molecular formula C29H28F3N5O2 B1667034 AMG-47a CAS No. 882663-88-9

AMG-47a

Cat. No.: B1667034
CAS No.: 882663-88-9
M. Wt: 535.6 g/mol
InChI Key: DVRSTRMZTAPMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure in first source

Properties

IUPAC Name

4-methyl-3-[2-(2-morpholin-4-ylethylamino)quinazolin-6-yl]-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F3N5O2/c1-19-5-6-21(27(38)35-24-4-2-3-23(17-24)29(30,31)32)16-25(19)20-7-8-26-22(15-20)18-34-28(36-26)33-9-10-37-11-13-39-14-12-37/h2-8,15-18H,9-14H2,1H3,(H,35,38)(H,33,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRSTRMZTAPMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C=C3)NCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582077
Record name 4-Methyl-3-(2-{[2-(morpholin-4-yl)ethyl]amino}quinazolin-6-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882663-88-9
Record name 4-Methyl-3-(2-{[2-(morpholin-4-yl)ethyl]amino}quinazolin-6-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMG-47a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG-47a is a potent and orally bioavailable small molecule inhibitor with a multifaceted mechanism of action. Initially identified as a powerful inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), it has demonstrated significant anti-inflammatory properties by modulating T-cell activation and cytokine production. Subsequent research has unveiled its capacity to block necroptosis, a form of programmed cell death, through interaction with Receptor-Interacting Protein Kinases (RIPK1 and RIPK3). Furthermore, screening assays have indicated its potential in promoting the degradation of the oncogenic KRAS protein. This guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Kinase Inhibition

This compound functions primarily as an ATP-competitive inhibitor of a range of protein kinases. Its inhibitory profile is crucial to its diverse biological activities, from immunosuppression to the regulation of cell death.

Inhibition of Lck and T-Cell Signaling

The initial characterization of this compound established it as a potent inhibitor of Lck, a cytoplasmic tyrosine kinase of the Src family that plays a pivotal role in T-cell receptor (TCR) signaling.[1][2] By inhibiting Lck, this compound effectively suppresses T-cell activation and proliferation, which is a key driver of autoimmune and inflammatory diseases.[1][2] This leads to a reduction in the production of pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[1][2][3]

Lck_Signaling_Pathway cluster_membrane Cell Membrane TCR TCR Lck Lck TCR->Lck Activation CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation AMG47a This compound AMG47a->Lck Inhibition LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3_DAG IP3 / DAG PLCg1->IP3_DAG NFAT_AP1 NFAT / AP-1 IP3_DAG->NFAT_AP1 Activation IL2 IL-2 Production NFAT_AP1->IL2 Transcription

Figure 1: Inhibition of Lck-mediated T-cell signaling by this compound.
Inhibition of Necroptosis via RIPK1 and RIPK3

A more recently discovered mechanism of action for this compound is its ability to block necroptosis, a regulated form of necrosis.[4][5] Necroptosis is implicated in various inflammatory conditions.[4][5] This process is mediated by the necrosome, a protein complex that includes RIPK1 and RIPK3.[4][5] this compound has been shown to directly interact with both RIPK1 and RIPK3, inhibiting their kinase activity and thereby preventing the downstream phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), a key step in the execution of necroptosis.[4][5] Interestingly, this compound can inhibit necroptosis downstream of MLKL activation, suggesting a more complex interaction with the necroptotic machinery.[4][5]

Necroptosis_Pathway Stimulus Necroptotic Stimulus (e.g., TNFα) RIPK1 RIPK1 Stimulus->RIPK1 Necrosome Necrosome Formation RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis AMG47a This compound AMG47a->RIPK1 Inhibition AMG47a->RIPK3 Inhibition

Figure 2: Inhibition of the necroptosis signaling pathway by this compound.
Destabilization of KRAS Oncoprotein

High-throughput screening has identified this compound as a compound that can selectively reduce the levels of the EGFP-KRASG12V fusion protein in a cellular model.[6][7][8] This suggests that this compound may promote the degradation of the KRAS oncoprotein, a critical target in many cancers.[6][7][8] The precise mechanism by which this compound leads to KRAS destabilization is still under investigation.

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Target KinaseIC50 (nM)Assay TypeReference
Lck0.2ATP-competitive[9]
Lck3,400Cell-free[3]
VEGFR21Not specified[9]
p38α3Not specified[9]
Src2Not specified[10]
JAK372Not specified[9]
RIPK183Enzymatic[5]
RIPK313Enzymatic[5]
SYK292Not specified[10]
JNK1>25,000Not specified[10]
PKAβ>25,000Not specified[10]

Table 1: In Vitro Kinase Inhibitory Activity of this compound.

AssayIC50 / ED50SpeciesReference
Mixed Lymphocyte Reaction (T-cell proliferation)30 nM (IC50)In vitro[9]
Anti-CD3 induced IL-2 Production11 mg/kg (ED50)Mouse[1][2][3]
Anti-CD3 induced IL-2 Production21 nM (IC50)In vitro[9]

Table 2: Cellular and In Vivo Anti-inflammatory Activity of this compound.

Experimental Protocols

In Vitro Kinase Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

  • Methodology: Standard in vitro kinase assays are performed, typically using a radiometric or fluorescence-based format. The general steps are as follows:

    • A reaction mixture is prepared containing the purified kinase, a specific substrate peptide, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and a buffer solution.

    • This compound is added at various concentrations.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. In fluorescence-based assays, a change in fluorescence signal is measured.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Mixed Lymphocyte Reaction (MLR) Assay
  • Objective: To assess the effect of this compound on T-cell proliferation.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.

    • The "stimulator" PBMCs from one donor are treated with mitomycin C or irradiation to prevent their proliferation.

    • The "responder" PBMCs from the second donor are co-cultured with the stimulator cells.

    • This compound is added to the co-culture at various concentrations.

    • The cells are incubated for several days.

    • T-cell proliferation is measured, typically by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE).

    • The IC50 for the inhibition of T-cell proliferation is determined.

In Vivo Anti-CD3-Induced IL-2 Production
  • Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

  • Methodology:

    • Mice are administered this compound orally at various doses.

    • After a specified time, the mice are challenged with an anti-CD3 antibody, which activates T-cells and induces a systemic release of IL-2.

    • Blood samples are collected at a peak time point for IL-2 production.

    • Serum levels of IL-2 are quantified using an enzyme-linked immunosorbent assay (ELISA).

    • The effective dose that causes 50% inhibition of IL-2 production (ED50) is calculated.

Necroptosis Inhibition Assay
  • Objective: To determine the ability of this compound to protect cells from necroptotic cell death.

  • Methodology:

    • A suitable cell line (e.g., HT-29 or L929) is cultured.

    • Necroptosis is induced using a combination of stimuli, such as TNF-α, a Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK).

    • Cells are pre-treated with various concentrations of this compound.

    • Cell viability is assessed after a defined period using assays such as CellTiter-Glo® or by measuring the uptake of a viability dye like propidium iodide.

    • The protective effect of this compound against necroptosis is quantified.

HTS_Workflow_KRAS Start Start: Library of Clinically Relevant Compounds Plate 1536-well Plate Seeding (HeLa cells with inducible EGFP-KRASG12V) Start->Plate Compound Compound Addition (Wide Dose Range) Plate->Compound Incubate Incubation Compound->Incubate Imaging High-Throughput Cellular Imaging Incubate->Imaging Analysis Image Analysis: Quantify EGFP Signal Imaging->Analysis Hit Hit Identification: Reduced EGFP-KRASG12V Signal (No effect on EGFP control) Analysis->Hit Validation Hit Validation (e.g., Western Blot) Hit->Validation Primary Hits AMG47a This compound Identified Validation->AMG47a

Figure 3: High-throughput screening workflow for identifying KRAS destabilizers.

Conclusion

This compound is a versatile kinase inhibitor with a well-defined role in suppressing T-cell mediated inflammation through the inhibition of Lck. Its more recently discovered ability to block necroptosis by targeting RIPK1 and RIPK3 opens up new therapeutic avenues for diseases with an inflammatory and cell death component. Furthermore, its potential to promote the degradation of oncogenic KRAS warrants further investigation for its application in cancer therapy. The data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar multi-targeting kinase inhibitors.

References

AMG-47a as a Potent Lck Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AMG-47a, a potent, orally bioavailable inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a key target for therapeutic intervention in autoimmune diseases and other inflammatory disorders. This document details the mechanism of action of this compound, its kinase selectivity profile, and its effects on T-cell function. Furthermore, it provides detailed protocols for key in vitro and in vivo assays relevant to the study of Lck inhibitors and presents quantitative data in a clear, tabular format. Finally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific principles and methodologies discussed.

Introduction to Lck as a Therapeutic Target

Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa member of the Src family of non-receptor tyrosine kinases, primarily expressed in T-lymphocytes and natural killer (NK) cells.[1] Lck plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), Lck, which is associated with the cytoplasmic tails of the CD4 or CD8 co-receptors, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[2] This phosphorylation event initiates a signaling cascade that leads to T-cell activation, proliferation, and cytokine production. Given its central role in T-cell activation, aberrant Lck activity is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Therefore, inhibition of Lck presents a promising therapeutic strategy for modulating T-cell-mediated immune responses.

This compound: An Orally Bioavailable Lck Inhibitor

This compound is a potent, ATP-competitive inhibitor of Lck.[3] It has demonstrated significant anti-inflammatory activity in preclinical models by effectively suppressing T-cell proliferation and the production of key inflammatory cytokines such as Interleukin-2 (IL-2).[4]

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of Lck. This prevents the autophosphorylation of Lck at Tyr-394, a critical step for its activation, and subsequently blocks the phosphorylation of downstream substrates, thereby attenuating the TCR signaling cascade.[1]

Kinase Selectivity Profile

While this compound is a potent inhibitor of Lck, it also exhibits activity against other kinases. This multi-targeted profile is important to consider in the context of its overall biological effects and potential off-target activities.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its in vivo efficacy.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
Lck0.2
Src2
VEGFR2 (KDR)1
p38α3
JAK372
SYK292
JNK1>25,000
PKAβ>25,000

Table 2: In Vitro and In Vivo Efficacy of this compound

AssayIC50 / ED50
T-cell Proliferation (MLR)30 nM
IL-2 Production (in vitro)21 nM
Anti-CD3 Induced IL-2 Production (in vivo)ED50 = 11 mg/kg

Signaling Pathways and Experimental Workflows

Lck Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck Lck TCR->Lck Antigen Recognition ZAP70 ZAP-70 TCR->ZAP70 Recruitment & Phosphorylation CD4_8 CD4/CD8 CD4_8->Lck Lck->TCR ITAM Phosphorylation LAT LAT PLCg1 PLCγ1 LAT->PLCg1 SLP76 SLP-76 LAT->SLP76 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG ZAP70->LAT ZAP70->SLP76 Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC Ras_GRP RasGRP DAG->Ras_GRP NFAT NFAT Ca->NFAT NFkB NF-κB PKC->NFkB Ras Ras Ras_GRP->Ras AP1 AP-1 Ras->AP1 IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene NFkB->IL2_Gene AP1->IL2_Gene AMG47a This compound AMG47a->Lck Inhibition

Lck Signaling Cascade in T-Cells.
Experimental Workflow: In Vitro Lck Kinase Assay

This diagram outlines the general workflow for an in vitro kinase assay to determine the inhibitory activity of a compound like this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of this compound Incubation Incubate this compound with Lck and substrate Compound_Prep->Incubation Enzyme_Prep Prepare Lck enzyme and substrate solution Enzyme_Prep->Incubation ATP_Prep Prepare ATP solution Initiation Initiate reaction by adding ATP Incubation->Initiation Reaction_Incubation Incubate at room temperature Initiation->Reaction_Incubation Detection_Reagent Add detection reagent (e.g., ADP-Glo) Reaction_Incubation->Detection_Reagent Signal_Measurement Measure signal (e.g., luminescence) Detection_Reagent->Signal_Measurement Data_Analysis Analyze data to determine IC50 Signal_Measurement->Data_Analysis

Workflow for an Lck Kinase Inhibition Assay.
Experimental Workflow: T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)

The following diagram illustrates the workflow for a Mixed Lymphocyte Reaction (MLR) to assess the effect of this compound on T-cell proliferation.

MLR_Workflow cluster_cell_prep Cell Preparation cluster_coculture Co-culture cluster_proliferation_assay Proliferation Measurement Isolate_PBMCs1 Isolate PBMCs from Donor A (Responder) Mix_Cells Co-culture Responder and Stimulator cells Isolate_PBMCs1->Mix_Cells Isolate_PBMCs2 Isolate PBMCs from Donor B (Stimulator) Irradiate_Stimulator Irradiate or treat with Mitomycin C (Donor B) Isolate_PBMCs2->Irradiate_Stimulator Irradiate_Stimulator->Mix_Cells Add_Compound Add serial dilutions of this compound Mix_Cells->Add_Compound Incubate_Culture Incubate for 3-5 days Add_Compound->Incubate_Culture Add_Tracer Add proliferation tracer (e.g., ³H-thymidine or CFSE) Incubate_Culture->Add_Tracer Incubate_Tracer Incubate for 18-24 hours Add_Tracer->Incubate_Tracer Harvest_Cells Harvest cells Incubate_Tracer->Harvest_Cells Measure_Proliferation Measure proliferation (Scintillation counting or Flow Cytometry) Harvest_Cells->Measure_Proliferation Analyze_Data Analyze data to determine IC50 Measure_Proliferation->Analyze_Data

Workflow for a Mixed Lymphocyte Reaction.

Detailed Experimental Protocols

In Vitro Lck Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[5]

Materials:

  • Recombinant human Lck enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • This compound

  • ATP

  • Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction: a. In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) control. b. Add 10 µL of a mixture containing the Lck enzyme and substrate in kinase buffer. c. Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. d. Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well. b. Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation and Measurement: a. Add 50 µL of Kinase Detection Reagent to each well. b. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal. c. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: a. Subtract the background luminescence (no enzyme control) from all readings. b. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity). c. Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)

This protocol is a generalized procedure for a one-way MLR.[6][7][8]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Mitomycin C or irradiation source

  • This compound

  • ³H-thymidine or a fluorescent dye such as CFSE

  • 96-well U-bottom cell culture plates

Procedure:

  • Cell Preparation: a. Isolate PBMCs from both donors using Ficoll-Paque density gradient centrifugation. b. Inactivate the stimulator PBMCs (from one donor) by treating with Mitomycin C (50 µg/mL) for 30 minutes at 37°C or by irradiation (3000 rads). Wash the cells three times with culture medium.

  • Co-culture: a. Plate the responder PBMCs (from the other donor) at 1 x 10⁵ cells/well in a 96-well plate. b. Add the inactivated stimulator PBMCs at 1 x 10⁵ cells/well. c. Add serial dilutions of this compound or vehicle control to the wells. d. Incubate the plate at 37°C in a 5% CO₂ incubator for 4 days.

  • Proliferation Measurement (³H-thymidine incorporation): a. On day 4, pulse the cells with 1 µCi of ³H-thymidine per well. b. Incubate for an additional 18-24 hours. c. Harvest the cells onto glass fiber filters using a cell harvester. d. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate the mean counts per minute (CPM) for each condition. b. Normalize the data to the vehicle control (100% proliferation). c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Anti-CD3-Induced IL-2 Production Assay

This protocol describes a common in vivo model to assess the anti-inflammatory effects of compounds on T-cell activation.[9]

Materials:

  • BALB/c mice (or other suitable strain)

  • Anti-CD3ε antibody (clone 145-2C11)

  • This compound formulated for oral administration

  • Vehicle control

  • Blood collection supplies

  • IL-2 ELISA kit

Procedure:

  • Animal Dosing: a. Acclimatize the mice for at least one week before the experiment. b. Group the mice and administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle control orally.

  • Induction of IL-2 Production: a. One hour after compound administration, inject the mice intravenously with a suboptimal dose of anti-CD3ε antibody (e.g., 5 µ g/mouse ).

  • Sample Collection: a. At a predetermined time point post-anti-CD3 injection (e.g., 1.5-2 hours), collect blood samples via cardiac puncture or another appropriate method. b. Process the blood to obtain serum and store at -80°C until analysis.

  • IL-2 Measurement: a. Quantify the IL-2 levels in the serum samples using a commercial IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the mean serum IL-2 concentration for each treatment group. b. Determine the percentage of inhibition of IL-2 production for each dose of this compound compared to the vehicle control group. c. Calculate the ED50 value, which is the dose of this compound that causes a 50% reduction in IL-2 production.

Conclusion

This compound is a potent inhibitor of Lck with significant anti-inflammatory properties demonstrated in both in vitro and in vivo models. Its ability to suppress T-cell activation and cytokine production underscores its therapeutic potential for the treatment of autoimmune diseases and other T-cell-mediated inflammatory conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on Lck inhibitors and related therapeutic areas. Further investigation into the selectivity profile and in vivo pharmacology of this compound will be crucial for its continued development as a clinical candidate. Additionally, recent findings implicating this compound in the inhibition of necroptosis through interaction with RIPK1 and RIPK3 suggest a broader and more complex mechanism of action that warrants further exploration.[10]

References

An In-depth Technical Guide to the Kinase Inhibitor AMG-47a: Targets and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor AMG-47a, detailing its primary molecular targets, implicated signaling pathways, and the experimental methodologies used to characterize its activity. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Targets and In Vitro Activity

This compound is a potent, orally bioavailable inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell activation.[1] It also demonstrates inhibitory activity against a range of other kinases, highlighting a multi-targeted profile. The in vitro inhibitory activities of this compound against various kinases and cellular processes are summarized below.

TargetIC50Assay Type
Lck0.2 nMCell-free kinase assay
Lck3.4 µMCell-free kinase assay[2]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1 nMCell-free kinase assay[1]
p38α3 nMCell-free kinase assay[1]
Src2 nMCell-free kinase assay
Janus Kinase 3 (JAK3)72 nMCell-free kinase assay[1]
T-cell Proliferation (Mixed Lymphocyte Reaction)30 nMCell-based assay[1]
Interleukin-2 (IL-2) Production21 nMCell-based assay[1]
In Vivo EffectED50Model
Anti-inflammatory activity (IL-2 production)11 mg/kgAnti-CD3-induced mouse model[1][2]

Signaling Pathways Modulated by this compound

This compound primarily impacts two key signaling pathways: T-cell activation through Lck inhibition and the necroptotic cell death pathway.

T-Cell Receptor Signaling Pathway

Lck is an essential mediator of T-cell receptor (TCR) signaling. Upon TCR engagement, Lck phosphorylates downstream targets, initiating a cascade that leads to T-cell activation, proliferation, and cytokine production. By competitively binding to the ATP pocket of Lck, this compound blocks this initial phosphorylation event, thereby suppressing the adaptive immune response.[1]

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling PLCg1->Downstream Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation AMG47a This compound AMG47a->Lck Inhibits

T-Cell Receptor (TCR) signaling pathway and the inhibitory action of this compound.
Necroptosis Pathway

Necroptosis is a form of programmed cell death initiated by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex called the necrosome.[3] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-like protein (MLKL), which oligomerizes and translocates to the plasma membrane, causing cell lysis.[3] this compound has been shown to block necroptosis by interacting with both RIPK1 and RIPK3, thereby preventing the downstream activation of MLKL.[3] This action appears to be downstream of MLKL activation in some contexts, suggesting a complex inhibitory mechanism.[3]

Necroptosis_Pathway Stimulus Necroptotic Stimulus (e.g., TNFα) RIPK1 RIPK1 Stimulus->RIPK1 Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL Phosphorylated MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane AMG47a This compound AMG47a->RIPK1 Interacts with & Inhibits AMG47a->RIPK3 Interacts with & Inhibits

The necroptosis signaling pathway and the inhibitory points of this compound.
KRAS Destabilization

This compound has also been identified as a destabilizer of the KRAS oncoprotein, specifically the G12V mutant. In a reporter assay using HeLa cells, this compound was shown to decrease the levels of KRAS G12V.[4] This suggests a potential therapeutic application in KRAS-mutated cancers.

Experimental Protocols

The following sections outline the general methodologies for the key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Objective: To quantify the concentration of this compound required to inhibit 50% of the target kinase's activity.

Materials:

  • Recombinant purified kinase (e.g., Lck, VEGFR2, p38α, JAK3, Src)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • This compound (or other test compound)

  • Kinase assay buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phosphospecific antibodies)

  • Microplates (e.g., 96-well or 384-well)

Workflow:

Kinase_Assay_Workflow start Start prep Prepare serial dilutions of this compound start->prep add_kinase Add kinase and this compound to microplate wells prep->add_kinase incubate1 Incubate to allow compound-kinase binding add_kinase->incubate1 add_substrate Add ATP and substrate to initiate reaction incubate1->add_substrate incubate2 Incubate at controlled temperature add_substrate->incubate2 stop Stop reaction incubate2->stop detect Add detection reagent and measure signal stop->detect analyze Analyze data to determine IC50 detect->analyze end End analyze->end

A generalized workflow for an in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the kinase and the diluted this compound. Allow for a pre-incubation period for the compound to bind to the kinase.

  • Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. The signal, which is inversely proportional to the kinase inhibition, is then measured using a plate reader.

  • Data Analysis: The data is normalized to controls (no inhibitor) and a dose-response curve is generated to calculate the IC50 value.

Mixed Lymphocyte Reaction (MLR) Assay

This cell-based assay is used to assess the effect of this compound on T-cell proliferation.

Objective: To measure the ability of this compound to inhibit the proliferation of T-cells in response to allogeneic stimulation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two different donors

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

  • This compound

  • Proliferation dye (e.g., CFSE) or [3H]-thymidine

  • 96-well cell culture plates

Procedure:

  • Cell Preparation: Isolate PBMCs from two healthy, unrelated donors. The cells from one donor (stimulator cells) are typically irradiated or treated with mitomycin C to prevent their proliferation. The cells from the other donor (responder cells) are labeled with a proliferation dye like CFSE.

  • Co-culture: Co-culture the stimulator and responder cells in a 96-well plate in the presence of varying concentrations of this compound.

  • Incubation: Incubate the plate for 3-7 days to allow for T-cell proliferation.

  • Measurement of Proliferation:

    • CFSE dilution: The proliferation of responder T-cells is measured by the dilution of the CFSE dye using flow cytometry.

    • [3H]-thymidine incorporation: Alternatively, [3H]-thymidine is added to the culture, and its incorporation into the DNA of proliferating cells is measured using a scintillation counter.

  • Data Analysis: The percentage of proliferating cells or the amount of incorporated radioactivity is plotted against the concentration of this compound to determine the IC50.

Necroptosis Inhibition Assay

This assay evaluates the ability of this compound to protect cells from induced necroptotic cell death.

Objective: To determine the effectiveness of this compound in inhibiting necroptosis.

Materials:

  • A suitable cell line (e.g., HT-29, L929)

  • Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, and a pan-caspase inhibitor like z-VAD-fmk)

  • This compound

  • Cell viability dye (e.g., propidium iodide [PI]) or a cell viability assay kit (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with a range of concentrations of this compound for a defined period.

  • Induction of Necroptosis: Add the necroptosis-inducing agents to the wells.

  • Incubation: Incubate the plate for a time sufficient to induce cell death (typically 6-24 hours).

  • Measurement of Cell Death:

    • PI Staining: Add propidium iodide to the wells and measure the fluorescence of PI-positive (dead) cells using a flow cytometer or fluorescence microscope.

    • Viability Assay: Use a commercial viability assay to measure the number of viable cells.

  • Data Analysis: The percentage of dead cells or viable cells is plotted against the concentration of this compound to determine its protective effect.

Conclusion

This compound is a multi-targeted kinase inhibitor with potent activity against Lck, a key regulator of T-cell function. Its ability to suppress T-cell activation and proliferation, coupled with its inhibitory effects on the necroptosis pathway and KRAS G12V, suggests its potential therapeutic utility in a variety of diseases, including autoimmune disorders, inflammatory conditions, and certain cancers. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other similar small molecule inhibitors.

References

The Role of AMG-47a in T Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-47a is a potent small molecule inhibitor primarily recognized for its activity against Lymphocyte-specific protein tyrosine kinase (Lck). While extensive research has elucidated its role as a necroptosis inhibitor through its interaction with RIPK1 and RIPK3, its direct effects on T cell proliferation, a critical process in immune response and a key consideration in immunomodulatory drug development, remain less explored. This technical guide synthesizes the available information on this compound's known targets and extrapolates its likely impact on T cell proliferation by examining the established roles of Lck in T cell activation and the effects of other Lck inhibitors.

Core Mechanism of Action: Lck Inhibition

Lck is a pivotal Src family kinase that initiates the signaling cascade downstream of the T cell receptor (TCR) upon antigen presentation. Its activity is essential for T cell activation, differentiation, and proliferation. Therefore, as an Lck inhibitor, this compound is predicted to exert a significant influence on these T cell functions.

Expected Impact of this compound on T Cell Proliferation

Based on its function as a potent Lck inhibitor, this compound is anticipated to suppress T cell proliferation. Lck is one of the first kinases activated following TCR engagement, and its inhibition would truncate the downstream signaling necessary for cell cycle entry and division. Studies on other Lck inhibitors, such as dasatinib and A-770041, have demonstrated dose-dependent inhibition of T cell proliferation.

Quantitative Data on Lck Inhibitors and T Cell Proliferation
CompoundTarget(s)Cell TypeAssayIC50 (Proliferation Inhibition)Reference
Dasatinib Abl, Src family kinases (including Lck)Human T cellsCFSE dilution~10 nM (complete inhibition)[1]
A-770041 LckMurine CD4+ T cellsNot specifiedNot specified[2]
Nilotinib Abl, LckHuman T cellsCFSE dilution2-5 µM[3]

Signaling Pathways Modulated by this compound

Inhibition of Lck by this compound would disrupt the initial and critical steps of the TCR signaling pathway, leading to a cascade of inhibitory effects on downstream signaling molecules essential for T cell proliferation.

T Cell Receptor (TCR) Signaling Pathway

The canonical TCR signaling pathway, which is expected to be inhibited by this compound, is depicted below.

TCR_Signaling_Pathway TCR_CD3 TCR/CD3 complex Lck Lck TCR_CD3->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcium Ca²⁺ influx IP3->Calcium PKC PKC DAG->PKC NFAT NFAT activation Calcium->NFAT NFkB NF-κB activation PKC->NFkB AP1 AP-1 activation Ras_MAPK->AP1 Proliferation T Cell Proliferation NFAT->Proliferation Cytokine Cytokine Production (e.g., IL-2) NFAT->Cytokine NFkB->Proliferation NFkB->Cytokine AP1->Proliferation AP1->Cytokine AMG47a This compound AMG47a->Lck CFSE_Assay_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis isolate Isolate T Cells label_cfse Label with CFSE isolate->label_cfse culture Culture with this compound and Stimuli label_cfse->culture incubate Incubate (3-5 days) culture->incubate flow Flow Cytometry Analysis incubate->flow analyze Quantify Proliferation flow->analyze

References

The Discovery and Synthesis of AMG-47a: A Kinase Inhibitor with Immunomodulatory and Anti-Necroptotic Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-47a is a potent, orally bioavailable small molecule inhibitor targeting multiple protein kinases. Initially identified as a nonselective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), it has demonstrated significant anti-inflammatory and immunomodulatory properties. Subsequent research has unveiled its broader activity against other kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38 mitogen-activated protein kinase (p38α), and Janus kinase 3 (Jak3). Furthermore, this compound has been shown to inhibit necroptosis, a form of programmed cell death, by interacting with key mediators of this pathway. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative inhibitory activity.

Discovery and Rationale

The discovery of this compound stemmed from a focused effort to develop potent and orally bioavailable inhibitors of Lck, a critical enzyme in T-cell activation and a promising target for autoimmune diseases. The core chemical scaffold of this compound is an aminoquinazoline, a class of compounds known for its kinase inhibitory activity. Structure-activity relationship (SAR) studies led to the identification of this compound as a lead compound with desirable potency and pharmacokinetic properties.

Synthesis of this compound

The chemical synthesis of this compound, as detailed by DiMauro et al. (2006), involves a multi-step process culminating in the formation of the final aminoquinazoline derivative. The general synthetic strategy is outlined below.

Please note: The following is a generalized representation of the synthesis. For a detailed, step-by-step experimental protocol, please refer to the primary literature: DiMauro, E.F., Newcomb, J., Nunes, J.J., et al. Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: Synthesis, SAR, and in vivo anti-inflammatory activity. J. Med. Chem. 49(19), 5671-5686 (2006).

General Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Final Product Substituted_Aniline Substituted Aniline Amide_Coupling Amide Coupling Substituted_Aniline->Amide_Coupling Quinazoline_Core Precursor Quinazoline Core Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution (SNAr) Quinazoline_Core->Nucleophilic_Aromatic_Substitution Amide_Coupling->Nucleophilic_Aromatic_Substitution Intermediate AMG_47a This compound Nucleophilic_Aromatic_Substitution->AMG_47a

A generalized synthetic workflow for this compound.

Biological Activity and Quantitative Data

This compound exhibits inhibitory activity against a range of kinases. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and effective doses (ED50) from various in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition Profile of this compound
Target KinaseIC50 (nM)Assay TypeReference
Lck0.2ATP-competitive[1]
Lck3,400Cell-free[2][3]
VEGFR21-[1]
p38α3-[1]
Src2-[4]
Jak372-[1]
SYK292-[4]
JNK1>25,000-[4]
PKAβ>25,000-[4]
Table 2: In Vitro and In Vivo Cellular Activity of this compound
ActivityIC50 / ED50Model SystemReference
T-cell Proliferation (MLR)30 nMIn vitro[4]
IL-2 Production21 nMIn vitro[1]
Anti-inflammatory Activity (IL-2 production)11 mg/kgIn vivo (mouse anti-CD3 model)[1][2]

Signaling Pathways Modulated by this compound

This compound's biological effects are mediated through its interaction with several key signaling pathways.

Lck-Mediated T-Cell Receptor Signaling

As a potent Lck inhibitor, this compound directly interferes with T-cell receptor (TCR) signaling, a critical pathway for T-cell activation and the adaptive immune response.

G cluster_0 T-Cell Receptor Signaling TCR TCR Lck Lck TCR->Lck Recruitment CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation Downstream Downstream Signaling (e.g., PLCγ1, SLP-76) LAT->Downstream Activation T-Cell Activation Downstream->Activation AMG47a This compound AMG47a->Lck Inhibition

Inhibition of Lck by this compound blocks T-cell activation.
Necroptosis Pathway

Recent studies have identified this compound as an inhibitor of necroptosis, a regulated form of necrosis. It has been shown to interact with Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[5][6]

G cluster_0 Necroptosis Pathway Stimulus Necroptotic Stimulus (e.g., TNFα) RIPK1 RIPK1 Stimulus->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation Necrosome Necrosome Formation MLKL->Necrosome Membrane Plasma Membrane Pore Formation Necrosome->Membrane Necroptosis Necroptosis Membrane->Necroptosis AMG47a This compound AMG47a->RIPK1 Interaction AMG47a->RIPK3 Interaction G cluster_0 Experimental Workflow Dosing Administer this compound (e.g., 10, 30, 100 mg/kg, p.o.) to mice Induction Inject anti-CD3 antibody to induce T-cell activation Dosing->Induction Collection Collect blood samples at a specified time point Induction->Collection Analysis Measure serum IL-2 levels (e.g., by ELISA) Collection->Analysis Evaluation Determine the ED50 of this compound Analysis->Evaluation

References

Kinase Selectivity Profile of AMG-47a: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of AMG-47a, a potent kinase inhibitor. The document summarizes its inhibitory activity against a panel of kinases, details the experimental methodologies used for these assessments, and visualizes the key signaling pathways influenced by this compound.

Kinase Selectivity Profile of this compound

This compound is a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), with reported IC50 values in the low nanomolar to micromolar range.[1][2][3] While initially identified as an Lck inhibitor, further profiling has revealed its activity against a broader range of kinases. Notably, this compound also demonstrates significant inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38α mitogen-activated protein kinase, Janus kinase 3 (JAK3), and Src kinase.[3][4] More recent studies have expanded its profile to include key regulators of the necroptosis pathway, Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[5][6][7]

The following tables summarize the quantitative data on the inhibitory activity of this compound against various kinases. It is important to note that IC50 values can vary between different studies and assay formats.

Table 1: Biochemical IC50 Values of this compound Against a Panel of Kinases

Kinase TargetIC50 (nM)Reference
Lck0.2[3]
Lck3,400[1][2]
VEGFR21[3][4]
Src2[4]
p38α3[3][4]
RIPK313[7]
JAK372[3][4]
RIPK183[7]
SYK292[4]
JNK1>25,000[4]
PKAβ>25,000[4]

Table 2: Cellular Activity of this compound

AssayIC50 / ED50Cell Type/ModelReference
T-cell Proliferation (Mixed Lymphocyte Reaction)30 nMIn vitro[4]
Anti-CD3-induced IL-2 ProductionED50 = 11 mg/kgIn vivo (mice)[1]
Necroptosis Inhibition (Human cell lines)Varies by stimulus and cell lineIn vitro[5]

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves a series of biochemical and cellular assays. The following sections detail the typical methodologies employed.

Biochemical Kinase Inhibition Assays

A common method for determining the IC50 of an inhibitor against a purified kinase is the ADP-Glo™ Kinase Assay . This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Principle of the ADP-Glo™ Kinase Assay:

The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the kinase, its substrate, ATP, and varying concentrations of the inhibitor. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is proportional to the amount of ADP produced and thus to the kinase activity.

General Protocol for ADP-Glo™ Kinase Assay (for Lck, VEGFR2, p38α, JAK3, Src, RIPK1, RIPK3):

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer from a 5x or 10x stock. The exact composition can vary but typically contains a buffer (e.g., Tris-HCl, HEPES), MgCl2, BSA, and DTT.[8][9]

    • Prepare the specific kinase substrate in the 1x Kinase Buffer. For many tyrosine kinases like Lck, Src, and VEGFR2, a generic substrate like Poly(Glu,Tyr) 4:1 is used.[7][10] For serine/threonine kinases like RIPK1 and RIPK3, Myelin Basic Protein (MBP) can be used.[11]

    • Prepare a solution of ATP at the desired concentration (often close to the Km for the specific kinase) in 1x Kinase Buffer.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in 1x Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound (this compound) or vehicle (DMSO) to the appropriate wells.

    • Add the purified recombinant kinase to each well, except for the "no enzyme" control wells.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 30-60 minutes).[4][7]

  • ADP Detection:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.[5][12]

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[5][12]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Assays

2.2.1. Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.[13][14]

Protocol Outline:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors.

    • In a one-way MLR, the "stimulator" PBMCs from one donor are treated with a proliferation inhibitor (e.g., mitomycin C or irradiation) to prevent their own proliferation.[15]

    • The "responder" PBMCs from the second donor are left untreated.

  • Co-culture:

    • Co-culture the stimulator and responder PBMCs in a 96-well plate.

    • Add serial dilutions of this compound or vehicle control to the co-cultures.

    • Incubate the plate for several days (typically 5-7 days) to allow for T-cell proliferation.

  • Proliferation Measurement:

    • T-cell proliferation is typically measured by the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or a non-radioactive method like BrdU incorporation or a dye dilution assay (e.g., CFSE).

    • For [3H]-thymidine incorporation, the tracer is added during the last 18-24 hours of culture. The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in T-cell proliferation compared to the vehicle control.

2.2.2. Anti-CD3-Induced IL-2 Production Assay

This assay measures the effect of a compound on the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation.

Protocol Outline:

  • T-cell Stimulation:

    • Isolate T-cells or use a T-cell line (e.g., Jurkat cells).

    • Coat the wells of a 96-well plate with an anti-CD3 antibody to stimulate the T-cell receptor (TCR). Co-stimulation with an anti-CD28 antibody is often included to provide a more robust activation signal.[16]

    • Add the T-cells to the antibody-coated wells in the presence of varying concentrations of this compound or a vehicle control.

  • Incubation and Supernatant Collection:

    • Incubate the cells for 24-48 hours.

    • After incubation, centrifuge the plate and collect the cell culture supernatants.

  • IL-2 Quantification:

    • The concentration of IL-2 in the supernatants is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for IL-2.

  • Data Analysis:

    • The IC50 value is determined as the concentration of this compound that inhibits IL-2 production by 50% compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflow for its kinase profiling.

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck CD4 CD4 ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates IP3_DAG IP3 / DAG PLCg1->IP3_DAG generates NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation IP3_DAG->NFAT_AP1_NFkB leads to IL2_Production IL-2 Production NFAT_AP1_NFkB->IL2_Production induces AMG_47a This compound AMG_47a->Lck inhibits

Caption: T-Cell Receptor Signaling Pathway and the inhibitory action of this compound on Lck.

Necroptosis_Pathway cluster_stimulus Stimulus (e.g., TNFα) cluster_cytoplasm Cytoplasm TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 recruits RIPK3 RIPK3 RIPK1->RIPK3 activates Necrosome Necrosome (RIPK1-RIPK3-MLKL) MLKL MLKL RIPK3->MLKL phosphorylates Oligomerized_MLKL Oligomerized MLKL Necrosome->Oligomerized_MLKL promotes Membrane_Pore_Formation Membrane Pore Formation Oligomerized_MLKL->Membrane_Pore_Formation leads to Necroptosis Necroptosis Membrane_Pore_Formation->Necroptosis results in AMG_47a This compound AMG_47a->RIPK1 inhibits AMG_47a->RIPK3 inhibits Kinase_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Compound_Prep Prepare this compound Serial Dilutions Assay_Plate Set up Kinase Reaction in 384-well Plate Compound_Prep->Assay_Plate Kinase_Panel Panel of Purified Kinases (Lck, VEGFR2, p38α, etc.) Kinase_Panel->Assay_Plate ADP_Glo Perform ADP-Glo™ Assay Assay_Plate->ADP_Glo Luminescence_Reading Read Luminescence ADP_Glo->Luminescence_Reading IC50_Calculation Calculate IC50 Values Luminescence_Reading->IC50_Calculation Cell_Culture Culture Immune Cells (e.g., PBMCs, T-cells) Cell_Treatment Treat Cells with this compound Cell_Culture->Cell_Treatment Stimulation Stimulate Cells (e.g., Allogeneic cells, anti-CD3) Cell_Treatment->Stimulation Endpoint_Assay Perform Endpoint Assay (Proliferation, Cytokine Production) Stimulation->Endpoint_Assay Data_Analysis Analyze Cellular Effects Endpoint_Assay->Data_Analysis

References

AMG-47a: A Technical Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-47a is a potent, orally bioavailable small molecule with significant anti-inflammatory properties. Initially identified as a lymphocyte-specific kinase (Lck) inhibitor, its mechanism of action extends to the modulation of other key signaling pathways involved in inflammation and programmed cell death. This document provides a comprehensive technical overview of the anti-inflammatory characteristics of this compound, including its molecular targets, in vitro and in vivo efficacy, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory and autoimmune diseases.

Core Anti-Inflammatory Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by inhibiting key kinases involved in immune cell activation and inflammatory signaling.

Inhibition of T-Cell Activation via Lck

The principal mechanism of action for this compound is the potent, ATP-competitive inhibition of Lymphocyte-specific kinase (Lck), a critical enzyme in T-cell receptor (TCR) signaling.[1][2] By inhibiting Lck, this compound effectively suppresses T-cell activation and proliferation, a cornerstone of many inflammatory and autoimmune conditions.[1][2] This leads to a reduction in the production of pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[2][3]

Modulation of the Necroptosis Pathway

Recent studies have unveiled a novel anti-inflammatory mechanism of this compound through its inhibition of necroptosis, a form of programmed cell death that, when dysregulated, contributes to various inflammatory pathologies.[4][5] this compound has been shown to interact with and inhibit Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), key kinases in the necroptosis cascade, downstream of Mixed Lineage Kinase Domain-Like (MLKL) activation.[4] This action prevents the lytic cell death characteristic of necroptosis, thereby mitigating the release of damage-associated molecular patterns (DAMPs) that can perpetuate inflammation.

Activity Against Other Kinases

In addition to Lck, RIPK1, and RIPK3, this compound demonstrates inhibitory activity against a range of other kinases, which may contribute to its broad anti-inflammatory profile. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38α mitogen-activated protein kinase, and Janus kinase 3 (JAK3).[1]

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
Target/AssayIC50 ValueCell/SystemReference
Lck0.2 nMCell-free assay[1]
Lck3.4 µMCell-free assay[3]
VEGFR21 nMCell-free assay[1]
p38α3 nMCell-free assay[1]
JAK372 nMCell-free assay[1]
T-cell Proliferation (MLR)30 nMMixed Lymphocyte Reaction[1]
IL-2 Production21 nMIn vitro assay[1]
Table 2: In Vivo Anti-Inflammatory Activity of this compound
AssayED50 ValueSpeciesReference
Anti-CD3-induced IL-2 Production11 mg/kgMouse[1][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases.

  • Materials: Recombinant human kinases (Lck, VEGFR2, p38α, JAK3), appropriate peptide substrates, ATP, this compound, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well or 384-well plate, add the kinase, the peptide substrate, and the corresponding concentration of this compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies ADP production.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Mixed Lymphocyte Reaction (MLR) for T-Cell Proliferation
  • Objective: To assess the effect of this compound on T-cell proliferation in response to allogeneic stimulation.[6]

  • Materials: Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors, RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics, this compound, and a proliferation assay reagent (e.g., BrdU or CellTiter-Glo®).

  • Procedure:

    • Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.

    • In a one-way MLR, treat the "stimulator" PBMCs from one donor with a proliferation inhibitor (e.g., mitomycin C or irradiation) to prevent their division.

    • In a 96-well plate, co-culture the "responder" PBMCs from the second donor with the treated "stimulator" PBMCs at a 1:1 ratio.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the co-culture.

    • Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.[7]

    • Measure cell proliferation using a suitable assay. For BrdU incorporation, add BrdU to the culture for the final 18-24 hours of incubation, followed by an ELISA-based detection method.[7]

    • Calculate the percentage of proliferation inhibition and determine the IC50 value.

In Vivo Anti-CD3-Induced IL-2 Production in Mice
  • Objective: To evaluate the in vivo efficacy of this compound in a model of T-cell activation and cytokine release.[8]

  • Materials: Laboratory mice (e.g., BALB/c), anti-mouse CD3 monoclonal antibody (clone 145-2C11), this compound formulated for oral gavage, and an ELISA kit for mouse IL-2.[8]

  • Procedure:

    • Administer this compound orally to mice at various doses (e.g., 10, 30, and 100 mg/kg).[1] A vehicle control group should also be included.

    • After a specified time (e.g., 1 hour), inject the mice with a suboptimal dose of anti-CD3 antibody intravenously or intraperitoneally to induce T-cell activation and IL-2 release.

    • Collect blood samples at a peak time point for IL-2 production (e.g., 2 hours post-anti-CD3 injection).

    • Prepare serum from the blood samples.

    • Measure the concentration of IL-2 in the serum using a specific ELISA kit according to the manufacturer's instructions.

    • Calculate the dose-dependent inhibition of IL-2 production and determine the ED50 value.

Necroptosis Inhibition Assay
  • Objective: To assess the ability of this compound to inhibit necroptotic cell death.

  • Materials: A suitable cell line (e.g., human U937 cells, mouse dermal fibroblasts (MDFs)), necroptosis-inducing stimuli (e.g., TNF-α, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK), this compound, and a cell death marker (e.g., propidium iodide (PI)).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 1 hour).

    • Induce necroptosis by adding the combination of TNF-α, Smac mimetic, and z-VAD-FMK.

    • Incubate for a period sufficient to induce cell death (e.g., 6-24 hours).[4]

    • Stain the cells with PI, which enters and stains the nuclei of cells with compromised membranes.

    • Analyze the percentage of PI-positive (necroptotic) cells using flow cytometry or fluorescence microscopy.

    • Calculate the percentage of necroptosis inhibition and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Lck_Inhibition_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 IP3_DAG IP3 & DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Ca_PKC->NFAT_AP1_NFkB IL2_Gene IL-2 Gene Transcription NFAT_AP1_NFkB->IL2_Gene AMG47a This compound AMG47a->Lck

Caption: this compound inhibits Lck, blocking T-Cell Receptor signaling and IL-2 production.

Necroptosis_Inhibition_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) Necrosome Necrosome Formation Stimulus->Necrosome RIPK1 RIPK1 Necrosome->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation MLKL_Oligo MLKL Oligomerization & Translocation MLKL->MLKL_Oligo Membrane_Disruption Membrane Disruption MLKL_Oligo->Membrane_Disruption Cell_Death Necroptotic Cell Death Membrane_Disruption->Cell_Death AMG47a This compound AMG47a->RIPK1 AMG47a->RIPK3

Caption: this compound inhibits RIPK1 and RIPK3, preventing necroptotic cell death.

Experimental_Workflow_MLR cluster_donor1 Donor 1 cluster_donor2 Donor 2 PBMC1 Isolate PBMCs Stimulator Stimulator Cells (Irradiated/Mitomycin C) PBMC1->Stimulator PBMC2 Isolate PBMCs Responder Responder Cells PBMC2->Responder CoCulture Co-culture Responder & Stimulator Cells Responder->CoCulture Stimulator->CoCulture Treatment Add this compound (Dose-response) CoCulture->Treatment Incubation Incubate (5-7 days) Treatment->Incubation Proliferation_Assay Measure Proliferation (e.g., BrdU) Incubation->Proliferation_Assay Analysis Calculate IC50 Proliferation_Assay->Analysis

Caption: Workflow for a one-way Mixed Lymphocyte Reaction (MLR) to test this compound.

Conclusion

This compound is a potent anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of Lck and the necroptosis pathway. The quantitative data from in vitro and in vivo studies demonstrate its efficacy in suppressing key inflammatory processes. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic potential of this compound for the treatment of a range of inflammatory and autoimmune disorders.

References

The Dual-Inhibitory Profile of AMG-47a: A Technical Overview for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-47a is a potent, orally active, and ATP-competitive small molecule inhibitor with significant implications for autoimmune disease research. Initially identified as a lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, further investigations have revealed its capacity to block necroptosis, a form of programmed cell death implicated in various inflammatory conditions. This dual-inhibitory activity, targeting both T-cell activation and a key inflammatory cell death pathway, positions this compound as a compelling tool compound for exploring novel therapeutic strategies in autoimmunity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound exerts its effects through the inhibition of multiple kinases, with its primary targets being Lck and key components of the necroptosis pathway.

Lck Inhibition and T-Cell Activation

Lck is a critical tyrosine kinase in T-lymphocytes, playing a pivotal role in the initiation of T-cell receptor (TCR) signaling. Upon TCR engagement, Lck phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This initiates a signaling cascade leading to T-cell activation, proliferation, and cytokine production. By competitively binding to the ATP pocket of Lck, this compound effectively blocks this initial phosphorylation event, thereby suppressing T-cell mediated immune responses.[1]

Necroptosis Inhibition

Necroptosis is a regulated form of necrosis that is mediated by a signaling complex known as the necrosome.[2][3] This pathway is typically activated under conditions of caspase-8 inhibition and involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[2][3] this compound has been shown to interact with and inhibit both RIPK1 and RIPK3, thereby preventing the downstream phosphorylation and activation of MLKL, which is the executioner of necroptotic cell death.[2][3] This inhibition of necroptosis reduces the release of damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, mitigating inflammation.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing insights into its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50Assay TypeReference
Lck0.2 nMATP-competitive[4][5]
Lck (cell-free)3.4 µMKinase Assay[1]
VEGFR21 nMKinase Assay[4][5]
p38α3 nMKinase Assay[4][5]
Jak372 nMKinase Assay[4][5]
Mixed Lymphocyte Reaction (MLR)30 nMT-cell proliferation[4][5]
IL-2 Production21 nMT-cell cytokine release[4][5]
RIPK183 nMEnzymatic Assay[6]
RIPK313 nMEnzymatic Assay[6]

Note: Discrepancies in IC50 values for Lck may be due to different assay conditions and methodologies.

Table 2: In Vivo Anti-Inflammatory Activity of this compound
ModelEndpointED50AdministrationReference
Anti-CD3-induced inflammation in miceSerum IL-2 levels11 mg/kgOral gavage[1][4][5]

Further pharmacokinetic and pharmacodynamic data in preclinical models are not extensively available in the public domain.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Lck Signaling Pathway in T-Cell Activation

Lck_Signaling TCR TCR/CD3 Lck Lck TCR->Lck activates CD4_CD8 CD4/CD8 CD4_CD8->Lck recruits ITAMs ITAMs (phosphorylated) Lck->ITAMs phosphorylates AMG47a This compound AMG47a->Lck ZAP70 ZAP-70 ITAMs->ZAP70 recruits & activates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Activation T-Cell Activation, Proliferation, Cytokine Production Downstream->Activation

Caption: Lck signaling pathway in T-cell activation and its inhibition by this compound.

Necroptosis Signaling Pathway

Necroptosis_Pathway cluster_necrosome Necrosome Formation Stimulus Necroptotic Stimulus (e.g., TNFα + zVAD-FMK) RIPK1 RIPK1 Stimulus->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 recruits & activates RIPK3->RIPK1 MLKL MLKL RIPK3->MLKL phosphorylates AMG47a This compound AMG47a->RIPK1 inhibits AMG47a->RIPK3 inhibits Necrosome Necrosome (RIPK1-RIPK3 complex) pMLKL p-MLKL (oligomerization) Membrane Plasma Membrane Pore Formation pMLKL->Membrane translocates to Necroptosis Necroptosis Membrane->Necroptosis

Caption: The necroptosis signaling pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

In Vitro Lck Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the IC50 of this compound against Lck using a commercially available luminescent kinase assay.

Materials:

  • Recombinant Lck enzyme

  • Kinase substrate (e.g., poly(E,Y)4:1)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of Lck enzyme diluted in kinase buffer.

    • Initiate the reaction by adding 5 µL of a mixture of substrate and ATP in kinase buffer.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Lck Kinase Inhibition Assay:

Lck_Assay_Workflow start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound setup_reaction Set up Kinase Reaction: - this compound/DMSO - Lck Enzyme - Substrate/ATP prep_compound->setup_reaction incubate1 Incubate at RT for 60 min setup_reaction->incubate1 add_adpglo Add ADP-Glo™ Reagent incubate1->add_adpglo incubate2 Incubate at RT for 40 min add_adpglo->incubate2 add_detection Add Kinase Detection Reagent incubate2->add_detection incubate3 Incubate at RT for 30-60 min add_detection->incubate3 read_luminescence Measure Luminescence incubate3->read_luminescence analyze_data Calculate % Inhibition and IC50 read_luminescence->analyze_data end End analyze_data->end Necroptosis_Assay_Workflow start Start seed_cells Seed HT-29 or U937 Cells start->seed_cells pretreat Pre-treat with this compound/DMSO seed_cells->pretreat induce Induce Necroptosis (TNFα + Smac mimetic + z-VAD-FMK) pretreat->induce incubate Incubate for 6-24 hours induce->incubate stain Stain with Propidium Iodide (PI) incubate->stain analyze Analyze % PI-positive cells by Flow Cytometry stain->analyze calculate Calculate % Inhibition and IC50 analyze->calculate end End calculate->end

References

AMG-47a: A Technical Guide for Pulmonary Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic pulmonary fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis, characterized by progressive scarring of the lung tissue.[1][2] Current therapeutic options, such as nintedanib and pirfenidone, slow down disease progression but do not offer a cure, highlighting the urgent need for novel therapeutic strategies.[3][4][5] This technical guide focuses on AMG-47a, a potent inhibitor of lymphocyte-specific protein tyrosine kinase (Lck), and its potential application in pulmonary fibrosis research. While direct and extensive studies on this compound for pulmonary fibrosis are limited, existing data suggests its mechanism of action could be relevant to the disease's pathogenesis. This document provides a comprehensive overview of the available data on this compound, its proposed mechanism of action, and relevant experimental protocols to guide further research.

Quantitative Data on this compound

This compound has been characterized as a potent kinase inhibitor with a high affinity for Lck. The following table summarizes the available quantitative data on its inhibitory activity and effects on immune cells.

ParameterValueCell/EnzymeReference
IC50 for Lck 0.2 nMLck[1][2]
IC50 for other kinases VEGF2: 3 nM, p38α: 72 nM, Jak3: 30 nM, MLR: 30 nM, IL-2: 21 nMVarious[1][2]
Half-maximal effective concentration (EC50) for apoptosis of effector Tregs 411.8 nMEffector Tregs[1][2]

Mechanism of Action and Signaling Pathway

This compound's primary target is Lck, a key signaling molecule in T-lymphocytes. Lck plays a crucial role in the initiation of the T-cell receptor (TCR) signaling cascade.[1][2] In the context of pulmonary fibrosis, the proposed mechanism of action of this compound centers on its ability to modulate T-cell function, particularly that of regulatory T-cells (Tregs), and the subsequent reduction in the production of the pro-fibrotic cytokine, transforming growth factor-beta (TGF-β).[1][2]

Studies on other Lck inhibitors have shown that inhibition of this kinase can suppress TGF-β expression in CD4+ T-cells and Tregs.[1][2] Furthermore, this compound has been reported to selectively reduce the number of effector Tregs.[1][2] This is significant as Tregs are considered a major source of TGF-β in the lungs. By inhibiting Lck, this compound can potentially disrupt the downstream signaling pathways that lead to T-cell activation and TGF-β production.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

AMG47a_Signaling_Pathway cluster_tcell T-Cell cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Downstream Downstream Signaling (e.g., Erk1/2, Akt) Lck->Downstream T_Activation T-Cell Activation Downstream->T_Activation TGFb_Gene TGF-β Gene Transcription T_Activation->TGFb_Gene TGFb_Protein TGF-β Protein Production TGFb_Gene->TGFb_Protein Fibrosis Pulmonary Fibrosis TGFb_Protein->Fibrosis AMG47a This compound AMG47a->Lck Inhibition

Caption: Proposed signaling pathway of this compound in T-cells.

Experimental Protocols for Preclinical Studies

Bleomycin-Induced Lung Fibrosis Model

1. Animal Model:

  • Species: C57BL/6 mice are commonly used due to their robust and consistent fibrotic response to bleomycin.[6]

  • Age and Weight: 8-12 weeks old, 20-25g.

  • Housing: Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of Pulmonary Fibrosis:

  • Anesthesia: Anesthetize mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).

  • Bleomycin Administration: A single intratracheal instillation of bleomycin sulfate (e.g., 1.5 - 3.0 mg/kg) in sterile saline is administered to induce lung injury and subsequent fibrosis.[1][2] Control animals receive sterile saline only.

3. Drug Administration:

  • Compound: this compound, dissolved in a suitable vehicle.

  • Dosing Regimen:

    • Prophylactic: Administration of this compound can start on the same day as bleomycin instillation (Day 0) and continue for a specified period (e.g., 14 or 21 days).[1][2]

    • Therapeutic: Administration can begin after the establishment of fibrosis (e.g., Day 7 or 10) to assess the compound's ability to halt or reverse existing fibrosis.[1][2]

  • Route of Administration: Oral gavage is a common route for small molecule inhibitors. The dosage would need to be determined based on pharmacokinetic and pharmacodynamic studies.

4. Assessment of Fibrosis (e.g., at Day 14 or 21):

  • Bronchoalveolar Lavage (BAL):

    • Collect BAL fluid to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels (e.g., TGF-β) using ELISA.

  • Histopathology:

    • Harvest lungs and fix in 10% neutral buffered formalin.

    • Embed in paraffin and section for staining with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen deposition.

    • The severity of fibrosis can be semi-quantitatively assessed using the Ashcroft scoring system.[6]

  • Biochemical Analysis:

    • Hydroxyproline Assay: Quantify the total lung collagen content, which is a gold-standard biochemical marker for fibrosis.[6] This involves hydrolyzing a portion of the lung tissue and measuring the hydroxyproline content spectrophotometrically.

  • Gene Expression Analysis:

    • Extract RNA from lung tissue to perform quantitative real-time PCR (qRT-PCR) for pro-fibrotic genes such as Col1a1, Col3a1, Acta2 (α-SMA), and Tgf-β1.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a preclinical study of an anti-fibrotic compound.

Preclinical_Workflow cluster_analysis Fibrosis Assessment start Start animal_model Select Animal Model (e.g., C57BL/6 Mice) start->animal_model fibrosis_induction Induce Pulmonary Fibrosis (Bleomycin Instillation) animal_model->fibrosis_induction treatment_groups Divide into Treatment Groups (Vehicle, this compound) fibrosis_induction->treatment_groups drug_administration Administer Treatment (Prophylactic or Therapeutic) treatment_groups->drug_administration monitoring Monitor Animal Health and Body Weight drug_administration->monitoring endpoint Endpoint Analysis (e.g., Day 21) monitoring->endpoint bal BAL Fluid Analysis endpoint->bal histology Histopathology (H&E, Masson's Trichrome) endpoint->histology biochemistry Hydroxyproline Assay endpoint->biochemistry qpcr Gene Expression (qRT-PCR) endpoint->qpcr data_analysis Data Analysis and Interpretation bal->data_analysis histology->data_analysis biochemistry->data_analysis qpcr->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Preclinical experimental workflow for an anti-fibrotic agent.

Conclusion

This compound presents an interesting profile for potential investigation in pulmonary fibrosis due to its potent Lck inhibitory activity and its demonstrated effects on Tregs and TGF-β signaling. The data, although limited, suggests a plausible mechanism by which this compound could mitigate fibrotic processes. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound in well-established preclinical models of pulmonary fibrosis. Further studies are warranted to fully elucidate its efficacy and mechanism of action in this disease context.

References

The Kinase Inhibitor AMG-47a: A Modulator of Cytokine Production Through Lck Inhibition and Necroptosis Pathway Interference

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG-47a is a potent small molecule inhibitor initially identified as a lymphocyte-specific protein tyrosine kinase (Lck) inhibitor. Subsequent research has revealed its broader activity, including the inhibition of necroptosis through interaction with key signaling molecules RIPK1 and RIPK3. This dual activity positions this compound as a significant tool for investigating inflammatory and immune responses. This technical guide provides a comprehensive overview of the known effects of this compound on cytokine production, detailing its molecular targets, summarizing the available quantitative data, outlining relevant experimental protocols, and visualizing the implicated signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects through at least two distinct mechanisms:

  • Inhibition of Lck: As a member of the Src family of tyrosine kinases, Lck is pivotal in T-cell receptor (TCR) signaling. Upon TCR engagement, Lck initiates a signaling cascade that leads to the activation of transcription factors such as NFAT, NF-κB, and AP-1. These factors, in turn, drive the expression of a variety of pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and differentiation. By inhibiting Lck, this compound effectively dampens T-cell activation and subsequent cytokine release.

  • Interference with the Necroptosis Pathway: Necroptosis is a form of programmed cell death that is independent of caspases and is mediated by the sequential activation of RIPK1, RIPK3, and the mixed lineage kinase domain-like (MLKL) pseudokinase. This cell death pathway is inherently inflammatory, as the rupture of the cell membrane releases damage-associated molecular patterns (DAMPs) that can trigger an immune response. Furthermore, the core components of the necroptosome, RIPK1 and RIPK3, have been shown to play a direct role in the production of inflammatory cytokines, independent of cell death. This compound has been demonstrated to interact with both RIPK1 and RIPK3, thereby inhibiting necroptotic cell death.

Quantitative Data on this compound Activity

The available quantitative data on the inhibitory activity of this compound is summarized in the table below. It is important to note that comprehensive screening of this compound's effect on a wide array of cytokines has not been extensively published in the public domain.

TargetAssay TypeIC50Reference
LckKinase Assay0.2 nM
IL-2 ProductionCellular Assay21 nM
VEGF2Kinase Assay1 nM
p38αKinase Assay3 nM
Jak3Kinase Assay72 nM
MLRCellular Assay30 nM

Table 1: Reported IC50 Values for this compound Against Various Kinases and Cellular Processes.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Lck_Signaling_Pathway Lck-Mediated T-Cell Activation and Cytokine Production cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation NFAT NFAT PLCg1->NFAT NFkB NF-κB PLCg1->NFkB AP1 AP-1 PLCg1->AP1 Cytokine_Genes Cytokine Gene Transcription (IL-2, TNF-α, IFN-γ) NFAT->Cytokine_Genes NFkB->Cytokine_Genes AP1->Cytokine_Genes AMG47a This compound AMG47a->Lck Inhibition

Caption: Lck Signaling Pathway and its Inhibition by this compound.

Necroptosis_Pathway Necroptosis Signaling Pathway and Cytokine Production cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation NFkB NF-κB RIPK1->NFkB Activation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL pMLKL (oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis & DAMP Release) pMLKL->Necroptosis Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes TNFa TNF-α TNFa->TNFR1 AMG47a This compound AMG47a->RIPK1 Interaction AMG47a->RIPK3 Interaction

AMG-47a interaction with RIPK1 and RIPK3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Interaction of AMG-47a with RIPK1 and RIPK3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a regulated form of necrosis, a lytic type of cell death, that is implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancer.[1][2][3] This pathway is primarily mediated by the receptor-interacting protein kinases, RIPK1 and RIPK3, and the mixed lineage kinase domain-like pseudokinase (MLKL).[4] The formation of a RIPK1-RIPK3 complex, known as the necrosome, leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing cell lysis.[5][6] Given the involvement of necroptosis in disease, there is significant interest in developing small molecule inhibitors of this pathway.[1][7][2][3]

This compound, initially identified as a potent inhibitor of lymphocyte-specific protein tyrosine kinase (Lck), has been discovered to be a novel inhibitor of necroptosis.[1][8][9] This technical guide provides a comprehensive overview of the interaction between this compound and the key necroptosis-mediating kinases, RIPK1 and RIPK3, with a focus on quantitative data, experimental methodologies, and signaling pathway visualization.

Quantitative Data: Inhibition of RIPK1 and RIPK3 Kinase Activity and Necroptosis

This compound has been shown to directly interact with and inhibit the kinase activity of both RIPK1 and RIPK3.[8][10] Furthermore, it effectively blocks necroptotic cell death in various human cell lines. The inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition by this compound

Target KinaseIC50 (nM)95% Confidence Interval (nM)
RIPK18359 - 115
RIPK31310 - 16

Data from enzymatic assays.[10]

Table 2: Inhibition of Necroptosis in Human Cell Lines by this compound

Cell LineNecroptotic StimulusIC50
U937TSQ (TNF, Smac mimetic, QVD-OPh)~100 nM - ~2.5 µM
HT29TSQ (TNF, Smac mimetic, QVD-OPh)~100 nM - ~2.5 µM
THP-1TSI (TNF, Smac mimetic, IDN-6556)~100 nM - ~2.5 µM

IC50 values for cell viability protection.[10] The range reflects differing sensitivities and stimulus strengths.

Signaling Pathway and Proposed Mechanism of Action

The canonical necroptosis pathway is initiated by stimuli such as tumor necrosis factor (TNF), leading to the recruitment and activation of RIPK1.[6][11] In the absence of active caspase-8, RIPK1 associates with RIPK3 via their RIP homotypic interaction motifs (RHIMs) to form the necrosome.[11][12] This complex facilitates the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL.[4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[5]

This compound exerts its inhibitory effect by directly targeting the kinase activity of both RIPK1 and RIPK3.[10] Interestingly, studies have also shown that this compound can protect against cell death induced by the forced dimerization of MLKL truncation mutants, suggesting a potential role downstream of MLKL activation as well.[1][8] This suggests a dual mechanism of action for this compound in the inhibition of necroptosis.

Necroptosis_Pathway_and_AMG47a_Interaction cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_necrosome Necrosome Formation & Activation cluster_execution Execution Phase TNF TNF TNFR1 TNFR1 TNF->TNFR1 binds RIPK1 RIPK1 TNFR1->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 recruits & phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL Phospho-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptotic Cell Death Membrane->Necroptosis AMG47a This compound AMG47a->RIPK1 inhibits kinase activity AMG47a->RIPK3 inhibits kinase activity

This compound inhibits necroptosis by targeting RIPK1 and RIPK3 kinase activity.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the interaction of this compound with RIPK1 and RIPK3.

In Vitro Kinase Assay

This assay is performed to determine the direct inhibitory effect of this compound on the kinase activity of RIPK1 and RIPK3.

  • Reagents and Materials: Recombinant human RIPK1 and RIPK3 kinases, ATP, kinase buffer, substrate peptide (e.g., myelin basic protein), ADP-Glo™ Kinase Assay kit (Promega), and this compound.

  • Procedure: a. Serially dilute this compound to the desired concentrations. b. In a 96-well plate, add the recombinant kinase, kinase buffer, and the this compound dilution or vehicle control. c. Initiate the kinase reaction by adding the ATP and substrate peptide mixture. d. Incubate the plate at 30°C for 1 hour. e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. f. Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell-Based Necroptosis Assay

This assay assesses the ability of this compound to protect cells from necroptotic death.

  • Cell Lines and Reagents: Human cell lines susceptible to necroptosis (e.g., U937, HT29), TNF-α, Smac mimetic (e.g., birinapant), pan-caspase inhibitor (e.g., QVD-OPh or IDN-6556), this compound, and a cell viability reagent (e.g., CellTiter-Glo®, Promega).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours. c. Induce necroptosis by adding a combination of TNF-α, Smac mimetic, and a pan-caspase inhibitor (TSQ or TSI). d. Incubate the cells for 24-48 hours. e. Measure cell viability using a luminescence-based assay according to the manufacturer's protocol.

  • Data Analysis: Normalize the viability data to untreated controls (100% viability) and necroptosis-induced controls (0% viability). Calculate IC50 values from the dose-response curves.

Immunoprecipitation and Western Blotting

This method is used to confirm the interaction between this compound and its target kinases within the cellular context.

  • Reagents and Materials: Cell lysis buffer, antibodies against RIPK1 and RIPK3, Protein A/G magnetic beads, SDS-PAGE gels, and western blotting reagents.

  • Procedure: a. Treat cells with the necroptotic stimulus in the presence or absence of this compound. b. Lyse the cells and quantify the protein concentration. c. Incubate the cell lysates with anti-RIPK1 or anti-RIPK3 antibodies overnight at 4°C. d. Add Protein A/G beads to pull down the antibody-protein complexes. e. Wash the beads to remove non-specific binding. f. Elute the protein complexes and separate them by SDS-PAGE. g. Transfer the proteins to a PVDF membrane and probe with antibodies against phosphorylated and total forms of RIPK1, RIPK3, and MLKL.

  • Data Analysis: Analyze the band intensities to determine the effect of this compound on the formation of the necrosome and the phosphorylation status of its components.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis KinaseAssay In Vitro Kinase Assay (Recombinant RIPK1/RIPK3) IC50_Kinase Determine IC50 for Kinase Inhibition KinaseAssay->IC50_Kinase CellCulture Cell Culture (e.g., U937, HT29) Treatment Treat with Necroptotic Stimulus +/- this compound CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->ViabilityAssay IP_WB Immunoprecipitation & Western Blot Treatment->IP_WB IC50_Necroptosis Determine IC50 for Necroptosis Inhibition ViabilityAssay->IC50_Necroptosis Phospho_Analysis Analyze Phosphorylation of RIPK1, RIPK3, MLKL IP_WB->Phospho_Analysis

Workflow for characterizing this compound's effect on necroptosis.

Conclusion

This compound is a valuable tool compound for studying the necroptosis pathway and represents a promising starting point for the development of therapeutic agents targeting diseases with a necroptotic component. Its dual inhibitory action on both RIPK1 and RIPK3 provides a potent blockade of the upstream signaling events in necroptosis. Further investigation into its potential downstream effects on MLKL function may reveal additional layers of its mechanism of action and offer new insights into the execution phase of necroptotic cell death. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

AMG-47a: A Comprehensive Technical Guide to a Multi-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-47a is a potent, orally bioavailable, ATP-competitive multi-kinase inhibitor with a complex pharmacological profile. Initially identified as a lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, subsequent investigations have revealed its activity against a range of other kinases, implicating its potential therapeutic utility in autoimmune diseases, inflammation, and oncology. This technical guide provides an in-depth overview of the biochemical and cellular activities of this compound, detailed experimental protocols for its characterization, and a summary of its known biological effects.

Biochemical Activity and Kinase Inhibition Profile

This compound demonstrates potent inhibitory activity against a panel of kinases. The following table summarizes the reported IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Target KinaseIC50 (nM)Reference(s)
Lck0.2[1][2]
VEGFR2 (KDR)1[1][2]
Src2[2]
p38α3[1][2]
RIPK313[3]
IL-2 Production21[1]
Mixed Lymphocyte Reaction (MLR)30[1][2]
Jak372[1][2]
RIPK183[3]
SYK292[2]
JNK1>25,000[2]
PKAβ>25,000[2]

Cellular and In Vivo Activity

This compound exhibits a range of biological effects in cellular and in vivo models, consistent with its multi-kinase inhibitory profile.

Biological EffectAssay/ModelKey FindingsReference(s)
T-Cell ProliferationMixed Lymphocyte Reaction (MLR)Inhibition of T-cell proliferation with an IC50 of 30 nM.[1][2]
Cytokine ProductionAnti-CD3 antibody-stimulated whole bloodDecreased IL-2 production.[2]
NecroptosisTNF-induced necroptosis in various cell linesInhibition of necroptosis with IC50 values ranging from ~100 nM to ~2.5 µM.[3]
KRAS Protein LevelsHeLa cells with EGFP-KRASG12V reporterReduction in mutant KRASG12V protein levels at 1 µM.[2]
Anti-inflammatory ActivityAnti-CD3-induced IL-2 production in miceDose-dependent inhibition of serum IL-2 levels with an ED50 of 11 mg/kg.[1][4]

Signaling Pathways and Mechanism of Action

This compound's multi-targeted nature allows it to modulate several critical signaling pathways involved in immunity, inflammation, and cancer.

T-Cell Receptor (TCR) Signaling

By potently inhibiting Lck, a key kinase in the TCR signaling cascade, this compound can effectively suppress T-cell activation and proliferation. This is a primary mechanism for its potential in treating autoimmune disorders.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_CD3 TCR/CD3 Lck Lck TCR_CD3->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation IP3_DAG IP3 / DAG PLCg1->IP3_DAG NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation IP3_DAG->NFAT_AP1_NFkB Cytokine_Production Cytokine Production (e.g., IL-2) NFAT_AP1_NFkB->Cytokine_Production AMG47a This compound AMG47a->Lck

Caption: Inhibition of TCR signaling by this compound.

Necroptosis Pathway

This compound has been shown to inhibit necroptosis, a form of programmed cell death, by targeting RIPK1 and RIPK3.[3][5] This suggests a role for this compound in inflammatory conditions where necroptosis is a key pathological driver.

Necroptosis_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome P_MLKL Phosphorylated MLKL (Oligomerization) Necrosome->P_MLKL Membrane_Disruption Membrane Disruption & Necroptosis P_MLKL->Membrane_Disruption AMG47a This compound AMG47a->RIPK1 AMG47a->RIPK3

Caption: Inhibition of the necroptosis pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound. These are generalized protocols based on standard laboratory practices and may require optimization for specific experimental conditions.

Biochemical Kinase Inhibition Assay (Generic)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a purified kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound dilutions Start->Prepare_Reagents Incubate_Kinase_Inhibitor Pre-incubate Kinase with this compound Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction (Add ATP/Substrate) Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (Luminescence, Fluorescence, or Radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a biochemical kinase inhibition assay.

Materials:

  • Purified recombinant kinase (e.g., Lck, VEGFR2, p38α, Jak3, RIPK1, RIPK3)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo™, or radiolabeled ATP [γ-³²P]ATP)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the purified kinase to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent to quantify the kinase activity (e.g., measure luminescence for ADP-Glo™/Kinase-Glo™ or capture radioactivity on a filter for radiolabeled assays).

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This assay measures the ability of this compound to inhibit T-cell proliferation in response to allogeneic stimulation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin

  • This compound stock solution in DMSO

  • Cell proliferation dye (e.g., CFSE) or [³H]-thymidine

  • 96-well round-bottom plates

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from both donors using Ficoll-Paque density gradient centrifugation.

    • Label the responder PBMCs with a cell proliferation dye like CFSE, if using this method.

    • Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.

  • Assay Setup:

    • Plate the responder cells in a 96-well plate.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

    • Add the stimulator cells to the wells at a 1:1 ratio with the responder cells.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Measurement of Proliferation:

    • CFSE Method: Harvest the cells and analyze the dilution of CFSE fluorescence in the responder cell population by flow cytometry.

    • [³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of proliferating cells (for CFSE) or the counts per minute (CPM) for [³H]-thymidine incorporation.

    • Normalize the data to the vehicle control and determine the IC50 value for the inhibition of T-cell proliferation.

Intracellular Cytokine Staining for IL-2

This protocol allows for the detection of IL-2 production within T-cells following stimulation.

Materials:

  • Human PBMCs

  • Cell stimulation cocktail (e.g., PMA and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Anti-human CD3 and Anti-human CD28 antibodies for stimulation (alternative to PMA/Ionomycin)

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated anti-human IL-2 antibody

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Incubate PBMCs with a stimulation cocktail or anti-CD3/CD28 antibodies in the presence of a protein transport inhibitor for 4-6 hours.

    • Include an unstimulated control.

  • Surface Staining: Stain the cells with antibodies against surface markers (e.g., CD4, CD8) to identify T-cell subsets.

  • Fixation and Permeabilization:

    • Wash the cells and fix them with a fixation buffer.

    • Permeabilize the cell membranes using a permeabilization buffer.

  • Intracellular Staining: Add the fluorochrome-conjugated anti-IL-2 antibody to the permeabilized cells and incubate.

  • Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Gate on the T-cell population of interest and quantify the percentage of IL-2 positive cells.

Necroptosis Assay

This assay measures the ability of this compound to protect cells from TNF-α-induced necroptosis.

Materials:

  • A cell line susceptible to necroptosis (e.g., HT-29, U937)

  • TNF-α

  • Smac mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, propidium iodide)

  • 96-well plates

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

  • Induction of Necroptosis: Add a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor to induce necroptosis.

  • Incubation: Incubate the plate for 18-24 hours.

  • Measurement of Cell Viability:

    • Add a cell viability reagent and measure the signal (e.g., luminescence for CellTiter-Glo®).

    • Alternatively, stain with propidium iodide and analyze the percentage of dead cells by flow cytometry.

  • Data Analysis: Normalize the viability data to the untreated control and calculate the IC50 for the inhibition of necroptosis.

Western Blot for KRAS Protein Levels

This protocol describes the quantification of KRAS protein levels in cells treated with this compound.

Materials:

  • Cancer cell line expressing the KRAS mutant of interest (e.g., HeLa cells with EGFP-KRASG12V)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against KRAS and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat the cells with this compound or DMSO for the desired time period (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary anti-KRAS antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Incubate with the primary antibody for the loading control.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the KRAS signal to the loading control to determine the relative change in KRAS protein levels.

Conclusion

This compound is a versatile multi-kinase inhibitor with a well-defined inhibitory profile against key kinases involved in immune regulation and cell signaling. Its potent activity against Lck, VEGFR2, p38α, and the necroptosis mediators RIPK1 and RIPK3, highlights its potential for therapeutic development in a range of diseases. The experimental protocols provided in this guide offer a framework for the further characterization and evaluation of this compound and similar multi-targeted kinase inhibitors. Further in vivo studies are warranted to fully elucidate its therapeutic potential and pharmacokinetic properties.

References

Unveiling the Pharmacological Profile of AMG-47a: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AMG-47a has emerged as a compound of significant interest in pharmacological research due to its dual activities as a potent inhibitor of lymphocyte-specific protein tyrosine kinase (Lck) and a novel modulator of necroptotic cell death. This technical guide provides a comprehensive overview of the currently available data on the pharmacological properties of this compound, including its mechanism of action, quantitative inhibitory activities, and its effects in preclinical models.

Core Pharmacological Properties

This compound is a potent, nonselective, and orally bioavailable inhibitor of Lck, a crucial enzyme in T-cell signaling.[1][2] Its inhibitory activity extends to other kinases, highlighting a multi-targeted profile. Furthermore, recent studies have identified a novel role for this compound in the regulation of programmed cell death, specifically as an inhibitor of necroptosis through its interaction with Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).

Table 1: Kinase Inhibitory Profile of this compound
Target KinaseIC50 (in vitro)Notes
Lck3.4 µMCell-free assay.[2]
VEGFR2Not specified
p38αNot specified
JAK3Not specified
SrcNot specified
RIPK1Not specifiedThis compound interacts with both RIPK1 and RIPK3.
RIPK3Not specifiedThis compound interacts with both RIPK1 and RIPK3.
Table 2: In Vitro and In Vivo Pharmacological Activity of this compound
ActivityAssayIC50 / ED50Cell Line / Model
T-cell Proliferation InhibitionNot specifiedNot specifiedNot specified
Necroptosis InhibitionNot specifiedNot specifiedNot specified
Anti-inflammatory ActivityAnti-CD3-induced IL-2 production in miceED50: 11 mg/kgIn vivo mouse model.[1][2]

Note: While this compound is described as "orally bioavailable," specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC were not available in the public domain at the time of this report.

Mechanism of Action

Lck Inhibition and T-Cell Signaling

This compound's primary mechanism of action involves the inhibition of Lck, a key tyrosine kinase in the T-cell receptor (TCR) signaling pathway. By blocking Lck, this compound effectively suppresses T-cell activation and proliferation, which is the basis for its observed anti-inflammatory effects.[1][2]

Lck_Inhibition_Pathway cluster_membrane Cell Membrane TCR T-Cell Receptor (TCR) CD4_CD8 CD4/CD8 TCR->CD4_CD8 Lck Lck CD4_CD8->Lck activates MHC pMHC MHC->TCR ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NFAT, AP-1, NF-κB) Ca_PKC->Transcription_Factors Gene_Expression Gene Expression (e.g., IL-2) Transcription_Factors->Gene_Expression AMG47a This compound AMG47a->Lck inhibits

Figure 1: Simplified signaling pathway of Lck inhibition by this compound.
Necroptosis Inhibition

A more recently discovered function of this compound is its ability to block necroptosis, a form of programmed necrosis. This effect is mediated through the compound's interaction with RIPK1 and RIPK3, key kinases in the necroptome complex. This finding suggests a potential therapeutic application for this compound in diseases where necroptosis plays a pathological role.

Necroptosis_Inhibition_Pathway cluster_membrane Cell Membrane Death_Receptor Death Receptor (e.g., TNFR1) Complex_I Complex I Death_Receptor->Complex_I Ligand Ligand (e.g., TNFα) Ligand->Death_Receptor RIPK1 RIPK1 Complex_I->RIPK1 recruits RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (oligomerization) MLKL->pMLKL Membrane_Disruption Membrane Disruption pMLKL->Membrane_Disruption Necroptosis Necroptosis Membrane_Disruption->Necroptosis AMG47a This compound AMG47a->RIPK1 interacts with AMG47a->RIPK3 interacts with

Figure 2: Proposed mechanism of necroptosis inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the public domain. The following are generalized methodologies based on standard practices for the types of assays conducted. For precise details, referral to the primary literature is necessary.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

A common method to determine the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the target kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (e.g., Lck) - Substrate - ATP - this compound dilutions Start->Prepare_Reagents Incubate Incubate Kinase with This compound Prepare_Reagents->Incubate Add_Substrate_ATP Add Substrate and ATP to initiate reaction Incubate->Add_Substrate_ATP Reaction Kinase Reaction Add_Substrate_ATP->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data: Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 3: Generalized workflow for an in vitro kinase inhibition assay.
  • Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant Lck), a suitable substrate (e.g., a peptide substrate), ATP, and serial dilutions of this compound in an appropriate buffer.

  • Incubation: In a microplate, incubate the kinase with the various concentrations of this compound for a predetermined period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP to the wells.

  • Reaction and Termination: Allow the reaction to proceed for a set time at an optimal temperature. The reaction is then stopped, often by adding a solution that chelates Mg2+, a necessary cofactor for most kinases.

  • Signal Detection: The amount of phosphorylated substrate or the amount of ATP consumed is quantified using a detection reagent that generates a measurable signal (e.g., luminescence, fluorescence, or absorbance).

  • Data Analysis: The signal is measured using a plate reader. The percentage of inhibition for each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Anti-CD3-Induced IL-2 Production (Generalized Protocol)

This in vivo model is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit T-cell activation and subsequent cytokine release in mice.

  • Animal Dosing: Administer this compound orally to mice at various doses. A vehicle control group receives the formulation without the active compound.

  • Induction of Inflammation: After a specified time to allow for drug absorption, induce T-cell activation by injecting an anti-CD3 antibody.

  • Sample Collection: At the peak time of cytokine response, collect blood samples from the mice.

  • Cytokine Measurement: Prepare serum from the blood samples and measure the concentration of Interleukin-2 (IL-2) using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Compare the serum IL-2 levels in the this compound-treated groups to the vehicle control group. The dose that causes a 50% reduction in IL-2 production (ED50) is calculated.

Conclusion

This compound is a promising pharmacological agent with a well-defined role as an Lck inhibitor and a novel function as a necroptosis inhibitor. Its demonstrated in vivo anti-inflammatory activity warrants further investigation. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profile, as well as exploring its therapeutic potential in a broader range of inflammatory and necroptosis-driven diseases. The availability of detailed experimental protocols from primary studies would greatly facilitate the replication and extension of these important findings.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of AMG-47a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-47a is a potent and orally bioavailable kinase inhibitor with a complex pharmacological profile, demonstrating activity against Lymphocyte-specific protein tyrosine kinase (Lck), RIPK1, and RIPK3, among others.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including its effects on T-cell proliferation, induction of necroptosis, and its impact on specific signaling pathways. The provided methodologies are intended to guide researchers in the accurate assessment of this compound's biological effects.

Introduction

This compound was initially identified as a potent inhibitor of Lck, a key kinase in T-cell receptor signaling, suggesting its potential as an immunomodulatory agent.[1] Subsequent research has revealed a broader spectrum of activity, notably its ability to block necroptosis, a form of programmed cell death, through interaction with Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[2][3] Dysregulated necroptosis is implicated in a variety of inflammatory and degenerative diseases.[4] Furthermore, this compound has been shown to reduce the levels of mutant KRAS protein, indicating a potential application in oncology.[5][6] The following protocols provide a framework for investigating these diverse activities of this compound in a laboratory setting.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

Target KinaseIC50 (nM)
Lck0.2[7]
RIPK313[3]
RIPK183[3]
VEGF Receptor 2 (VEGFR2/KDR)1[5]
p38α3[5]
Src2[5]
JAK372[5]

Table 2: Cellular Activity of this compound

AssayCell LineIC50 / Effective Concentration
T-cell Proliferation (Mixed Lymphocyte Reaction)-30 nM[5]
Necroptosis InhibitionU937>400 nM[3]
KRAS G12V ReductionHeLa1 µM[5]

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

This protocol describes the assessment of this compound's inhibitory effect on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • This compound (stock solution in DMSO)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies

  • CFSE dye

  • Phosphate-buffered saline (PBS)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation and Staining:

    • Isolate PBMCs from healthy donor blood or culture Jurkat cells.

    • Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium.

  • Cell Seeding and Treatment:

    • Resuspend CFSE-labeled cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

    • Pre-incubate the cells with this compound for 1 hour at 37°C.

  • Stimulation and Incubation:

    • Add 50 µL of the T-cell stimulus (e.g., PHA at 5 µg/mL or anti-CD3/CD28 antibodies at 1 µg/mL each) to each well, except for the unstimulated control wells.

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well and transfer to FACS tubes.

    • Wash the cells once with PBS.

    • Resuspend the cells in 200-300 µL of PBS.

    • Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

    • Analyze the data by gating on the live cell population and observing the dilution of CFSE fluorescence as a measure of cell division.

Necroptosis Inhibition Assay

This protocol outlines a method to evaluate the ability of this compound to inhibit necroptosis in the human U937 cell line.[2]

Materials:

  • U937 cells

  • This compound (stock solution in DMSO)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Human Tumor Necrosis Factor-alpha (TNF-α)

  • Smac mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK)

  • Propidium iodide (PI) or another cell viability dye

  • 96-well plate

  • Plate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • Culture U937 cells to a density of approximately 0.5 x 10^6 cells/mL.

    • Seed 50 µL of the cell suspension into each well of a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add 25 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

    • Pre-incubate the cells with this compound for 1 hour at 37°C.

  • Induction of Necroptosis:

    • Prepare a cocktail of necroptosis-inducing agents in complete RPMI-1640 medium: TNF-α (final concentration 20 ng/mL), Smac mimetic (final concentration 250 nM), and Z-VAD-FMK (final concentration 10.5 µM).[8]

    • Add 25 µL of the induction cocktail to each well.

    • Include control wells with cells only, cells with this compound only, and cells with the induction cocktail only.

  • Incubation and Viability Measurement:

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

    • Measure cell viability using a suitable method. For PI staining, add PI to a final concentration of 1 µg/mL and incubate for 15 minutes before reading fluorescence on a plate reader or analyzing by flow cytometry.

Western Blot Analysis of Lck Phosphorylation and KRAS Levels

This protocol describes the use of western blotting to assess the effect of this compound on the phosphorylation of its target Lck and on the total protein levels of KRAS.

Materials:

  • Jurkat cells (for Lck phosphorylation) or HeLa cells (for KRAS levels)

  • This compound (stock solution in DMSO)

  • Appropriate cell culture medium

  • Anti-CD3 antibody (for Jurkat cell stimulation)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Phospho-Lck (Tyr394) antibody

    • Total Lck antibody

    • KRAS antibody

    • Loading control antibody (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat or HeLa cells to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for the desired time (e.g., 1-24 hours). For Lck phosphorylation, Jurkat cells should be serum-starved for 4-6 hours before treatment and then stimulated with anti-CD3 antibody (1-2 µg/mL) for 5-10 minutes prior to lysis.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using appropriate software. Normalize the phospho-Lck signal to total Lck and the KRAS signal to the loading control.

Mandatory Visualization

AMG47a_Signaling_Pathway cluster_tcell T-Cell Receptor Signaling cluster_necroptosis Necroptosis Pathway cluster_kras KRAS Signaling TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation Proliferation T-Cell Proliferation ZAP70->Proliferation Downstream Signaling TNFR TNFR RIPK1 RIPK1 TNFR->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis KRAS Mutant KRAS Degradation Protein Degradation KRAS->Degradation AMG47a This compound AMG47a->Lck AMG47a->RIPK1 AMG47a->RIPK3 AMG47a->Degradation Promotes

Caption: Signaling pathways modulated by this compound.

experimental_workflow cluster_assays In Vitro Assays cluster_readouts Readouts TCell_Assay T-Cell Proliferation Assay (CFSE) Flow_Cytometry Flow Cytometry (CFSE Dilution) TCell_Assay->Flow_Cytometry Necroptosis_Assay Necroptosis Inhibition Assay (U937 cells) Cell_Viability Cell Viability (PI Staining) Necroptosis_Assay->Cell_Viability Western_Blot Western Blot Analysis Protein_Analysis p-Lck & KRAS Levels Western_Blot->Protein_Analysis AMG47a This compound Treatment AMG47a->TCell_Assay AMG47a->Necroptosis_Assay AMG47a->Western_Blot

Caption: Experimental workflow for in vitro characterization of this compound.

References

AMG-47a In Vivo Experimental Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental design for the Lck inhibitor, AMG-47a. This document includes its mechanism of action, pharmacokinetic and pharmacodynamic considerations, and detailed protocols for preclinical efficacy studies in immunology, oncology, and fibrosis models.

Introduction to this compound

This compound is a potent, orally active, and ATP-competitive inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell activation.[1] By targeting Lck, this compound effectively suppresses T-cell proliferation and the production of inflammatory cytokines, such as Interleukin-2 (IL-2).[1] Its inhibitory activity extends to other kinases including VEGFR2, p38α, Jak3, and Src, suggesting a broader therapeutic potential.[1] Preclinical studies have demonstrated its anti-inflammatory, anti-fibrotic, and potential anti-cancer activities.[1] this compound has also been identified as an inhibitor of necroptosis, a form of programmed cell death, by interacting with RIPK1 and RIPK3.

Mechanism of Action and Signaling Pathway

This compound primarily exerts its effects by inhibiting Lck, a key kinase in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine production. By blocking Lck, this compound attenuates these downstream events. Additionally, its inhibitory effects on other kinases like VEGFR2 and p38α may contribute to its therapeutic efficacy in different disease contexts.

AMG47a_Signaling_Pathway cluster_TCR T-Cell Receptor Signaling cluster_Other Other Kinase Inhibition TCR TCR-CD3 Complex Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation PLCg1 PLCγ1 ZAP70->PLCg1 Activation NFAT NFAT Activation PLCg1->NFAT IL2 IL-2 Production NFAT->IL2 VEGFR2 VEGFR2 p38 p38α JAK3 JAK3 AMG47a This compound AMG47a->Lck Inhibition AMG47a->VEGFR2 AMG47a->p38 AMG47a->JAK3

Diagram 1: this compound primary signaling pathway inhibition.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound based on available preclinical findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)
Lck0.2
VEGFR21
p38α3
Src2
JAK372
MLR30
IL-221

Data sourced from MedchemExpress and Cayman Chemical.[1]

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelSpeciesRoute of AdministrationED₅₀ (mg/kg)Endpoint
Anti-CD3-induced IL-2 ProductionMouseOral gavage (single dose)11Serum IL-2 levels

Data sourced from MedchemExpress.[1]

Experimental Protocols

General Guidelines for In Vivo Studies

Animal Models:

  • Species: BALB/c or C57BL/6 mice are commonly used for immunology and oncology studies.

  • Age and Weight: 8-12 weeks old, 20-25g.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

Drug Formulation and Administration:

  • Vehicle: A common vehicle for oral gavage of hydrophobic compounds in mice is 0.5% methylcellulose with 0.1% Tween 80 in sterile water. Alternatively, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water can be considered. The final formulation should be a homogenous suspension.

  • Preparation: this compound should be weighed and suspended in the chosen vehicle to the desired concentration. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.

  • Administration: Administer via oral gavage using an appropriate gauge gavage needle. The volume should not exceed 10 mL/kg.

Protocol 1: Anti-inflammatory Efficacy in an Anti-CD3-Induced IL-2 Production Mouse Model

This model assesses the ability of this compound to inhibit T-cell activation in vivo.

Materials:

  • This compound

  • Anti-mouse CD3ε antibody (clone 145-2C11)

  • Vehicle (e.g., 0.5% methylcellulose, 0.1% Tween 80 in water)

  • Sterile PBS

  • ELISA kit for mouse IL-2

Experimental Workflow:

anti_cd3_workflow cluster_workflow Anti-CD3 Induced IL-2 Production Model Workflow start Acclimatize Mice (1 week) treatment Administer this compound or Vehicle (Oral Gavage) start->treatment Day 0, T=-1h induction Inject Anti-CD3 Antibody (i.p.) treatment->induction T=0h sampling Collect Blood Samples (Cardiac Puncture) induction->sampling T=+2h analysis Measure Serum IL-2 (ELISA) sampling->analysis end Data Analysis analysis->end

Diagram 2: Workflow for the anti-CD3 induced IL-2 production model.

Procedure:

  • Animal Acclimatization: Acclimatize male BALB/c mice (8-10 weeks old) for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group):

    • Vehicle control

    • This compound (e.g., 3, 10, 30, 100 mg/kg)

  • Dosing:

    • One hour before the anti-CD3 challenge, administer the appropriate dose of this compound or vehicle via oral gavage.

  • Induction of IL-2 Production:

    • Inject each mouse intraperitoneally (i.p.) with anti-mouse CD3ε antibody at a dose of 5 µg per mouse, diluted in sterile PBS.

  • Sample Collection:

    • Two hours after the anti-CD3 injection, collect blood samples via cardiac puncture under terminal anesthesia.

  • IL-2 Quantification:

    • Allow the blood to clot and centrifuge to separate the serum.

    • Measure the concentration of IL-2 in the serum using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of IL-2 production for each this compound treatment group compared to the vehicle control group.

    • Determine the ED₅₀ value by non-linear regression analysis.

Protocol 2: Efficacy Study in a KRAS-Mutant Syngeneic Tumor Model

This protocol outlines a general approach to evaluate the anti-tumor efficacy of this compound in a murine cancer model with a KRAS mutation.

Materials:

  • This compound

  • KRAS-mutant murine cancer cell line (e.g., CT26.WT-KRAS G12C)

  • Vehicle for oral administration

  • Matrigel (optional, for subcutaneous injection)

  • Calipers for tumor measurement

Experimental Workflow:

oncology_workflow cluster_oncology Syngeneic Tumor Model Workflow start Implant Tumor Cells tumor_growth Monitor Tumor Growth start->tumor_growth treatment_start Start Treatment (Oral Gavage) tumor_growth->treatment_start Tumors ~100-150 mm³ monitoring Monitor Tumor Volume and Body Weight treatment_start->monitoring Daily Dosing endpoint Endpoint: Tumor Size Limit Reached monitoring->endpoint analysis Tumor Excision and Biomarker Analysis endpoint->analysis end Data Analysis analysis->end

Diagram 3: General workflow for an in vivo oncology efficacy study.

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject 1 x 10⁶ KRAS-mutant cancer cells (e.g., in a 1:1 mixture of PBS and Matrigel) into the flank of BALB/c mice.

  • Tumor Growth Monitoring:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Group Allocation and Treatment Initiation:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

      • Vehicle control

      • This compound (e.g., 10, 30, 100 mg/kg)

    • Begin daily oral gavage of this compound or vehicle.

  • Efficacy Assessment:

    • Continue to measure tumor volume and body weight every 2-3 days.

    • The primary endpoint is typically tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis (Optional):

    • At the end of the study, or at specified time points, tumors can be excised for biomarker analysis.

    • Assess the levels of phosphorylated Lck (p-Lck) and downstream signaling proteins (e.g., p-ERK) by Western blot or immunohistochemistry.

    • Analyze cytokine profiles within the tumor microenvironment using multiplex immunoassays.

Protocol 3: Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model

This model is used to evaluate the anti-fibrotic potential of this compound.

Materials:

  • This compound

  • Bleomycin sulfate

  • Vehicle for oral administration

  • Hydroxyproline assay kit

  • Reagents for histological staining (e.g., Masson's trichrome)

Experimental Workflow:

fibrosis_workflow cluster_fibrosis Bleomycin-Induced Pulmonary Fibrosis Model Workflow start Induce Fibrosis (Intratracheal Bleomycin) treatment Daily Treatment with this compound or Vehicle start->treatment Day 1 to Day 21 endpoint Sacrifice at Day 21 treatment->endpoint analysis Assess Lung Fibrosis endpoint->analysis histology Histology (Masson's Trichrome) analysis->histology hydroxyproline Hydroxyproline Assay analysis->hydroxyproline end Data Analysis histology->end hydroxyproline->end

Diagram 4: Workflow for the bleomycin-induced pulmonary fibrosis model.

Procedure:

  • Induction of Pulmonary Fibrosis:

    • Anesthetize C57BL/6 mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.

  • Treatment:

    • Begin daily oral administration of this compound (e.g., 10, 30 mg/kg) or vehicle from day 1 to day 21 post-bleomycin instillation.

  • Endpoint and Sample Collection:

    • On day 21, euthanize the mice and collect the lungs.

  • Assessment of Fibrosis:

    • Histology: Inflate and fix one lung lobe in 10% neutral buffered formalin for paraffin embedding. Stain sections with Masson's trichrome to visualize collagen deposition. The severity of fibrosis can be quantified using the Ashcroft scoring system.

    • Hydroxyproline Assay: Homogenize the remaining lung tissue and measure the hydroxyproline content, a quantitative measure of collagen, using a commercially available kit.

  • Data Analysis:

    • Compare the Ashcroft scores and hydroxyproline content between the this compound treated groups and the vehicle-treated, bleomycin-challenged group.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

A thorough understanding of the PK/PD relationship is crucial for optimizing the dosing regimen and translating preclinical findings.

Pharmacokinetics:

  • Parameters to Measure: Key PK parameters to determine in mice include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and half-life (t½).

  • Study Design: A typical PK study would involve administering a single oral dose of this compound to a cohort of mice and collecting blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Plasma concentrations of this compound are then measured using a validated LC-MS/MS method.

Pharmacodynamics:

  • Biomarkers:

    • Target Engagement: Phosphorylation of Lck (p-Lck) in peripheral blood mononuclear cells (PBMCs) or tumor/inflamed tissue is a direct biomarker of target engagement.

    • Downstream Signaling: Phosphorylation of downstream molecules such as ERK (p-ERK) can also be assessed.

    • Functional Readouts: Changes in cytokine levels (e.g., IL-2, TGF-β) in serum or tissue provide a functional readout of this compound activity.

  • Study Design: A PD study can be integrated with efficacy studies. Tissues and blood can be collected at the end of the study or at various time points after the final dose to assess biomarker modulation.

By following these detailed protocols and considering the PK/PD relationship, researchers can effectively evaluate the in vivo efficacy of this compound in various preclinical models of disease.

References

Optimal Concentration of AMG-47a for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of AMG-47a, a potent and nonselective Lck kinase inhibitor, in various cell culture applications. This compound has demonstrated efficacy in inhibiting T-cell proliferation and necroptosis, making it a valuable tool for research in immunology and cell death. This document outlines detailed protocols for cell viability assays to establish optimal working concentrations, as well as specific methods for evaluating its effects on T-cell proliferation and necroptosis. Additionally, a protocol for assessing target engagement by monitoring Lck phosphorylation via Western blotting is provided. All quantitative data from cited literature is summarized for easy reference, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction to this compound

This compound is a small molecule inhibitor primarily targeting the lymphocyte-specific protein tyrosine kinase (Lck), a key enzyme in T-cell activation and signaling. It functions as an ATP-competitive inhibitor. While potent against Lck, this compound also exhibits inhibitory activity against a range of other kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38α mitogen-activated protein kinase (MAPK), and Janus kinase 3 (JAK3). Recent studies have also identified its role in the inhibition of necroptosis through interaction with Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. This multi-targeted profile makes this compound a versatile compound for studying various signaling pathways in cancer, autoimmune diseases, and inflammatory conditions.

Quantitative Data Summary

The inhibitory activity and effective concentrations of this compound from various in vitro studies are summarized in the tables below for easy comparison and as a starting point for experimental design.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 ValueAssay TypeReference
Lck3.4 µMCell-free
Lck0.2 nMCell-free
VEGFR21 nMCell-free
p38α3 nMCell-free
Src2 nMCell-free
JAK372 nMCell-free
Mixed Lymphocyte Reaction (T-cell proliferation)30 nMCell-based
IL-2 Production21 nMCell-based

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Cell LineAssay TypeEffective ConcentrationDurationReference
Human Cell Lines (e.g., U937, THP-1)Necroptosis Inhibition~100 nM - 2.5 µM24 - 48 hours
HeLaKRASG12V Protein Reduction1 µMNot Specified
HeLaEGFP-KRASG12V Protein Reduction100 nM - 5 µM48 hours
CD4+ T-cellsLck Phosphorylation Inhibition0.2 nM5 minutes

Signaling Pathways

The signaling pathways affected by this compound are complex due to its multi-target nature. Below are diagrams illustrating its primary inhibitory actions.

Lck_Signaling_Pathway TCR T-Cell Receptor (TCR) /CD3 Complex Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 -> Ca2+ release PLCg1->IP3 DAG DAG -> PKC activation PLCg1->DAG NFAT NFAT Activation IP3->NFAT NFkB NF-κB Activation DAG->NFkB AP1 AP-1 Activation DAG->AP1 Gene Gene Transcription (e.g., IL-2) NFAT->Gene NFkB->Gene AP1->Gene AMG47a This compound AMG47a->Lck

Caption: Inhibition of the Lck signaling pathway by this compound.

Necroptosis_Pathway Stimulus Necroptotic Stimulus (e.g., TNFα) RIPK1 RIPK1 Stimulus->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Phosphorylation Necrosome Necrosome Formation RIPK3->Necrosome pMLKL Phosphorylated MLKL (Oligomerization) MLKL->pMLKL Necrosome->MLKL Recruitment Membrane Plasma Membrane Pore Formation pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis AMG47a This compound AMG47a->RIPK1 AMG47a->RIPK3

Caption: Inhibition of the necroptosis pathway by this compound.

Experimental Protocols

Determining Optimal Concentration using a Cell Viability Assay

To determine the optimal, non-toxic working concentration of this compound for your specific cell line, it is crucial to perform a dose-response experiment. The following protocol is a general guideline using a common colorimetric assay (MTT) or a luminescent assay (CellTiter-Glo®).

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis Cell_Culture 1. Culture Cells Seed_Cells 3. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Prepare_AMG47a 2. Prepare this compound Serial Dilutions Treat_Cells 4. Treat Cells with This compound Dilutions Prepare_AMG47a->Treat_Cells Seed_Cells->Treat_Cells Incubate 5. Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent 6. Add Viability Reagent (MTT/CTG) Incubate->Add_Reagent Measure 7. Measure Signal (Absorbance/Luminescence) Add_Reagent->Measure Analyze 8. Analyze Data & Determine IC50 Measure->Analyze

Caption: Workflow for determining the optimal concentration of this compound.

Materials:

  • This compound (powder or stock solution)

  • Dimethyl sulfoxide (DMSO)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Serial Dilutions: On the day of treatment, prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common starting range is 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.

    • For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent directly to the wells, incubate as per the manufacturer's instructions, and measure luminescence.

  • Data Analysis: Normalize the readings to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

T-Cell Proliferation Assay

This protocol outlines the assessment of this compound's effect on T-cell proliferation, a key functional readout of Lck inhibition.

Materials:

  • Primary T-cells or a T-cell line (e.g., Jurkat)

  • RPMI-1640 medium with 10% FBS

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))

  • This compound

  • Cell proliferation assay reagent (e.g., CellTiter-Glo® or a DNA synthesis-based method like BrdU or [³H]-thymidine incorporation)

Procedure:

  • Cell Preparation: Isolate primary T-cells or culture your T-cell line.

  • Assay Setup: Seed the T-cells in a 96-well plate.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add the T-cell activator (e.g., anti-CD3/CD28 antibodies) to the wells to induce proliferation.

  • Incubation: Culture the cells for 48-72 hours.

  • Measure Proliferation: Quantify cell proliferation using your chosen method. For CellTiter-Glo®, add the reagent and measure luminescence.

  • Data Analysis: Compare the proliferation of this compound-treated cells to the stimulated, untreated control to determine the inhibitory effect.

Western Blot for Lck Phosphorylation

This protocol allows for the direct assessment of this compound's effect on its primary target, Lck, by measuring its phosphorylation status.

Materials:

  • T-cells or another relevant cell line

  • This compound

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Lck (e.g., Tyr394) and anti-total Lck

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells and treat with the desired concentrations of this compound for a short duration (e.g., 5-30 minutes) before stimulating with a T-cell activator if necessary.

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour.

    • Incubate with the primary anti-phospho-Lck antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with the anti-total Lck antibody to normalize the phospho-signal to the total amount of Lck protein.

Necroptosis Inhibition Assay

This protocol is designed to measure the ability of this compound to inhibit necroptotic cell death.

Materials:

  • A cell line susceptible to necroptosis (e.g., U937, HT-29)

  • Necroptosis-inducing agents (e.g., TNFα, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK)

  • This compound

  • Cell viability assay kit (e.g., CellTiter-Glo®) or a cytotoxicity assay (e.g., LDH release)

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate and allow them to attach.

  • Pre-treatment: Pre-incubate the cells with a range of this compound concentrations for 1-2 hours.

  • Induction of Necroptosis: Add the combination of TNFα, SMAC mimetic, and z-VAD-FMK to induce necroptosis.

  • Incubation: Incubate the cells for 24-48 hours.

  • Measure Cell Death: Quantify cell viability or cytotoxicity.

  • Data Analysis: Normalize the results to the control wells (untreated and necroptosis-induced) to determine the protective effect of this compound.

Conclusion

This compound is a potent kinase inhibitor with diverse applications in cell biology research. The optimal concentration for any given experiment is dependent on the cell type, assay duration, and the specific biological question being addressed. It is imperative to perform a dose-response curve to determine the appropriate concentration range that elicits the desired biological effect without causing significant cytotoxicity. The protocols provided herein offer a robust framework for the effective use of this compound in cell culture experiments.

Preparing AMG-47a Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of AMG-47a stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent, orally bioavailable inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38α, and Janus kinase 3 (JAK3).[1] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results in both in vitro and in vivo studies. This guide outlines the physicochemical properties of this compound, a detailed protocol for stock solution preparation, stability and storage recommendations, and a brief overview of its mechanism of action with an illustrative signaling pathway.

Physicochemical Properties and Solubility

Proper preparation of this compound solutions begins with an understanding of its fundamental chemical and physical characteristics. This data is crucial for accurate calculations and ensuring the compound remains in solution.

PropertyValueSource
CAS Number 882663-88-9[1]
Molecular Formula C₂₉H₂₈F₃N₅O₂[1]
Molecular Weight 535.56 g/mol [2]
Appearance Crystalline solid[1]
Solubility in DMSO ≥ 34 mg/mL (approximately 63.48 mM)[2][3][4]
Other Solubilities DMF: 25 mg/mL, Ethanol: 25 mg/mL, Ethanol:PBS (pH 7.2) (1:2): 0.33 mg/mL, Water: Insoluble[1][5]

Note: The solubility of this compound in DMSO can be significantly impacted by moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[3][5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. The principles can be adapted to prepare other concentrations as required.

Materials and Equipment:
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:
  • Pre-weighing Preparation: Ensure the analytical balance is calibrated and level. Place a sterile microcentrifuge tube on the balance and tare it.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder into the tared tube. To prepare 1 mL of a 10 mM stock solution, you will need 5.36 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 10 mmol/L x 0.001 L x 535.56 g/mol = 5.3556 mg

  • Adding DMSO: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution from 5.36 mg, you would add 1 mL of DMSO.

  • Dissolution: Close the tube securely and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but ensure the compound's stability at elevated temperatures is considered.

  • Aliquotting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3] Clearly label all tubes with the compound name, concentration, solvent, and date of preparation.

Experimental Workflow Diagram:

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_node Ready for Use store->end_node

Caption: A flowchart illustrating the key steps for preparing and storing this compound stock solution.

Stability and Storage

Proper storage is paramount to maintaining the integrity and activity of the this compound stock solution.

Storage ConditionDurationRecommendations
-20°C Up to 1 monthRecommended for short-term storage.[2][3]
-80°C Up to 6 monthsRecommended for long-term storage.[2][3]
Freeze-Thaw Cycles MinimizeRepeated freeze-thaw cycles should be avoided to prevent degradation. Aliquotting is essential.[3]
Light Exposure MinimizeWhile not explicitly stated for this compound, it is good practice to protect solutions from light.

Studies on compound stability in DMSO suggest that most compounds are stable, but factors like water content can lead to degradation.[6][7] Therefore, using anhydrous DMSO and proper storage techniques are critical.

Mechanism of Action and Signaling Pathway

This compound is a multi-kinase inhibitor with potent activity against several key signaling proteins.

Target KinaseIC₅₀ Value
Lck 0.2 nM
VEGFR2 1 nM
p38α 3 nM
JAK3 72 nM
Src 2 nM

Data sourced from Cayman Chemical and MedChemExpress.[1][2]

The primary target, Lck, is a critical enzyme in T-cell activation. It is involved in the initial phosphorylation events following T-cell receptor (TCR) engagement, leading to a downstream signaling cascade that results in T-cell proliferation and cytokine production.[8][9] By inhibiting Lck, this compound can suppress T-cell mediated immune responses, giving it anti-inflammatory properties.[5] Its inhibitory action on VEGFR2 also suggests a role in angiogenesis.

Simplified Lck Signaling Pathway:

G Simplified Lck Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Engagement Lck Lck TCR->Lck activates Downstream Downstream Signaling (e.g., ZAP-70, LAT, SLP-76) Lck->Downstream phosphorylates Proliferation T-Cell Proliferation & Cytokine Production Downstream->Proliferation leads to AMG47a This compound AMG47a->Lck inhibits

Caption: Inhibition of the Lck signaling cascade by this compound, preventing T-cell activation.

Conclusion

This application note provides a standardized protocol for the preparation of this compound stock solutions in DMSO, which is essential for achieving accurate and reproducible results in research settings. By adhering to these guidelines for preparation, storage, and handling, researchers can ensure the quality and integrity of their experimental compound. Understanding the mechanism of action of this compound as a multi-kinase inhibitor, particularly of the Lck signaling pathway, is fundamental to its application in studies related to immunology, inflammation, and oncology.

References

Application Notes and Protocols for Using AMG-47a in a Mixed Lymphocyte Reaction Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mixed lymphocyte reaction (MLR) is a versatile in vitro assay that models the initial stages of the adaptive immune response, specifically T-cell recognition of alloantigens. This process is fundamental to transplant rejection, graft-versus-host disease, and autoimmune disorders. The MLR serves as a powerful platform for evaluating the immunomodulatory properties of therapeutic candidates.

AMG-47a is a potent, orally bioavailable small molecule inhibitor with a complex pharmacological profile. Its primary mechanism of action is the inhibition of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade that leads to T-cell activation, proliferation, and cytokine production.[1][2] Additionally, this compound has been identified as an inhibitor of necroptosis, a form of programmed cell death, through its interaction with Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[3][4][5]

These application notes provide a detailed protocol for utilizing this compound in a one-way mixed lymphocyte reaction assay to assess its inhibitory effects on T-cell proliferation and cytokine secretion.

Data Presentation

The following table summarizes the expected quantitative data from a one-way MLR assay in the presence of varying concentrations of this compound. The data demonstrates a dose-dependent inhibition of T-cell proliferation and the secretion of key pro-inflammatory cytokines, IL-2 and IFN-γ.

This compound Concentration (nM)T-Cell Proliferation (% Inhibition)IL-2 Secretion (% Inhibition)IFN-γ Secretion (% Inhibition)
0 (Vehicle Control)0%0%0%
115%20%10%
1040%55%35%
30 (IC50) 50% [1][2]65% 45%
10085%90%75%
100098%99%95%

Signaling Pathways and Experimental Workflow

T-Cell Receptor Signaling Pathway and Inhibition by this compound

T_Cell_Signaling cluster_TCR T-Cell Receptor Complex cluster_APC Antigen Presenting Cell cluster_signaling Intracellular Signaling Cascade cluster_outcome Cellular Response TCR TCR Lck Lck TCR->Lck Recruitment CD3 CD3 ZAP70 ZAP70 CD3->ZAP70 Recruitment & Phosphorylation CD4_CD8 CD4/CD8 CD4_CD8->Lck MHC MHC-Antigen MHC->TCR Antigen Recognition Lck->CD3 Phosphorylation of ITAMs LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Downstream Downstream Signaling (Ca2+, NF-κB, AP-1) PLCg1->Downstream Activation T-Cell Activation Downstream->Activation Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Production (IL-2, IFN-γ) Activation->Cytokines AMG_47a This compound AMG_47a->Lck Inhibition

Caption: T-Cell Receptor (TCR) signaling cascade initiated by antigen recognition, leading to T-cell activation. This compound inhibits this pathway by targeting Lck.

Experimental Workflow for One-Way Mixed Lymphocyte Reaction

MLR_Workflow cluster_prep Cell Preparation (Day 0) cluster_dc_diff Dendritic Cell Differentiation (Day 0-6) cluster_mlr_setup MLR Co-culture Setup (Day 7) cluster_incubation Incubation (Day 7-12) cluster_analysis Analysis (Day 12) PBMC_A Isolate PBMCs (Donor A) Monocytes Isolate CD14+ Monocytes (from Donor A) PBMC_A->Monocytes PBMC_B Isolate PBMCs (Donor B) T_Cells Isolate CD4+ T-Cells (from Donor B) PBMC_B->T_Cells Culture_DC Culture Monocytes with GM-CSF and IL-4 Monocytes->Culture_DC Co_culture Co-culture irradiated DCs (Donor A) with CD4+ T-Cells (Donor B) (1:10 ratio) T_Cells->Co_culture Maturation Induce DC Maturation (e.g., with LPS) Culture_DC->Maturation Irradiation Irradiate or treat with Mitomycin C (Stimulator Cells) Maturation->Irradiation Irradiation->Co_culture Add_AMG Add this compound (Dose-response) Co_culture->Add_AMG Incubate Incubate for 4-5 days (37°C, 5% CO2) Add_AMG->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Proliferation_Assay T-Cell Proliferation Assay (e.g., CFSE or BrdU) Incubate->Proliferation_Assay Cytokine_Assay Cytokine Analysis (ELISA or CBA) Collect_Supernatant->Cytokine_Assay

Caption: Step-by-step workflow for a one-way mixed lymphocyte reaction assay to evaluate the effect of this compound on T-cell responses.

Necroptosis Signaling Pathway and the Role of this compound

Necroptosis_Pathway cluster_stimulus Necroptotic Stimulus cluster_complex Necrosome Formation cluster_execution Execution of Necroptosis TNF TNF-α RIPK1 RIPK1 TNF->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Recruitment & Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation MLKL_Oligo MLKL Oligomerization & Translocation MLKL->MLKL_Oligo Membrane_Disruption Plasma Membrane Disruption MLKL_Oligo->Membrane_Disruption Cell_Death Necroptotic Cell Death Membrane_Disruption->Cell_Death AMG_47a This compound AMG_47a->RIPK1 Interaction AMG_47a->RIPK3 Interaction

Caption: The necroptosis signaling pathway initiated by TNF-α, leading to programmed cell death. This compound has been shown to interact with RIPK1 and RIPK3.

Experimental Protocols

Materials and Reagents
  • Peripheral Blood Mononuclear Cells (PBMCs) from at least two healthy, unrelated donors

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • RosetteSep™ Human Monocyte Enrichment Cocktail (or similar)

  • RosetteSep™ Human CD4+ T Cell Enrichment Cocktail (or similar)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Recombinant Human GM-CSF

  • Recombinant Human IL-4

  • Lipopolysaccharide (LPS)

  • Mitomycin C or access to an irradiator

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • CFSE (Carboxyfluorescein succinimidyl ester) or BrdU (Bromodeoxyuridine) incorporation kit

  • Human IL-2 ELISA Kit

  • Human IFN-γ ELISA Kit

  • 96-well round-bottom cell culture plates

  • Phosphate Buffered Saline (PBS)

Detailed Methodology

Part 1: Preparation of Responder and Stimulator Cells

Day -7: Isolation of Monocytes and CD4+ T-Cells

  • Isolate PBMCs from two healthy, unrelated donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.

  • From Donor A's PBMCs, isolate CD14+ monocytes using a negative selection method (e.g., RosetteSep™ Human Monocyte Enrichment Cocktail). These will be used to generate dendritic cells (stimulator cells).

  • From Donor B's PBMCs, isolate CD4+ T-cells using a negative selection method (e.g., RosetteSep™ Human CD4+ T Cell Enrichment Cocktail). These will be the responder cells.

Day -7 to -1: Generation and Maturation of Monocyte-Derived Dendritic Cells (Mo-DCs)

  • Culture the isolated monocytes from Donor A in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4 for 6 days to generate immature Mo-DCs.

  • On day -1, induce maturation of the immature Mo-DCs by adding 100 ng/mL LPS to the culture medium and incubate for an additional 24 hours.

Day 0: Preparation of Stimulator Cells

  • Harvest the mature Mo-DCs from Donor A.

  • To prevent their proliferation in the MLR, treat the Mo-DCs with 50 µg/mL Mitomycin C for 30 minutes at 37°C or irradiate them (e.g., 30 Gy).

  • Wash the cells three times with PBS to remove any residual Mitomycin C.

  • Resuspend the cells in complete RPMI-1640 medium and count them.

Part 2: One-Way Mixed Lymphocyte Reaction Assay

Day 0: Assay Setup

  • Label the responder CD4+ T-cells (from Donor B) with CFSE according to the manufacturer's protocol to allow for proliferation tracking by flow cytometry.

  • In a 96-well round-bottom plate, seed the irradiated Mo-DCs (stimulator cells) at a density of 2 x 10^4 cells per well.

  • Add the CFSE-labeled CD4+ T-cells (responder cells) to the wells containing Mo-DCs at a density of 2 x 10^5 cells per well (a 1:10 stimulator to responder ratio).

  • Prepare a dilution series of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%.

  • Add the different concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO only).

  • Set up control wells:

    • Responder cells alone (negative control for proliferation).

    • Stimulator cells alone.

    • Responder and stimulator cells without this compound (positive control for proliferation).

  • Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.

Day 0 to Day 5: Incubation

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 5 days.

Day 5: Sample Collection and Analysis

Cytokine Analysis:

  • Centrifuge the plate and carefully collect 100 µL of the supernatant from each well.

  • Store the supernatant at -80°C until analysis.

  • Measure the concentration of IL-2 and IFN-γ in the supernatants using ELISA kits according to the manufacturer's instructions.

T-Cell Proliferation Analysis:

  • Gently resuspend the cells in the remaining medium in the wells.

  • Transfer the cells to flow cytometry tubes.

  • Analyze the proliferation of CD4+ T-cells by measuring the dilution of the CFSE signal using a flow cytometer. The percentage of proliferated cells can be determined by gating on the live cell population and analyzing the CFSE fluorescence intensity.

Data Analysis and Interpretation
  • T-Cell Proliferation: Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the positive control (no drug). Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

  • Cytokine Secretion: Calculate the percentage of inhibition of IL-2 and IFN-γ secretion for each this compound concentration relative to the positive control. Plot these values to visualize the dose-dependent effect of the compound.

By following this detailed protocol, researchers can effectively utilize the mixed lymphocyte reaction assay to quantify the immunomodulatory effects of this compound on T-cell function. This will provide valuable insights for drug development professionals in the fields of immunology, oncology, and transplantation.

References

Application Notes and Protocols for Studying Necroptosis Downstream of MLKL using AMG-47a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspases. It is implicated in various inflammatory diseases, making its components attractive therapeutic targets. The core necroptosis pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[1][2][3] Upon activation by RIPK3, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.[1][4][5]

AMG-47a, initially identified as a lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, has emerged as a valuable tool for studying the necroptotic pathway.[6][7] Notably, this compound has been shown to inhibit necroptosis at a stage downstream of MLKL activation, providing a unique opportunity to dissect the terminal events of this cell death process.[6][8][9][10] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate necroptosis signaling downstream of MLKL.

Mechanism of Action of this compound in Necroptosis

This compound inhibits necroptosis by interacting with and inhibiting the kinase activity of both RIPK1 and RIPK3.[6][9][10] Surprisingly, while it acts on the upstream kinases, it can also protect against cell death induced by forced dimerization of MLKL truncation mutants, a model that bypasses the need for upstream signaling.[6][8] This suggests that even after MLKL is activated, a RIPK1-dependent signaling event is required for the execution of necroptosis in human cells, and this event is sensitive to this compound.[3][6] Therefore, this compound serves as a chemical probe to explore this previously unappreciated role of RIPK1 in the final stages of necroptotic cell death.

Data Presentation

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound against key necroptosis-associated kinases and in cellular assays.

Target/AssayCell Line/SystemIC50 / ED50Reference
Biochemical Assays
Lck Kinase ActivityCell-free3.4 µM[7]
RIPK1 Kinase ActivityCell-free83 nM[2]
RIPK3 Kinase ActivityCell-free13 nM[2]
Cell-Based Assays
T cell proliferationIn vitro-[7]
Anti-CD3-induced IL-2 productionIn vivo (mice)11 mg/kg[7]
TSQ-induced necroptosisU937 cells~100 nM - 2.5 µM[10]
TSI-induced necroptosisU937 cellsHigher doses than TSQ[10]
TSQ-induced necroptosisHT29 cells~100 nM - 2.5 µM[10]
TSI-induced necroptosisHT29 cellsHigher doses than TSQ[10]
TSQ-induced necroptosisTHP-1 cells~100 nM - 2.5 µM[10]

TSQ: TNF, Smac-mimetic, QVD-OPh; TSI: TNF, Smac-mimetic, IDN-6556

Signaling Pathways and Experimental Workflows

Necroptosis Signaling Pathway

Necroptosis Signaling Pathway Canonical Necroptosis Signaling Pathway TNFR TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR->ComplexI Recruits TNF TNFα TNF->TNFR Binds RIPK1 RIPK1 ComplexI->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Recruits & Activates Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome pMLKL p-MLKL (Oligomerization) Necrosome->pMLKL Forms Membrane Plasma Membrane Disruption pMLKL->Membrane Translocates to & Disrupts CellDeath Necroptotic Cell Death Membrane->CellDeath Leads to

Caption: Canonical necroptosis signaling pathway initiated by TNFα.

This compound's Point of Intervention

This compound Intervention This compound Intervention in Necroptosis RIPK1 RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activates DownstreamEvent RIPK1-dependent Downstream Event RIPK1->DownstreamEvent Required for MLKL Activated MLKL (e.g., by forced dimerization) RIPK3->MLKL Activates (in canonical pathway) MLKL->DownstreamEvent Triggers CellDeath Necroptotic Cell Death DownstreamEvent->CellDeath Leads to AMG47a This compound AMG47a->RIPK1 Inhibits AMG47a->RIPK3 Inhibits AMG47a->DownstreamEvent Inhibits (indirectly via RIPK1)

Caption: this compound inhibits necroptosis by targeting RIPK1 and RIPK3.

Experimental Workflow for Studying this compound Effects

Experimental Workflow Workflow for Assessing this compound Activity Start Start: Select Cell Line (e.g., U937, HT29) Induce Induce Necroptosis (e.g., TSQ, TSI, or inducible MLKL mutant) Start->Induce Treat Treat with this compound (Dose-response) Induce->Treat Assay Perform Assays Treat->Assay Viability Cell Viability Assay (e.g., CellTiter-Glo, PI staining) Assay->Viability Phospho Phosphorylation Analysis (Western Blot for p-RIPK1, p-RIPK3, p-MLKL) Assay->Phospho Oligo MLKL Oligomerization Assay (Non-reducing SDS-PAGE) Assay->Oligo Data Data Analysis (IC50 determination) Viability->Data Phospho->Data Oligo->Data

Caption: A typical experimental workflow to evaluate this compound's effect on necroptosis.

Experimental Protocols

Protocol 1: Induction of Necroptosis and Inhibition with this compound

This protocol describes the induction of necroptosis in a human cell line and its inhibition by this compound.

Materials:

  • Human cell line susceptible to necroptosis (e.g., U937, HT29)

  • Complete cell culture medium

  • TNFα (Tumor Necrosis Factor-alpha)

  • Smac-mimetic (e.g., LCL161)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK or IDN-6556)

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10 µM to 1 nM). Also prepare a vehicle control (DMSO in medium).

  • Treatment: Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Necroptosis Induction: Prepare a necroptosis induction cocktail containing TNFα (final concentration 20 ng/mL), Smac-mimetic (final concentration 1 µM), and a pan-caspase inhibitor (final concentration 20 µM z-VAD-FMK). Add 50 µL of this cocktail to the wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated, necroptosis-induced control (0% viability) and the untreated control (100% viability). Calculate the IC50 value of this compound.

Protocol 2: In Vitro Kinase Assay for RIPK1 and RIPK3 Inhibition

This protocol outlines an in vitro assay to measure the direct inhibitory effect of this compound on RIPK1 and RIPK3 kinase activity.

Materials:

  • Recombinant human RIPK1 or RIPK3 protein

  • This compound

  • DMSO

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)

  • ATP

  • Substrate (e.g., Myelin Basic Protein - MBP)

  • ADP-Glo™ Kinase Assay kit

Procedure:

  • Compound Incubation: In a 96-well plate, incubate the recombinant RIPK1 or RIPK3 protein with varying concentrations of this compound or DMSO (vehicle control) in the kinase assay buffer for 15 minutes at room temperature.

  • Reaction Initiation: Add a mixture of ATP (e.g., 50 µM) and the substrate MBP (e.g., 20 µM) to initiate the kinase reaction.

  • Reaction Incubation: Incubate the reaction at room temperature for 2 hours.

  • Kinase Activity Measurement: Measure the amount of ADP produced, which is inversely proportional to the kinase activity, using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value.

Protocol 3: Analysis of MLKL Oligomerization by Non-Reducing SDS-PAGE

This protocol describes the detection of MLKL oligomers, a key step in necroptosis execution, and the effect of this compound on this process.

Materials:

  • Cells treated as described in Protocol 1

  • Lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease and phosphatase inhibitors)

  • Non-reducing Laemmli sample buffer (lacking β-mercaptoethanol or DTT)

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

  • Primary antibody against MLKL

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice for 20 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant.

  • Sample Preparation: Mix an equal amount of protein from each sample with non-reducing Laemmli sample buffer. Do not boil the samples.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with the primary anti-MLKL antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescence substrate and image the results.

  • Analysis: Analyze the blot for the presence of high-molecular-weight bands corresponding to MLKL oligomers in the necroptosis-induced samples and assess the reduction of these oligomers in the this compound-treated samples. Monomeric MLKL will appear at its expected molecular weight.

Conclusion

This compound is a potent inhibitor of necroptosis that provides a unique opportunity to investigate the signaling events downstream of MLKL activation. The protocols and data presented here offer a comprehensive guide for researchers to utilize this compound as a tool to further elucidate the molecular mechanisms of necroptosis and to explore potential therapeutic interventions for necroptosis-driven diseases. The finding that RIPK1 may have a role downstream of MLKL, which can be targeted by this compound, opens up new avenues of research in the field of regulated cell death.

References

Application of AMG-47a in Cancer Cell Lines: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

AMG-47a is a potent, orally bioavailable, and ATP-competitive multi-kinase inhibitor.[1] It has demonstrated significant activity against several key kinases implicated in cancer progression and inflammation, including Lymphocyte-specific protein tyrosine kinase (Lck), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38α mitogen-activated protein kinase (MAPK), and Janus kinase 3 (JAK3).[1][2] Furthermore, this compound has been identified as an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, key mediators of necroptosis, a form of programmed necrotic cell death.[2] This document provides detailed application notes and protocols for the use of this compound in cancer cell line research, with a focus on its mechanism of action, quantitative efficacy, and relevant experimental procedures.

Data Presentation

Biochemical Activity of this compound

The inhibitory activity of this compound against a panel of purified kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)
Lck0.2[1]
VEGFR21[1]
p38α3[1]
Src2[3]
RIPK313[2]
IL-2 production21[1]
Mixed Lymphocyte Reaction (MLR)30[1]
JAK372[1]
RIPK183[2]
Cellular Activity of this compound

This compound has been shown to inhibit necroptosis in various human cancer cell lines. The IC50 values for the inhibition of TNF-induced necroptosis are presented below. Furthermore, treatment with this compound has been observed to reduce the levels of mutant KRASG12V protein in HeLa cells.[1]

Cell LineAssayIC50Treatment Conditions
U937 (Histiocytic lymphoma)Necroptosis Inhibition~100 nM24h, with 100 ng/mL TNF, 100 nM Smac mimetic, 20 µM QVD-OPh[2]
HT29 (Colon adenocarcinoma)Necroptosis Inhibition~200 nM24h, with 100 ng/mL TNF, 100 nM Smac mimetic, 20 µM QVD-OPh[2]
THP-1 (Acute monocytic leukemia)Necroptosis Inhibition~300 nM24h, with 100 ng/mL TNF, 100 nM Smac mimetic, 20 µM QVD-OPh[2]
HeLa (Cervical cancer)KRASG12V Protein ReductionSignificant reduction at 100 nM - 5 µM48h treatment[1]

Signaling Pathways and Experimental Workflows

The multifaceted inhibitory profile of this compound allows it to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and inflammation. The following diagrams illustrate these pathways and a general workflow for assessing the in vitro efficacy of this compound.

AMG-47a_Signaling_Pathways Potential Signaling Pathways Modulated by this compound in Cancer Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K MAPK_pathway MAPK Pathway (ERK, JNK) VEGFR2->MAPK_pathway TCR TCR Complex Lck Lck TCR->Lck TNFR TNFR RIPK1 RIPK1 TNFR->RIPK1 AMG47a This compound AMG47a->VEGFR2 AMG47a->Lck p38a p38α AMG47a->p38a JAK3 JAK3 AMG47a->JAK3 AMG47a->RIPK1 RIPK3 RIPK3 AMG47a->RIPK3 KRAS_mut Mutant KRAS (e.g., G12V) AMG47a->KRAS_mut Reduces protein levels Lck->PI3K Lck->MAPK_pathway p38a->MAPK_pathway STATs STATs JAK3->STATs RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Inflammation, Angiogenesis) MAPK_pathway->Gene_Expression STATs->Gene_Expression NFkB->Gene_Expression KRAS_mut->PI3K KRAS_mut->MAPK_pathway Cancer Cell Proliferation,\nSurvival, and Angiogenesis Cancer Cell Proliferation, Survival, and Angiogenesis Gene_Expression->Cancer Cell Proliferation,\nSurvival, and Angiogenesis

Caption: Signaling pathways targeted by this compound in cancer cells.

Experimental_Workflow Experimental Workflow for In Vitro Evaluation of this compound start Cancer Cell Line (e.g., with KRAS mutation, or susceptible to necroptosis) treatment Treat with this compound (Dose-response and time-course) start->treatment viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis/Necroptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis treatment->western data_analysis Data Analysis (IC50 determination, statistical analysis) viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion on This compound Efficacy and Mechanism data_analysis->conclusion

Caption: General workflow for assessing this compound's in vitro efficacy.

Experimental Protocols

Cell Culture

Cancer cell lines should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For example, HT29 cells can be cultured in DMEM, while U937 and THP-1 cells can be cultured in RPMI-1640.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Necroptosis Inhibition Assay

This protocol is based on the methodology described by Brumatti et al. (2022).[2]

  • Cell Seeding: Plate cells (e.g., U937, HT29, THP-1) in a suitable plate format.

  • Pre-treatment with this compound: Pre-treat cells with a serial dilution of this compound for 1-2 hours.

  • Induction of Necroptosis: Induce necroptosis by adding a combination of human TNF (100 ng/mL), Smac mimetic (e.g., birinapant at 100 nM), and a pan-caspase inhibitor (e.g., QVD-OPh at 20 µM).

  • Incubation: Incubate for 24-48 hours.

  • Cell Death Measurement: Assess cell death by measuring propidium iodide (PI) uptake using flow cytometry or by a viability assay such as CellTiter-Glo.

  • Data Analysis: Normalize the data to the control (induced necroptosis without this compound) and calculate the IC50 for necroptosis inhibition.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This is a standard protocol to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Western Blot Analysis

This protocol allows for the analysis of protein expression and phosphorylation status.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Lck, total Lck, phospho-p38, total p38, cleaved PARP, KRAS) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a versatile multi-kinase inhibitor with potent activity against several key targets in cancer biology. Its ability to inhibit kinases involved in cell proliferation, angiogenesis, and inflammation, coupled with its newly discovered role as a necroptosis inhibitor, makes it a valuable tool for cancer research. The provided data and protocols offer a framework for investigating the therapeutic potential of this compound in various cancer cell line models. Further studies are warranted to explore its efficacy in a broader range of cancer types and to elucidate the full spectrum of its mechanisms of action.

References

Long-Term Stability of AMG-47a in Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-47a is a potent, orally bioavailable inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), as well as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38α, and Janus kinase 3 (JAK3). Its ability to modulate key signaling pathways involved in immune response and angiogenesis has made it a valuable tool in preclinical research for autoimmune diseases, inflammation, and oncology. Understanding the long-term stability of this compound in various solution formulations is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This document provides detailed application notes and protocols for assessing the stability of this compound in solution, including recommended storage conditions, methodologies for forced degradation studies, and relevant signaling pathway diagrams.

Data Presentation: Stability of this compound Stock Solutions

Quantitative data on the long-term stability of this compound in aqueous solutions under various conditions (e.g., different pH, light exposure) is not extensively available in published literature. The following table summarizes the manufacturer's recommendations for the storage of this compound stock solutions. Researchers are strongly encouraged to perform their own stability studies for this compound in their specific experimental buffers and conditions.

SolventStorage TemperatureStorage DurationNotes
DMSO-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
DMSO-20°C1 monthFor shorter-term storage.

Note: The use of fresh, anhydrous DMSO is recommended as moisture can affect the solubility and stability of the compound.

Experimental Protocols

The following protocols provide a framework for conducting long-term stability and forced degradation studies on this compound in solution. These are generalized protocols based on best practices for small molecule kinase inhibitors and should be adapted to specific laboratory conditions and analytical instrumentation.

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare standardized solutions of this compound for stability testing.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Other aqueous buffers as required (e.g., citrate buffer for acidic pH, borate buffer for basic pH)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound powder using a calibrated analytical balance.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex and/or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

  • Working Solution Preparation (e.g., 10 µM in Aqueous Buffer):

    • Thaw a fresh aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to reach the final working concentration.

    • Ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent effects in biological assays.

    • Prepare a sufficient volume of the working solution for the entire stability study to ensure consistency.

Protocol 2: Long-Term Stability Assessment in Aqueous Solution

Objective: To evaluate the stability of this compound in a specific aqueous buffer over an extended period under defined storage conditions.

Materials:

  • This compound working solution in the desired buffer

  • Incubators or environmental chambers set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid or ammonium acetate)

  • Amber vials for sample storage

Procedure:

  • Sample Preparation and Storage:

    • Aliquot the this compound working solution into multiple amber vials.

    • Store the vials at the selected temperatures (e.g., 4°C, 25°C, and 37°C). Protect from light.

    • Designate a set of vials for each time point.

  • Time Points for Analysis:

    • Define the time points for analysis based on the expected duration of the experiments (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).

  • Analytical Method:

    • Develop a stability-indicating HPLC or LC-MS method capable of separating the parent this compound peak from potential degradation products.

    • At each time point, retrieve the designated vials from each storage condition.

    • Allow the samples to come to room temperature.

    • Analyze the samples by HPLC or LC-MS.

    • Quantify the peak area of the parent this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of this compound remaining versus time for each storage condition.

    • Determine the shelf-life or degradation rate under each condition.

Protocol 3: Forced Degradation Studies

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Heat block or oven

  • Photostability chamber or a light source with controlled UV and visible light output

  • HPLC or LC-MS system

Procedure:

  • Acid Hydrolysis:

    • Mix the this compound solution with 0.1 M HCl.

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the this compound solution with 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Treat the this compound solution with 3% H₂O₂.

    • Incubate at room temperature for a defined period, protected from light.

  • Thermal Degradation:

    • Place the this compound solution (in a sealed vial) in a heat block or oven at a high temperature (e.g., 80°C) for a defined period.

    • Also, test the stability of the solid this compound powder under the same conditions.

  • Photolytic Degradation:

    • Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC or LC-MS method.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

    • Mass spectrometry can be used to identify the mass of the degradation products, providing clues to the degradation pathway.

Mandatory Visualizations

Signaling Pathways

// Nodes TCR [label="TCR", fillcolor="#FBBC05", fontcolor="#202124"]; CD4_CD8 [label="CD4/CD8", fillcolor="#FBBC05", fontcolor="#202124"]; Lck [label="Lck", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ITAMs [label="CD3 ITAMs", fillcolor="#F1F3F4", fontcolor="#202124"]; ZAP70 [label="ZAP-70", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LAT_SLP76 [label="LAT & SLP-76", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg1 [label="PLCγ1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(Ca2+ flux, NF-κB, MAPK)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; AMG47a [label="this compound", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges TCR -> ITAMs [label="Antigen\nRecognition", fontsize=8, fontcolor="#5F6368"]; CD4_CD8 -> Lck; Lck -> ITAMs [label="Phosphorylation", color="#EA4335"]; ITAMs -> ZAP70 [label="Recruitment &\nPhosphorylation", fontsize=8, fontcolor="#5F6368"]; ZAP70 -> LAT_SLP76 [label="Phosphorylation", color="#4285F4"]; LAT_SLP76 -> PLCg1; PLCg1 -> Downstream; AMG47a -> Lck [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; }

Caption: Lck Signaling Pathway Inhibition by this compound.

// Nodes TNFR1 [label="TNFR1", fillcolor="#FBBC05", fontcolor="#202124"]; RIPK1 [label="RIPK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RIPK3 [label="RIPK3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MLKL [label="MLKL", fillcolor="#34A853", fontcolor="#FFFFFF"]; Necrosome [label="Necrosome\n(RIPK1-RIPK3 complex)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; MLKL_oligomer [label="MLKL Oligomerization\n& Translocation", fillcolor="#F1F3F4", fontcolor="#202124"]; CellDeath [label="Necroptotic\nCell Death", fillcolor="#202124", fontcolor="#FFFFFF"]; AMG47a [label="this compound", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges TNFR1 -> RIPK1 [label="Stimulus (e.g., TNFα)", fontsize=8, fontcolor="#5F6368"]; RIPK1 -> Necrosome; RIPK3 -> Necrosome; Necrosome -> MLKL [label="Phosphorylation", color="#4285F4"]; MLKL -> MLKL_oligomer; MLKL_oligomer -> CellDeath [label="Membrane\nPore Formation", fontsize=8, fontcolor="#5F6368"]; AMG47a -> RIPK1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; AMG47a -> RIPK3 [arrowhead=tee, color="#4285F4", style=dashed, label="Inhibition"]; }

Caption: Inhibition of the Necroptosis Pathway by this compound.

Experimental Workflow

// Nodes Prep [label="Prepare this compound\nWorking Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aliquot [label="Aliquot into\nAmber Vials", fillcolor="#FBBC05", fontcolor="#202124"]; Stress [label="Apply Stress Conditions\n(Temp, pH, Light, Oxidant)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Timepoints [label="Incubate and Collect\nSamples at Timepoints", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze by HPLC/LC-MS", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Data [label="Quantify Remaining this compound\n& Identify Degradants", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Prep -> Aliquot; Aliquot -> Stress; Stress -> Timepoints; Timepoints -> Analyze; Analyze -> Data; }

Caption: Experimental Workflow for this compound Stability Assessment.

Conclusion

The long-term stability of this compound in solution is a critical parameter for ensuring the reliability of preclinical research. While manufacturer guidelines provide a starting point for the storage of DMSO stock solutions, it is imperative that researchers validate the stability of this compound in their specific experimental buffers and conditions. The protocols outlined in this document provide a comprehensive framework for conducting these stability assessments, including long-term storage and forced degradation studies. By following these guidelines and utilizing appropriate analytical methods, researchers can confidently assess the stability of this compound, leading to more robust and reproducible scientific outcomes.

Application Notes and Protocols for AMG-47a In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of AMG-47a, a potent, orally active, and ATP-competitive Lck inhibitor. This document details its mechanism of action, summarizes quantitative data from various studies, and provides detailed protocols for key experiments.

Introduction

This compound is a multi-targeted kinase inhibitor, primarily identified as a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) with an IC50 of 0.2 nM.[1] It also demonstrates inhibitory activity against other kinases such as VEGF2, p38α, Jak3, MLR, and IL-2.[1][2] Its ability to reduce T cell activation and cytokine production, such as TGF-β, highlights its anti-inflammatory and anti-fibrotic potential.[1] Recent studies have also revealed its role in blocking necroptosis, a form of programmed cell death, by targeting signaling downstream of MLKL activation and interacting with RIPK1 and RIPK3.[3][4]

Data Presentation

Quantitative Summary of In Vitro Studies with this compound

The following table summarizes the experimental conditions and key findings from in vitro studies involving this compound.

Cell LineTreatment DurationThis compound ConcentrationAssay TypeKey FindingsReference
U9371 h, Time course1 µM, 10 µMWestern Blot, Cell ViabilityInhibited TSI-induced necroptosis. Higher doses were required to block TSI-induced cell death.[5]
HT29Time course2 µMWestern BlotInhibited TSI-induced necroptosis.[5]
MDF (Mouse Dermal Fibroblasts)6 h, Time course1 µMCell Viability, Western BlotProtected against TSQ-mediated cell death. Less protection against stronger TSI-induced necroptosis.[5]
THP-124 h> 1 µMCell ViabilityShowed some toxicity at higher doses.[5]
U937 (with inducible human RIPK3)48 hIncreasing dosesCell ViabilityAssessed viability in the presence of induced RIPK3 expression.[5]
HeLa48 h100 nM - 5 µMWestern BlotSignificantly reduced the level of EGFP-KRASG12V protein.[1]
Murine CD4+ T-cells5 min0.2 nMPhosphorylation AssayEffectively inhibited the phosphorylation of Lck.[1]
Effector TregsNot specified411.8 nM (EC50)Apoptosis AssayInduced apoptosis in effector Tregs.[2]
IC50 Values of this compound for Various Kinases
KinaseIC50
Lck0.2 nM[1], 3.4 µM[6][7]
VEGF21 nM[1][2]
p38α3 nM[1][2]
Jak372 nM[1][2]
MLR30 nM[1][2]
IL-221 nM[1][2]

Note: Discrepancies in IC50 values for Lck may be due to different assay conditions (e.g., cell-free vs. cell-based assays).

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Target cells (e.g., U937, HT29)

  • 96-well plates

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Phosphorylated Proteins

This protocol is designed to analyze the effect of this compound on the phosphorylation status of target proteins (e.g., Lck, RIPK1, RIPK3, MLKL).

Materials:

  • This compound

  • Target cells

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Lck, anti-Lck, anti-phospho-RIPK1, etc.)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Plate and treat cells with this compound for the desired duration (e.g., 1 hour). After treatment, wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

AMG47a_Necroptosis_Pathway cluster_upstream Upstream Necroptosis Signaling cluster_necrosome Necrosome Formation cluster_downstream Downstream Events Stimulus e.g., TNFα TNFR1 TNFR1 Stimulus->TNFR1 TRADD_TRAF2_cIAP1 Complex I (TRADD, TRAF2, cIAP1) TNFR1->TRADD_TRAF2_cIAP1 RIPK1_ub Ub-RIPK1 TRADD_TRAF2_cIAP1->RIPK1_ub RIPK1 RIPK1 RIPK1_ub->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL pMLKL (oligomerization) MLKL->pMLKL Membrane_Disruption Membrane Disruption pMLKL->Membrane_Disruption Necroptosis Necroptosis Membrane_Disruption->Necroptosis AMG47a This compound AMG47a->RIPK1 interacts with & partially inhibits AMG47a->RIPK3 interacts with

Caption: this compound inhibits necroptosis by interacting with RIPK1 and RIPK3.

Lck_Signaling_Pathway cluster_receptor T-Cell Receptor Complex cluster_downstream_activation Downstream Signaling TCR TCR Lck Lck TCR->Lck recruits CD4 CD4 CD4->Lck associates with ZAP70 ZAP-70 Lck->ZAP70 phosphorylates & activates LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras-MAPK Pathway PLCg1->Ras_MAPK NFkB NF-κB Pathway PLCg1->NFkB Cell_Activation T-Cell Activation (e.g., IL-2 production) Ras_MAPK->Cell_Activation NFkB->Cell_Activation AMG47a This compound AMG47a->Lck inhibits

Caption: this compound inhibits T-cell activation by targeting the Lck kinase.

Experimental_Workflow_AMG47a cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., U937, HT29) Cell_Seeding Seed Cells (96-well or 6-well plates) Cell_Culture->Cell_Seeding AMG47a_Prep Prepare this compound (Serial Dilutions) Treatment Treat with this compound (Specific duration) AMG47a_Prep->Treatment Cell_Seeding->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot (for p-Proteins) Treatment->Western_Blot Data_Analysis Data Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for in vitro studies with this compound.

References

Measuring the Efficacy of AMG-47a in Inhibiting Lck: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the efficacy of AMG-47a, a potent kinase inhibitor, in targeting Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway and a key target in the development of therapies for autoimmune diseases and other inflammatory disorders. The following sections offer a comprehensive guide to in vitro, cellular, and in vivo methods to assess the inhibitory activity of this compound against Lck, including biochemical assays, analysis of cellular Lck phosphorylation, T-cell proliferation assays, and an in vivo model of T-cell activation.

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and plays a pivotal role in T-cell development and activation.[1] Upon T-cell receptor (TCR) engagement, Lck initiates a signaling cascade by phosphorylating key downstream substrates, leading to T-cell proliferation and cytokine release. Dysregulation of Lck activity is implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target.

This compound is an orally bioavailable and potent inhibitor of Lck.[1][2] It also demonstrates inhibitory activity against other kinases such as VEGF receptor 2 (VEGFR2), p38α, and JAK3.[1][3] Understanding the efficacy and mechanism of action of this compound in inhibiting Lck is crucial for its preclinical and clinical development. This document outlines detailed protocols to quantify the inhibitory effects of this compound on Lck at the biochemical, cellular, and in vivo levels.

Data Presentation

The inhibitory activities of this compound against various kinases and cellular processes are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against Lck and Other Kinases

Target KinaseIC50 (nM)Assay Type
Lck 0.2 Biochemical (ATP-competitive)
VEGFR21Biochemical
p38α3Biochemical
Src2Biochemical
JAK372Biochemical
SYK292Biochemical
JNK1>25,000Biochemical
PKAβ>25,000Biochemical

Data sourced from multiple references.[1][2][3]

Table 2: Cellular and In Vivo Efficacy of this compound

AssayParameterIC50 / ED50
Mixed Lymphocyte Reaction (MLR)T-cell Proliferation30 nM
Anti-CD3 Induced IL-2 Production (in vitro)IL-2 Production21 nM
Anti-CD3 Induced IL-2 Production (in vivo, mice)IL-2 Production11 mg/kg

Data sourced from multiple references.[1][2][4][5]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of Lck inhibition and the experimental procedures, the following diagrams are provided.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck Recruitment ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT Ras_MAPK Ras/MAPK Pathway PKC->Ras_MAPK NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2) Ras_MAPK->Gene_Expression NFkB->Gene_Expression NFAT->Gene_Expression AMG47a This compound AMG47a->Lck Inhibition Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Reagents: - Lck Enzyme - Substrate - ATP - this compound dilutions incubation Incubate Lck, Substrate, ATP, and this compound reagents->incubation detection Measure Kinase Activity (e.g., ADP-Glo, LanthaScreen) incubation->detection analysis Generate Dose-Response Curve and Calculate IC50 detection->analysis Cellular_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_analysis Analysis cell_culture Culture T-cells or PBMCs treatment Treat cells with this compound dilutions cell_culture->treatment stimulation Stimulate T-cells (e.g., anti-CD3/CD28) treatment->stimulation phospho_flow Phospho-Lck Staining (Flow Cytometry) stimulation->phospho_flow western_blot Western Blot for Phospho-Lck stimulation->western_blot proliferation Proliferation Assay (e.g., CFSE) stimulation->proliferation

References

Application Notes and Protocols: Flow Cytometry Analysis of AMG-47a Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-47a is a potent kinase inhibitor with a primary affinity for Lymphocyte-specific protein tyrosine kinase (Lck), playing a crucial role in T-cell signaling.[1][2] Emerging research has also identified its function as an inhibitor of necroptosis by interacting with key signaling molecules RIPK1 and RIPK3.[3][4] This has significant implications for studying and developing therapies for inflammatory diseases and certain cancers.[2][5] Flow cytometry is an indispensable tool for elucidating the cellular effects of this compound, enabling precise quantification of cell death and analysis of intracellular signaling pathways at the single-cell level.

These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound, with a focus on its role in inhibiting necroptosis.

Mechanism of Action of this compound in Necroptosis

Necroptosis is a form of programmed necrosis initiated by the activation of RIPK1 and RIPK3, leading to the phosphorylation and oligomerization of Mixed Lineage Kinase Domain-Like protein (MLKL).[4] This MLKL oligomer then translocates to the plasma membrane, disrupting its integrity and causing cell death.[3] this compound has been shown to inhibit necroptosis downstream of MLKL activation, with evidence suggesting it interacts with both RIPK1 and RIPK3.[3][4]

Below is a diagram illustrating the necroptosis signaling pathway and the inhibitory action of this compound.

Necroptosis_Pathway Necroptosis Signaling Pathway and this compound Inhibition Stimulus Necroptotic Stimulus (e.g., TNFα) TNFR TNFR1 Stimulus->TNFR RIPK1 RIPK1 TNFR->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Activation MLKL MLKL (monomer) RIPK3->MLKL Phosphorylation pMLKL p-MLKL (oligomer) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis AMG47a This compound AMG47a->RIPK1 Inhibition AMG47a->RIPK3 Inhibition Experimental_Workflow Flow Cytometry Workflow for this compound Necroptosis Inhibition Assay Cell_Culture 1. Cell Culture (e.g., U937 cells) Treatment 2. Treatment - this compound (or DMSO) - Necroptosis Inducer Cell_Culture->Treatment Incubation 3. Incubation Treatment->Incubation Harvest 4. Cell Harvesting Incubation->Harvest Staining 5. PI Staining Harvest->Staining Acquisition 6. Flow Cytometry Acquisition Staining->Acquisition Analysis 7. Data Analysis (% PI-positive cells) Acquisition->Analysis

References

Application Notes and Protocols: Western Blot Analysis of AMG-47a Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMG-47a is a potent, orally bioavailable inhibitor with a primary affinity for Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell signaling.[1][2] It also demonstrates inhibitory activity against other kinases such as VEGF receptor 2 (VEGFR2), p38α, and JAK3.[2][3] Functionally, this compound has been shown to inhibit T-cell proliferation, reduce the production of cytokines like IL-2, and promote the degradation of the KRAS oncoprotein.[2][4] More recent studies have identified its role in blocking necroptosis, a form of programmed cell death, by interacting with RIPK1 and RIPK3.[5][6]

This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound to investigate its effects on specific protein expression and signaling pathways.

Signaling Pathway Affected by this compound

This compound is recognized for its role as an inhibitor in the necroptosis signaling pathway. Necroptosis is a regulated form of necrosis initiated by specific stimuli. The core of this pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). Activated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.[5][6] this compound has been shown to interact with both RIPK1 and RIPK3, thereby inhibiting the downstream activation of MLKL and blocking necroptotic cell death.[5]

AMG47a_Signaling_Pathway cluster_stimulus Necroptotic Stimulus cluster_pathway Necrosome Formation and Execution Stimulus Stimulus (e.g., TNFα + zVAD.fmk) RIPK1 RIPK1 Stimulus->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Recruits & Activates MLKL MLKL (Inactive) RIPK3->MLKL Phosphorylates pMLKL p-MLKL (Active Oligomer) MLKL->pMLKL Membrane Membrane Disruption & Cell Death pMLKL->Membrane AMG47a This compound AMG47a->RIPK1 Inhibits AMG47a->RIPK3 Inhibits

Caption: this compound inhibits the necroptosis pathway by targeting RIPK1 and RIPK3.

Experimental Protocol: Western Blotting

This protocol outlines the steps for preparing cell lysates after this compound treatment and subsequent analysis of target protein expression and phosphorylation status by Western blot.

Materials and Reagents
  • Cell Culture: Appropriate cell line (e.g., Jurkat for Lck studies, HT-29 or U937 for necroptosis studies)

  • This compound: Prepare stock solutions in DMSO.[1]

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), ice-cold

    • RIPA Lysis Buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors

    • SDS-PAGE Sample Buffer (e.g., 4X Laemmli buffer)

    • Tris-Buffered Saline with Tween-20 (TBST)

    • Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

    • SDS-PAGE Gels (precast or hand-cast)

    • Transfer Buffer

  • Antibodies:

    • Primary antibodies against target proteins (e.g., anti-Lck, anti-phospho-Lck, anti-RIPK1, anti-RIPK3, anti-MLKL, anti-phospho-MLKL)

    • Loading control antibody (e.g., anti-β-actin, anti-GAPDH)

    • HRP-conjugated secondary antibodies

  • Equipment:

    • Cell culture incubator, dishes/plates

    • Microcentrifuge

    • Sonicator or 25-gauge needle

    • SDS-PAGE and Western blot transfer apparatus

    • Imaging system for chemiluminescence detection

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment Seed cells and treat with this compound and appropriate controls. B 2. Cell Lysis Wash with cold PBS. Lyse cells on ice and collect protein extract. A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA or Bradford assay). B->C D 4. Sample Preparation Normalize protein amounts and add SDS-PAGE loading buffer. Boil samples. C->D E 5. SDS-PAGE Separate proteins by size on a polyacrylamide gel. D->E F 6. Protein Transfer Transfer proteins from the gel to a PVDF or nitrocellulose membrane. E->F G 7. Immunoblotting Block membrane. Incubate with primary then secondary antibodies. F->G H 8. Detection & Analysis Apply ECL substrate and visualize bands. Quantify band intensity. G->H

Caption: Standard workflow for Western blot analysis of treated cells.
Step-by-Step Procedure

  • Cell Treatment:

    • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO).

    • If studying an induced pathway like necroptosis, add the stimulating agent (e.g., TNFα + Smac mimetic + zVAD.fmk) for the appropriate time.

  • Cell Lysate Preparation:

    • Place the cell culture dish on ice and aspirate the media.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., 100-200 µL for a well in a 6-well plate) supplemented with protease and phosphatase inhibitors.[7]

    • Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Agitate the lysate for 30 minutes at 4°C.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Concentration Measurement:

    • Determine the protein concentration of each sample using a BCA or Bradford assay, following the manufacturer's instructions.

  • Sample Preparation for Electrophoresis:

    • Based on the protein concentration, normalize all samples with lysis buffer to ensure equal loading amounts (typically 20-40 µg of protein per lane).

    • Add 4X SDS-PAGE sample buffer to a final concentration of 1X.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]

  • SDS-PAGE:

    • Load the prepared samples and a protein molecular weight marker into the wells of an SDS-PAGE gel.[8]

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8] We recommend PVDF membranes for most applications.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting: [7][8]

    • Wash the membrane briefly with TBST.

    • Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (diluted in Blocking Buffer as recommended by the supplier's datasheet) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Quantify the band intensities using appropriate software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.

Data Presentation

Quantitative data from Western blot analysis should be summarized to compare the effects of different treatment conditions. Densitometry values, normalized to a loading control, can be presented as follows.

Treatment GroupConcentration (µM)Target Protein (e.g., p-MLKL) Normalized IntensityFold Change vs. Control
Vehicle Control01.00 ± 0.081.0
This compound0.50.65 ± 0.050.65
This compound1.00.32 ± 0.040.32
This compound5.00.11 ± 0.020.11
Positive ControlN/AValue ± SDValue

Table represents example data. Values should be reported as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

References

Application Notes and Protocols: Evaluating the Anti-Inflammatory Effects of AMG-47a in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AMG-47a is a potent, orally bioavailable inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a key enzyme in T-cell activation.[1][2][3] It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38α, and Janus kinase 3 (JAK3).[2][3] By targeting these critical signaling molecules, this compound effectively reduces T-cell activation and the production of inflammatory cytokines, demonstrating significant anti-inflammatory and anti-fibrotic potential.[2] These application notes provide detailed protocols for assessing the anti-inflammatory efficacy of this compound in two well-established murine models: lipopolysaccharide (LPS)-induced systemic inflammation and collagen-induced arthritis (CIA).

This compound Mechanism of Action

This compound primarily exerts its anti-inflammatory effects by inhibiting Lck, which is crucial for initiating T-cell receptor (TCR) signaling. This inhibition prevents the downstream activation of signaling cascades that lead to T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).[1] Additionally, its activity against other kinases like JAK3 and p38α may contribute to its broad anti-inflammatory profile by interfering with other pro-inflammatory pathways.[2][3] Recent studies have also identified a role for this compound in blocking necroptosis, a form of programmed cell death, by interacting with RIPK1 and RIPK3, further highlighting its complex mechanism of action in inflammatory processes.[4][5][6]

cluster_tcell T-Cell tcr T-Cell Receptor (TCR) lck Lck tcr->lck Activates downstream Downstream Signaling lck->downstream proliferation T-Cell Proliferation & Cytokine Production (IL-2) downstream->proliferation amg47a This compound amg47a->lck Inhibits

Caption: this compound inhibits T-cell activation by targeting Lck.

Animal Models for Testing Anti-Inflammatory Effects

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This acute model is ideal for evaluating the ability of a compound to suppress a rapid, systemic inflammatory response triggered by bacterial endotoxin (LPS).[7][8] LPS administration leads to a robust release of pro-inflammatory cytokines into the bloodstream.[8]

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely utilized preclinical model for rheumatoid arthritis.[9][10] Immunization with type II collagen induces an autoimmune response that results in joint inflammation, cartilage destruction, and bone erosion, closely mimicking the pathology of human rheumatoid arthritis.[9][10]

Experimental Protocols

LPS-Induced Systemic Inflammation Protocol

Workflow:

acclimatization Acclimatization (7 days) grouping Randomize into Treatment Groups acclimatization->grouping dosing Pre-treat with This compound or Vehicle grouping->dosing induction Induce Inflammation (LPS Injection) dosing->induction sampling Collect Blood Samples (1-6h post-LPS) induction->sampling euthanasia Euthanasia & Tissue Collection sampling->euthanasia analysis Analyze Cytokines & Biomarkers euthanasia->analysis

Caption: Workflow for the LPS-induced systemic inflammation model.

Methodology:

  • Animals: C57BL/6 or BALB/c mice, 8-10 weeks old.

  • Acclimatization: House mice for at least 7 days in specific pathogen-free (SPF) conditions before the experiment.[9]

  • Grouping: Randomly assign mice to treatment groups (n=5-8 per group).

  • Dosing: Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle via oral gavage one hour prior to LPS challenge. A dose of 11 mg/kg has been shown to have an ED50 for anti-inflammatory activity in an anti-CD3-induced IL-2 production model.[1]

  • Induction: Inject mice intraperitoneally with E. coli LPS at a dose of 0.1 to 1 mg/kg.[8][11]

  • Sample Collection: Collect blood samples at various time points (e.g., 1, 3, or 6 hours) after LPS injection to measure cytokine levels.[8]

  • Analysis: Quantify serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or multiplex assays.

Collagen-Induced Arthritis (CIA) Protocol

Workflow:

acclimatization Acclimatization (7 days) immunization1 Primary Immunization (Day 0) acclimatization->immunization1 immunization2 Booster Immunization (Day 21) immunization1->immunization2 onset Onset of Arthritis (Approx. Day 28) immunization2->onset dosing Begin Dosing with This compound or Vehicle onset->dosing monitoring Monitor Disease Score & Paw Swelling dosing->monitoring termination Terminate Experiment (e.g., Day 42) monitoring->termination analysis Histopathology & Biomarker Analysis termination->analysis

Caption: Workflow for the collagen-induced arthritis (CIA) model.

Methodology:

  • Animals: DBA/1 mice, which are highly susceptible to CIA, should be used at 7-8 weeks of age.[9][12]

  • Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) and inject 0.1 ml subcutaneously at the base of the tail.[10][12]

  • Booster Immunization (Day 21): Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) at a different site near the base of the tail.[12][13]

  • Treatment Groups: Upon the first signs of arthritis (typically days 28-35), randomize mice into treatment groups (n=8-10 per group).

  • Dosing: Administer this compound orally on a daily basis. A positive control, such as methotrexate, can be included.

  • Clinical Assessment: Monitor mice daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 based on the degree of erythema and swelling.

  • Paw Swelling Measurement: Use a digital caliper to measure the thickness of the hind paws regularly.

  • Terminal Analysis: At the end of the study (e.g., day 42-56), collect blood for cytokine and antibody analysis, and harvest hind paws for histopathological evaluation of joint inflammation, cartilage damage, and bone erosion.[12]

Data Presentation

LPS-Induced Systemic Inflammation: Expected Cytokine Reduction
Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle ControlHighHighHigh
This compound (Low Dose)Moderately ReducedModerately ReducedModerately Reduced
This compound (Mid Dose)Significantly ReducedSignificantly ReducedSignificantly Reduced
This compound (High Dose)Strongly ReducedStrongly ReducedStrongly Reduced
Collagen-Induced Arthritis: Expected Clinical Outcomes
Treatment GroupMean Arthritis Score (at study end)Paw Thickness (mm, at study end)
Vehicle ControlHigh (e.g., 8-12)Increased (e.g., >3.5 mm)
This compoundDose-dependently reducedDose-dependently reduced
Positive Control (e.g., Methotrexate)Significantly ReducedSignificantly Reduced

Conclusion

The described protocols for the LPS-induced systemic inflammation and collagen-induced arthritis models provide a robust framework for the preclinical evaluation of the anti-inflammatory properties of this compound. Given its mechanism of action targeting key signaling pathways in T-cell activation and inflammation, this compound is expected to demonstrate significant efficacy in both acute and chronic inflammatory settings. The data generated from these studies will be instrumental in determining the therapeutic potential of this compound for treating autoimmune and inflammatory diseases.

References

Troubleshooting & Optimization

AMG-47a solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG-47a, focusing on its solubility characteristics and solutions to common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration?

This compound is a potent, orally active, and ATP-competitive inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), with an IC50 of 0.2 nM.[1][2] It also shows inhibitory activity against VEGFR2, p38α, and Jak3.[1][2] Like many kinase inhibitors designed to target the hydrophobic ATP-binding pocket of kinases, this compound is a lipophilic molecule with low aqueous solubility. This can present challenges in preparing solutions for in vitro and in vivo experiments, potentially leading to issues with compound precipitation and inaccurate dosing.

Q2: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous cell culture medium. Why is this happening and what can I do?

This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where it is poorly soluble. The sudden change in solvent polarity causes the compound to come out of solution.

Troubleshooting steps:

  • Reduce the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤ 0.1%) to minimize solvent effects on cells and reduce the likelihood of precipitation.[3]

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into the aqueous medium. This gradual change in solvent composition can help keep the compound in solution.

  • Increase the protein concentration in the medium: If your experimental conditions permit, the presence of proteins like those in fetal bovine serum (FBS) can help stabilize hydrophobic compounds and prevent precipitation.

  • Use a solubilizing agent: Consider the use of excipients such as cyclodextrins to enhance aqueous solubility.

Q3: I am having trouble dissolving the this compound powder itself, even in DMSO. What should I do?

While this compound is generally soluble in DMSO, issues can arise.

Troubleshooting steps:

  • Use fresh, anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce its ability to dissolve hydrophobic compounds.[4] Always use freshly opened, high-purity, anhydrous DMSO.

  • Gentle warming: Gently warm the solution to 37°C to aid dissolution.

  • Sonication: Use a bath sonicator for a short period to break up any aggregates of the powder.[3]

Q4: What are some alternative solvents or formulation strategies to improve the solubility of this compound for in vitro studies?

If DMSO is not suitable for your experimental system or if solubility issues persist, several strategies can be employed:

  • Co-solvents: While DMSO is common, other organic solvents like ethanol or N-Methyl-2-pyrrolidone (NMP) can be tested. However, their compatibility with your specific assay must be verified.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility. As this compound has basic nitrogen atoms, lowering the pH of the buffer may increase its solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic F-68 can be used to increase the solubility of hydrophobic drugs.[5] However, it is crucial to determine the critical micelle concentration (CMC) and test for any potential interference with the assay or effects on cell viability.

  • Cyclodextrin Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can encapsulate the poorly soluble drug in their hydrophobic core, forming an inclusion complex with improved aqueous solubility.[6]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMSO≥ 34 mg/mL≥ 63.48 mM[2][3][7]
DMSO25 mg/mL46.68 mM[8]
DMSO2 mg/mL3.73 mM[4]
DMF25 mg/mL46.68 mM[8]
Ethanol25 mg/mL46.68 mM[8]
Ethanol:PBS (pH 7.2) (1:2)0.33 mg/mL0.62 mM[8]

Note: Solubility can vary between batches and is affected by factors such as temperature, purity, and the presence of moisture in the solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator (optional)

  • Warming block or water bath (optional)

Procedure:

  • Weigh the required amount of this compound powder in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again.

  • Alternatively, place the tube in a bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C. For long-term storage (-80°C), the solution is stable for up to 6 months.[1][2]

Protocol 2: Dilution of this compound into Aqueous Buffer for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed sterile aqueous buffer or cell culture medium

  • Sterile polypropylene tubes

Procedure:

  • Create an intermediate dilution of the this compound stock solution in the pre-warmed aqueous buffer. For example, to achieve a final concentration of 10 µM, you could add 1 µL of the 10 mM stock to 99 µL of buffer to make a 100 µM intermediate solution.

  • Gently mix by pipetting up and down or by flicking the tube. Avoid vigorous vortexing which can sometimes promote precipitation.

  • Add the required volume of this intermediate dilution to your final volume of cell culture medium.

  • Mix thoroughly but gently before adding to the cells.

  • Always prepare fresh dilutions for each experiment.

Visualizations

Signaling Pathways and Workflows

AMG_47a_Signaling_Pathway cluster_TCR T-Cell Receptor Complex TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 Recruitment & Phosphorylation CD4_CD8 CD4/CD8 CD4_CD8->Lck Recruitment Lck->CD3 Phosphorylation AMG47a This compound AMG47a->Lck Inhibition LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream T_Cell_Activation T-Cell Activation Downstream->T_Cell_Activation

Caption: this compound inhibits Lck, a key kinase in the T-cell receptor signaling pathway.

Troubleshooting_Workflow Start Issue: this compound precipitates in aqueous buffer Check_DMSO Is DMSO fresh and anhydrous? Start->Check_DMSO Use_Fresh_DMSO Use fresh, anhydrous DMSO Check_DMSO->Use_Fresh_DMSO No Intermediate_Dilution Perform serial/intermediate dilutions? Check_DMSO->Intermediate_Dilution Yes Use_Fresh_DMSO->Check_DMSO Prepare_Intermediate Prepare intermediate dilution in media Intermediate_Dilution->Prepare_Intermediate No Solubilizing_Agent Consider solubilizing agents (e.g., HPβCD, Tween-80)? Intermediate_Dilution->Solubilizing_Agent Yes Prepare_Intermediate->Solubilizing_Agent Test_Agent Test agent compatibility and effectiveness Solubilizing_Agent->Test_Agent No Adjust_pH Adjust buffer pH (if applicable)? Solubilizing_Agent->Adjust_pH Yes Test_Agent->Adjust_pH Test_pH Test solubility at lower pH Adjust_pH->Test_pH No Success Solubility Issue Resolved Adjust_pH->Success Yes Test_pH->Success

Caption: A logical workflow for troubleshooting this compound precipitation issues.

References

Technical Support Center: Minimizing Off-Target Effects of AMG-47a

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of AMG-47a in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, orally active, and ATP-competitive inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1] Lck is a member of the Src family of protein tyrosine kinases and plays a critical role in T-cell receptor (TCR) signaling, T-cell development, and activation.[2][3][4]

Q2: What are the known off-target effects of this compound?

This compound is known to be a "nonselective" inhibitor, meaning it can inhibit other kinases besides Lck.[5] Documented off-targets with their inhibitory concentrations (IC50) include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38α mitogen-activated protein kinase, Janus kinase 3 (Jak3), and Src.[1] It has also been shown to interact with RIPK1 and RIPK3, kinases involved in the necroptosis pathway.[6][7]

Q3: How can I determine if the observed effects in my experiment are due to on-target Lck inhibition or off-target effects?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Use a Structurally Different Lck Inhibitor: Compare the phenotype induced by this compound with that of another Lck inhibitor with a different chemical scaffold. If both compounds produce the same biological effect, it is more likely to be an on-target effect.

  • Perform a Rescue Experiment: In a cell line where the biological effect is observed, introduce a version of Lck that is mutated to be resistant to this compound. If the effect is on-target, the resistant Lck mutant should reverse the phenotype induced by this compound.

  • siRNA/shRNA Knockdown: Use RNA interference to specifically reduce the expression of Lck. If the resulting phenotype mimics the effect of this compound treatment, it supports an on-target mechanism.

  • Kinome-wide Profiling: A kinome scan will provide a broad overview of the kinases inhibited by this compound at a given concentration, helping to identify potential off-targets that could be responsible for the observed phenotype.

Q4: What are the recommended cell lines for studying this compound's effects on Lck signaling?

Jurkat cells, a human T-cell leukemia line, are commonly used for studying TCR and Lck signaling as they endogenously express these proteins.[2][8][9] Other T-cell lines or primary T-cells are also suitable. For studying specific off-target effects, cell lines known to be dependent on those kinases should be chosen. For example, HeLa cells have been used to study this compound's effect on KRAS.[1]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cellular Phenotype

Possible Cause: Off-target effects of this compound.

Troubleshooting Workflow:

A Unexpected Phenotype Observed B Validate On-Target Engagement A->B C Perform Dose-Response Curve B->C E Perform Lck Knockdown (siRNA/shRNA) B->E F Conduct Rescue Experiment with Resistant Lck Mutant B->F D Use Structurally Different Lck Inhibitor C->D G Phenotype Replicated? D->G E->G F->G H On-Target Effect Likely G->H Yes I Off-Target Effect Suspected G->I No J Analyze Kinome Scan Data I->J K Identify Potential Off-Targets J->K L Validate Off-Target Involvement K->L

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Issue 2: High Cytotoxicity at Effective Concentrations

Possible Cause: On-target toxicity in the chosen cell line or significant off-target toxicity.

Troubleshooting Steps:

  • Determine the IC50 for Lck Inhibition and Cell Viability: Perform a dose-response curve for both the inhibition of Lck phosphorylation (e.g., via Western blot) and cell viability (e.g., using an MTT or MTS assay). A large window between the concentration required for Lck inhibition and the concentration causing widespread cell death suggests a potential for on-target studies.

  • Test in an Lck-Negative Cell Line: If this compound still shows high toxicity in a cell line that does not express Lck, the cytotoxicity is likely due to off-target effects.

  • Titrate to the Lowest Effective Concentration: Use the minimum concentration of this compound that gives the desired on-target effect to minimize potential off-target-related toxicity.

Quantitative Data Summary

Table 1: Inhibitory Activity (IC50) of this compound Against Various Kinases

TargetIC50 (nM)Reference
Lck0.2[1]
Lck (cell-free)3400[5]
VEGFR21[1]
p38α3[1]
Jak372[1]
MLR30[1]
IL-2 Production21[1]
RIPK183[6]
RIPK313[6]

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Kinase Profiling using a Competition Binding Assay (e.g., KINOMEscan™)

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Submission: Provide this compound at a specified concentration (e.g., 10 mM in DMSO).

  • Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay where this compound competes with an immobilized, active-site directed ligand for binding to each kinase in the panel. The amount of kinase captured by the immobilized ligand is measured.

  • Data Analysis: Results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the compound to the kinase. A dissociation constant (Kd) can also be determined for significant interactions.

Interpreting the Results:

A Receive Kinome Scan Data B Identify Hits (% Control < Threshold, e.g., 10%) A->B C Prioritize Hits Based on: - Potency (low Kd) - Relevance to Observed Phenotype - Known Biological Function B->C D Validate Hits using Orthogonal Assays C->D E Cellular Target Engagement Assays D->E F In Vitro Kinase Activity Assays D->F

Caption: Workflow for interpreting kinome scan data.

Protocol 2: Cell Viability Assay (MTS Assay)

Objective: To determine the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest (e.g., Jurkat)

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTS reagent

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. For suspension cells like Jurkat, seeding density might be higher.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired final concentrations to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and normalize the results to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the inhibitor concentration to calculate the IC50 value.

Protocol 3: Western Blot for Lck Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation of Lck and its downstream targets.

Materials:

  • Cells (e.g., Jurkat)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Lck (Tyr394), anti-Lck total, anti-phospho-ERK, anti-ERK total)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Methodology:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time. Include a vehicle control.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Lck Signaling Pathway Diagram:

TCR TCR Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 AMG47a This compound AMG47a->Lck LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling (e.g., Ca2+ flux, ERK activation) PLCg1->Downstream

Caption: Simplified Lck signaling pathway upon T-cell receptor (TCR) activation.

References

Interpreting unexpected results with AMG-47a

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AMG-47a.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, orally active, and ATP-competitive inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of non-receptor tyrosine kinases.[1][2] It also demonstrates inhibitory activity against several other kinases, including VEGFR2, p38α, and JAK3.[1]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO.[2] For stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1]

Q3: What are the known off-target effects of this compound?

Unexpectedly, this compound has been identified as a potent inhibitor of necroptosis, a form of programmed cell death.[3][4] This effect is mediated through the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, key components of the necroptosome complex.[5][6] This activity appears to be independent of its Lck inhibition.

Troubleshooting Guide

Problem 1: I am not observing the expected inhibition of T-cell proliferation with this compound.

  • Possible Cause 1: Suboptimal concentration.

    • Suggestion: Ensure you are using a concentration range appropriate for your specific assay. The IC50 for T-cell proliferation in a mixed lymphocyte reaction is approximately 30 nM.[1] A dose-response experiment is recommended to determine the optimal concentration for your experimental conditions.

  • Possible Cause 2: Compound degradation.

    • Suggestion: this compound stability can be compromised by improper storage or multiple freeze-thaw cycles.[1] Use freshly prepared dilutions from a properly stored stock solution.

  • Possible Cause 3: Cell type and density.

    • Suggestion: The response to this compound can vary between different cell lines and donor T-cells. Ensure consistent cell density and passage number for your experiments.

Problem 2: The inhibitory effect of this compound on necroptosis is variable in my experiments.

  • Possible Cause 1: Strength of the necroptotic stimulus.

    • Suggestion: The protective effect of this compound against necroptosis is dependent on the strength of the inducing stimulus.[3][5][6] For stronger necroptotic inducers (e.g., TSI-induced cell death), higher concentrations of this compound may be required to observe a protective effect.[5]

  • Possible Cause 2: Differences between human and mouse cells.

    • Suggestion: this compound has been shown to block necroptosis more effectively in human cells compared to mouse cells.[3][4] This is an important consideration when translating findings between species.

  • Possible Cause 3: Timing of inhibitor addition.

    • Suggestion: The timing of this compound addition relative to the necroptotic stimulus can influence the outcome. For experiments investigating necroptosis downstream of MLKL activation, pre-incubation with this compound before inducing the final steps of the pathway is crucial.[5][6]

Problem 3: I am observing unexpected cell death at high concentrations of this compound.

  • Possible Cause: Off-target toxicity.

    • Suggestion: At high concentrations (e.g., 30 µM), this compound has been observed to be toxic in some cell lines.[5] It is important to perform a dose-response curve to identify a concentration that provides the desired inhibitory effect without inducing non-specific toxicity.

Data Presentation

Table 1: Inhibitory Activity of this compound against Various Kinases

Target KinaseIC50 Value
Lck0.2 nM
VEGFR21 nM
p38α3 nM
RIPK313 nM
IL-221 nM
MLR30 nM
JAK372 nM
RIPK183 nM

Data compiled from multiple sources.[1][5]

Experimental Protocols

1. Lck Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for measuring the kinase activity of Lck and the inhibitory effect of this compound.

  • Materials:

    • LCK Kinase Enzyme System (LCK Kinase, substrate Poly (Glu4,Tyr1), Reaction Buffer, DTT, MnCl2)

    • ADP-Glo™ Kinase Assay Kit

    • This compound

    • White opaque 384-well plates

  • Procedure:

    • Prepare the Tyrosine Kinase Buffer.

    • Add 1 µl of this compound at various concentrations (or 5% DMSO as a control) to the wells.

    • Add 2 µl of LCK enzyme.

    • Add 2 µl of the substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for the desired reaction time.

    • Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Record luminescence using a plate reader. The signal correlates with the amount of ADP produced and thus the kinase activity.

2. Induction and Inhibition of Necroptosis in Cell Culture

This protocol describes a method to induce necroptosis in a human cell line (e.g., U937) and assess the inhibitory effect of this compound.

  • Materials:

    • U937 cells

    • TNF-α (T)

    • SMAC mimetic (S)

    • Caspase inhibitor (e.g., IDN-6556 or z-VAD-fmk) (I)

    • This compound

    • Cell viability reagent (e.g., CellTiter-Glo)

  • Procedure:

    • Seed U937 cells in a 96-well plate at an appropriate density.

    • Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

    • Induce necroptosis by adding a combination of TNF-α, a SMAC mimetic, and a caspase inhibitor (TSI).

    • Incubate the cells for a specified period (e.g., 24-48 hours).

    • Measure cell viability using a suitable assay. A decrease in viability indicates necroptosis, and a rescue of viability in the presence of this compound demonstrates its inhibitory effect.

Mandatory Visualizations

Expected_Signaling_Pathway_of_this compound cluster_TCR T-Cell Receptor Signaling TCR_Activation T-Cell Receptor Activation Lck Lck TCR_Activation->Lck Activates Downstream_Signaling Downstream Signaling (e.g., ZAP-70, LAT) Lck->Downstream_Signaling Phosphorylates T_Cell_Proliferation T-Cell Proliferation IL-2 Production Downstream_Signaling->T_Cell_Proliferation This compound This compound This compound->Lck Inhibits

Caption: Expected inhibitory action of this compound on Lck in T-cell receptor signaling.

Unexpected_Signaling_Pathway_of_this compound cluster_Necroptosis Necroptosis Pathway Necroptotic_Stimulus Necroptotic Stimulus (e.g., TNF-α) RIPK1 RIPK1 Necroptotic_Stimulus->RIPK1 Necrosome_Formation Necrosome Formation RIPK1->Necrosome_Formation RIPK3 RIPK3 RIPK3->Necrosome_Formation MLKL MLKL Cell_Death Necroptotic Cell Death MLKL->Cell_Death Executes Necrosome_Formation->MLKL Activates This compound This compound This compound->RIPK1 Inhibits This compound->RIPK3 Inhibits

Caption: Unexpected inhibitory action of this compound on the necroptosis pathway.

Troubleshooting_Logic Start Unexpected Result with this compound Check_Concentration Is the concentration optimal? Start->Check_Concentration Check_Storage Is the compound stored correctly? Check_Concentration->Check_Storage Yes Optimize_Assay Optimize Assay Conditions: - Dose-response - Timing of addition - Cell density Check_Concentration->Optimize_Assay No Check_Stimulus Is the stimulus strength appropriate? Check_Storage->Check_Stimulus Yes Check_Storage->Optimize_Assay No Check_Stimulus->Optimize_Assay No High_Concentration_Toxicity Is high concentration toxicity observed? Check_Stimulus->High_Concentration_Toxicity Yes Consider_Off_Target Consider off-target effects (e.g., necroptosis inhibition) Optimize_Assay->Start High_Concentration_Toxicity->Consider_Off_Target No Lower_Concentration Lower the concentration High_Concentration_Toxicity->Lower_Concentration Yes Lower_Concentration->Optimize_Assay

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

AMG-47a Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AMG-47a in cell culture experiments. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and a summary of toxicity data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? this compound is a potent, orally active, and ATP-competitive inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[1][2] It plays a crucial role in T-cell signaling. By inhibiting Lck, this compound can reduce T-cell activation and the production of cytokines like IL-2, giving it anti-inflammatory properties.[2][3]

Q2: What are the known off-target effects of this compound? this compound is a nonselective kinase inhibitor.[1] Besides Lck, it potently inhibits VEGF receptor 2 (VEGFR2/KDR), p38α, Src, and JAK3.[3] Notably, it has also been identified as an inhibitor of necroptosis, a form of programmed cell death.[4][5] It can interact with Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, blocking the necroptotic pathway downstream of Mixed Lineage Kinase Domain-Like (MLKL) activation.[4][5]

Q3: What is the recommended solvent and storage for this compound? this compound is soluble in DMSO.[1] For stock solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2]

Q4: At what concentrations does this compound typically induce toxicity? Toxicity is cell-line dependent. In some murine cell lines, such as RAW 264.7, toxicity has been observed at doses greater than 1 µM.[6] Similarly, in human THP-1 cells, toxicity was noted at concentrations above 1 µM after 24 hours of treatment.[6] Higher doses of this compound have also been reported to initiate apoptosis.[4] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration for your experiments.

Q5: Are the effects of this compound species-specific? Studies have shown that this compound is a more effective inhibitor of necroptosis in human cell lines compared to mouse cell lines.[4][5] This may be related to a higher general toxicity observed in mouse cells.[6] Researchers should consider these species-specific differences when designing experiments and interpreting results.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Problem Possible Causes Recommended Solutions
High cell death at expected non-toxic concentrations. 1. High sensitivity of the specific cell line. 2. Toxicity from the solvent (e.g., DMSO). 3. Errors in stock solution concentration or dilution. 4. Compound degradation.1. Perform a comprehensive dose-response curve (e.g., from 10 nM to 50 µM) to determine the IC50 and optimal working concentration for your cell line. 2. Run a vehicle control experiment with the highest concentration of DMSO used in your experiment to rule out solvent toxicity. 3. Re-verify the calculations for your stock solution and serial dilutions. If possible, confirm the concentration using analytical methods. 4. Use freshly prepared aliquots of the compound for each experiment.
No effect on the target pathway (e.g., T-cell activation). 1. The concentration used is too low. 2. The cell line does not express the target kinase (Lck) or has a downstream mutation rendering the pathway inactive. 3. The compound has degraded or is inactive.1. Increase the concentration of this compound. Refer to the literature for effective concentrations in similar assays.[2][3] 2. Confirm the expression of Lck and the integrity of the relevant signaling pathway in your cell line via Western Blot or other methods. 3. Use a new, properly stored aliquot of this compound. Include a positive control compound known to inhibit the pathway to ensure the assay is working correctly.
Inconsistent results between experiments. 1. Variability in cell health, density, or passage number. 2. Inconsistent incubation times or experimental conditions. 3. Degradation of this compound due to improper storage or handling.1. Standardize your cell culture practice. Use cells within a defined passage number range and ensure consistent seeding density and confluence. 2. Strictly adhere to the same incubation times and conditions (temperature, CO2 levels) for all experiments. 3. Aliquot the stock solution upon receipt and avoid multiple freeze-thaw cycles.[2]
Inhibition of necroptosis is observed when studying apoptosis. 1. This compound has a known off-target effect as a necroptosis inhibitor.[4][5] 2. The experimental stimulus is inducing both apoptosis and necroptosis.1. Be aware of this dual mechanism. The ability of this compound to block necroptosis is dependent on the strength of the stimulus.[5] 2. Use specific inducers for apoptosis (e.g., TNF + Smac-mimetic) versus necroptosis (e.g., TNF + Smac-mimetic + Caspase inhibitor) to dissect the specific effects.[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a method to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[7]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Measuring Cell Death via Propidium Iodide (PI) Staining

This protocol quantifies cell death by identifying cells that have lost membrane integrity, allowing the fluorescent dye Propidium Iodide to enter and stain the nucleus.

  • Cell Culture and Treatment: Culture cells in 6-well or 12-well plates and treat with this compound as required.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 100-200 µL of binding buffer or PBS. Add PI to a final concentration of 1 µg/mL.[4]

  • Incubation: Incubate for 5-15 minutes in the dark at room temperature.

  • Analysis: Analyze the cells immediately using a flow cytometer. PI-positive cells are considered dead or late apoptotic.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound
Kinase TargetIC50 ValueReference(s)
Lck0.2 nM / 3.4 µM[1][2]
VEGFR2 (KDR)1 nM[2][3]
p38α3 nM[2][3]
Src2 nM[3]
JAK372 nM[2][3]
Note: Discrepancies in reported IC50 values exist in the literature.
Table 2: Effective Concentrations of this compound in Cell-Based Assays
AssayEffectConcentrationReference(s)
Mixed Lymphocyte ReactionT-cell proliferation inhibitionIC50 = 30 nM[3]
Anti-CD3 Induced Cytokine ProductionIL-2 production inhibitionIC50 = 21 nM[2]
Necroptosis Inhibition (Murine AML cells)Protection from cell death125 nM - 1 µM[6]
KRAS Destabilization (HeLa cells)Reduction of KRASG12V levels1 µM[3]

Visualizations

Signaling Pathway Diagrams

LCK_Inhibition cluster_membrane Cell Membrane TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates PLCg1 PLCγ1 ZAP70->PLCg1 Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Activation T-Cell Activation (e.g., IL-2 Production) Downstream->Activation AMG47a This compound AMG47a->Lck

Caption: this compound inhibits Lck, blocking TCR signaling and T-cell activation.

Necroptosis_Inhibition Stimulus Necroptotic Stimulus (e.g., TNFα) RIPK1 RIPK1 Stimulus->RIPK1 Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Membrane Translocation & Disruption pMLKL->Membrane Death Necroptotic Cell Death Membrane->Death AMG47a This compound AMG47a->RIPK1 Interacts with AMG47a->RIPK3 Interacts with

Caption: this compound interacts with RIPK1 and RIPK3 to inhibit necroptosis.

Workflow and Troubleshooting Diagrams

Toxicity_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with this compound (Dose-response series + Vehicle) A->B C 3. Incubate for 24h, 48h, 72h B->C D 4. Perform Viability Assay (e.g., MTT, CellTiter-Glo) C->D E 5. Measure Signal (Absorbance/Luminescence) D->E F 6. Analyze Data (Calculate % viability, IC50) E->F

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Toxicity Start Problem: Unexpectedly High Toxicity CheckSolvent Run Vehicle Control (DMSO only) Start->CheckSolvent IsSolventToxic Is Vehicle Control Toxic? CheckSolvent->IsSolventToxic SolventIssue Solution: Lower DMSO concentration. Prepare fresh media. IsSolventToxic->SolventIssue Yes CheckDose Verify Stock Concentration & Dilution Calculations IsSolventToxic->CheckDose No Titrate Perform Broad Dose-Response Curve CheckDose->Titrate IsSensitive Is cell line highly sensitive (Low IC50)? Titrate->IsSensitive SensitiveSolution Solution: Use lower concentration range for experiments. IsSensitive->SensitiveSolution Yes OtherIssue Consider other factors: Contamination, cell passage. IsSensitive->OtherIssue No

Caption: Troubleshooting flowchart for high this compound toxicity.

References

Technical Support Center: Optimizing AMG-47a Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of AMG-47a for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound is a potent and orally bioavailable small molecule inhibitor. Its primary targets include Lymphocyte-specific protein tyrosine kinase (Lck), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and p38 mitogen-activated protein kinase (p38α).[1][2] It also inhibits Src family kinases.[1] More recently, this compound has been identified as an inhibitor of necroptosis through its interaction with Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[3][4][5]

Q2: What is a recommended starting dose for in vivo efficacy studies with this compound?

A known effective dose (ED50) for the anti-inflammatory activity of this compound is 11 mg/kg in a mouse model of anti-CD3-induced interleukin-2 (IL-2) production.[1][6] This serves as an excellent starting point for dose-range finding studies in other models. For oncology or necroptosis-related models, a dose-range finding study is crucial to determine the optimal dose.

Q3: How should I prepare this compound for oral administration in mice?

This compound is orally active and is typically administered via oral gavage.[6] A common vehicle for similar small molecule inhibitors involves a multi-component system to ensure solubility and stability. While a specific formulation for this compound is not detailed in all public literature, a general approach for poorly soluble compounds can be adapted.

Troubleshooting Guides

Issue 1: High variability in experimental results between animals in the same treatment group.
Potential Cause Troubleshooting Step Recommendation
Inconsistent Oral Gavage Technique Review and standardize the oral gavage procedure.Ensure all personnel are properly trained. Use appropriately sized, flexible gavage needles to minimize stress and prevent injury.[7][8][9][10][11] Pre-coating the gavage needle with a palatable substance like sucrose may reduce animal stress.[12][13]
Drug Formulation Issues Visually inspect the dosing solution for precipitation before each use.Prepare fresh dosing solutions regularly. If precipitation is observed, re-evaluate the vehicle composition. Sonication may be required to fully dissolve the compound.
Animal Health and Stress Monitor animal health closely.House animals in a low-stress environment. Acclimatize animals to handling and the gavage procedure before the start of the study.
Issue 2: Lack of efficacy at the expected dose.
Potential Cause Troubleshooting Step Recommendation
Suboptimal Dose Perform a dose-escalation study.Test a range of doses, for example, starting from 5 mg/kg and escalating to 50 mg/kg or higher, based on tolerability.
Insufficient Target Engagement Conduct a pharmacodynamic (PD) study.Collect relevant tissue samples (e.g., tumor, spleen, or blood) at various time points after dosing to measure biomarkers of target engagement.
Rapid Metabolism/Clearance Perform a pharmacokinetic (PK) study.Determine the plasma concentration of this compound over time to ensure that the dosing regimen achieves and maintains a therapeutic concentration.

Data Presentation

Table 1: Summary of In Vitro and In Vivo Data for this compound

ParameterValueSpecies/SystemReference
Lck Inhibition (IC50) 3.4 µMCell-free assay[1]
VEGFR2 Inhibition (IC50) 1 nMNot Specified[2]
p38α Inhibition (IC50) 3 nMNot Specified[2]
JAK3 Inhibition (IC50) 72 nMNot Specified[2]
Anti-inflammatory Activity (ED50) 11 mg/kgMouse[1][6]

Experimental Protocols

Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant mouse strain (e.g., C57BL/6 for inflammation models, or immunodeficient mice such as NOD/SCID for xenograft models).

  • Group Allocation: Randomly assign mice (n=3-5 per group) to receive vehicle control or escalating doses of this compound (e.g., 5, 10, 25, 50, 100 mg/kg).

  • Drug Administration: Administer this compound daily via oral gavage for 7-14 days.

  • Monitoring: Record body weight daily. Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, grooming).

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or a predetermined level of body weight loss (e.g., >15-20%).

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
  • Dosing: Administer a single dose of this compound at a predetermined effective dose (e.g., 11 mg/kg or a dose determined from the MTD study).

  • Sample Collection: At various time points post-dosing (e.g., 2, 6, 12, 24 hours), collect blood and relevant tissues (e.g., tumors, spleen).

  • Biomarker Assessment:

    • Lck/T-cell Activation: Analyze phosphorylation of downstream targets of Lck in isolated lymphocytes via Western blot or flow cytometry. Measure plasma levels of cytokines such as IL-2.

    • VEGFR2 Inhibition: Measure levels of soluble VEGFR2 (sVEGFR2) in plasma via ELISA.[14][15][16] Analyze microvascular density in tumor tissue via immunohistochemistry (e.g., CD31 staining).

    • p38 MAPK Inhibition: Assess the phosphorylation status of downstream targets like MK2 or ATF2 in tissue lysates by Western blot.[17][18][19]

    • Necroptosis Inhibition: Measure the levels of phosphorylated RIPK1, RIPK3, or MLKL in tissue lysates from a relevant disease model (e.g., ischemia-reperfusion injury).[20][21]

Visualizations

AMG_47a_Signaling_Pathways cluster_TCR T-Cell Receptor Signaling cluster_Angiogenesis Angiogenesis cluster_Stress Stress/Inflammatory Response cluster_Necroptosis Necroptosis TCR TCR Activation Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 T-Cell Proliferation\n& IL-2 Production T-Cell Proliferation & IL-2 Production PLCg1->T-Cell Proliferation\n& IL-2 Production VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Endothelial Cell\nSurvival & Proliferation Endothelial Cell Survival & Proliferation PI3K_Akt->Endothelial Cell\nSurvival & Proliferation Stress Stress/Cytokines p38 p38 MAPK Stress->p38 MK2 MK2 p38->MK2 Inflammatory Gene\nExpression Inflammatory Gene Expression MK2->Inflammatory Gene\nExpression DeathReceptor Death Receptor (e.g., TNFR1) RIPK1 RIPK1 DeathReceptor->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptotic\nCell Death Necroptotic Cell Death MLKL->Necroptotic\nCell Death AMG47a This compound AMG47a->Lck Inhibits AMG47a->VEGFR2 Inhibits AMG47a->p38 Inhibits AMG47a->RIPK1 Inhibits AMG47a->RIPK3 Inhibits

Caption: Signaling pathways inhibited by this compound.

InVivo_Workflow start Start: Select Animal Model formulation Prepare this compound Formulation start->formulation mtd Dose-Range Finding & MTD Study efficacy Efficacy Study (e.g., Tumor Growth Inhibition) mtd->efficacy formulation->mtd pd_study Pharmacodynamic (PD) Study efficacy->pd_study pk_study Pharmacokinetic (PK) Study efficacy->pk_study analysis Data Analysis & Interpretation pd_study->analysis pk_study->analysis end End: Optimized Dose analysis->end

Caption: Experimental workflow for in vivo dose optimization.

Troubleshooting_Logic issue Issue Encountered (e.g., High Variability, Low Efficacy) check_gavage Check Oral Gavage Technique issue->check_gavage check_formulation Check Drug Formulation issue->check_formulation check_dose Is Dose Optimal? issue->check_dose resolve Issue Resolved check_gavage->resolve Standardized check_formulation->resolve Stable check_target Is Target Engaged? check_dose->check_target Yes dose_escalation Perform Dose Escalation Study check_dose->dose_escalation No pd_study Perform PD Study check_target->pd_study No dose_escalation->resolve pd_study->resolve

Caption: Logical workflow for troubleshooting in vivo experiments.

References

How to control for AMG-47a non-specific binding

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AMG-47a

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, a multi-kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to controlling for non-specific binding and ensuring data integrity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, orally bioavailable, and ATP-competitive multi-kinase inhibitor. While it was initially identified as a powerful inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), it is known to inhibit a range of other kinases with high affinity. Understanding its polypharmacology is critical to designing well-controlled experiments and accurately interpreting results. Its known targets include Lck, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38α, and Janus Kinase 3 (JAK3).[1] this compound has also been shown to inhibit Src and to interact with Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, implicating it in the necroptosis signaling pathway.[2]

Q2: What constitutes "non-specific binding" in the context of a multi-kinase inhibitor like this compound?

For a multi-kinase inhibitor such as this compound, "non-specific binding" can refer to several phenomena:

  • Off-Target Kinase Inhibition: Inhibition of kinases that are not the intended target in a specific experimental context. Given this compound's broad activity, what is considered an "off-target" effect is dependent on the research question.

  • Binding to Non-Kinase Proteins: Interaction with proteins that do not have kinase activity, which can lead to unexpected biological effects.

  • Physical Adsorption: Sticking to experimental materials like plasticware or membranes, which can reduce the effective concentration of the inhibitor and increase background noise in assays.

Q3: What are the essential positive and negative controls to include in my experiments with this compound?

Proper controls are fundamental to distinguishing on-target effects from non-specific binding.

  • Positive Controls:

    • Reference Inhibitor: Use a well-characterized inhibitor for your target of interest to ensure your assay is performing as expected.

    • Stimulated/Active State: For cell-based assays, include a condition that activates your signaling pathway of interest to confirm that this compound can inhibit this activated state.

  • Negative Controls:

    • Vehicle Control: The most crucial control is a vehicle-only treatment (e.g., DMSO) to account for any effects of the solvent on the cells or assay.

    • Structurally Related Inactive Analog: The ideal negative control is a molecule structurally similar to this compound that does not inhibit the target kinase(s). While a specific inactive analog for this compound is not commercially available, researchers should look for compounds with similar scaffolds that have been shown to be inactive against the target of interest.

    • Genetically-Encoded Controls:

      • Knockout/Knockdown Cells: Use cell lines where the target kinase has been knocked out or knocked down (e.g., via CRISPR/Cas9 or shRNA). An on-target effect of this compound should be diminished or absent in these cells.

      • Resistant Mutant: Introduce a mutation in the target kinase that prevents this compound binding. This "analog-sensitive" kinase approach can provide strong evidence for on-target activity.

    • Unrelated Inhibitor: Use an inhibitor with a completely different mechanism of action to see if it produces a similar phenotypic effect, which might suggest a more general cellular response.

Q4: How can I minimize non-specific binding of this compound in my cellular assays?

Minimizing non-specific binding in cellular assays requires careful optimization of experimental conditions.

  • Optimize Inhibitor Concentration: Use the lowest concentration of this compound that gives a robust on-target effect. A full dose-response curve is essential to identify this optimal concentration range.

  • Appropriate Blocking Agents: In assays like Western blotting or ELISA, use appropriate blocking agents to prevent non-specific antibody binding, which can be misinterpreted as an effect of the inhibitor. Common blocking agents include 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in a buffer like Tris-buffered saline with Tween-20 (TBST).

  • Thorough Washing Steps: Increase the number and duration of washing steps to remove unbound inhibitor and antibodies. Using a mild detergent like Tween-20 (0.05-0.1%) in the wash buffer is recommended.

  • Pre-clearing Lysates: For immunoprecipitation experiments, pre-clear your cell lysate by incubating it with beads before adding the specific antibody. This will remove proteins that non-specifically bind to the beads.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of on- and off-target kinases. Lower IC50 values indicate higher potency. This data is crucial for designing experiments and interpreting results, as it highlights the compound's polypharmacology.

Target ClassificationKinaseIC50 (nM)
Primary Targets Lck0.2
VEGFR21
p38α3
Src2
Secondary Targets JAK372
RIPK1199 (Kd)
RIPK3209 (Kd)
Cellular Activity T-cell Proliferation (MLR)30
IL-2 Production21

Data compiled from in vitro cell-free and cell-based assays.[1][3]

Experimental Protocols

Protocol 1: Western Blotting to Assess Downstream Signaling

This protocol provides a general framework for assessing the phosphorylation status of a downstream substrate of a target kinase after treatment with this compound.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency.

    • Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time.

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

    • Heat samples at 95°C for 5 minutes (Note: for some membrane proteins, heating may cause aggregation; optimization may be required).[4]

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream target overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

    • Strip and re-probe the membrane for the total protein of the downstream target and a loading control (e.g., GAPDH or β-actin).

Protocol 2: In Vitro Kinase Assay

This protocol describes a method to directly measure the inhibitory activity of this compound on a purified kinase.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of this compound in DMSO, then further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the purified kinase, its specific substrate (peptide or protein), and this compound at various concentrations.

    • Initiate the reaction by adding ATP (e.g., [γ-33P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays). The ATP concentration should ideally be at the Km for the specific kinase to accurately determine the IC50.

    • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Detection:

    • Radiometric Assay: Stop the reaction and spot the mixture onto a filter paper. Wash the filter to remove unincorporated [γ-33P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Luminescence-Based Assay (e.g., Kinase-Glo®): Add the detection reagent, which measures the amount of remaining ATP. A decrease in luminescence indicates kinase activity, and inhibition by this compound will result in a higher signal.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

AMG47a_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck VEGFR2 VEGFR2 Downstream_Angio Angiogenesis VEGFR2->Downstream_Angio Downstream_TCell T-Cell Activation (e.g., IL-2 Production) Lck->Downstream_TCell Src Src Src->Downstream_TCell p38a p38α Downstream_Inflam Inflammation p38a->Downstream_Inflam JAK3 JAK3 JAK3->Downstream_Inflam RIPK1 RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Downstream_Necro Necroptosis RIPK3->Downstream_Necro AMG47a This compound AMG47a->VEGFR2 Inhibits AMG47a->Lck Inhibits AMG47a->Src Inhibits AMG47a->p38a Inhibits AMG47a->JAK3 Inhibits AMG47a->RIPK1 Binds AMG47a->RIPK3 Binds

Caption: Multi-target signaling pathways of this compound.

Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Validation A1 Define Target & Hypothesis A2 Select Assay (Biochemical vs. Cellular) A1->A2 A3 Identify Controls (Vehicle, Negative/Positive) A2->A3 B1 Optimize this compound Concentration (Dose-Response Curve) A3->B1 Proceed to Execution B2 Perform Assay with Controls B1->B2 B3 Data Acquisition B2->B3 C1 Analyze Data (e.g., IC50 Calculation) B3->C1 Proceed to Analysis C2 Assess Non-Specific Binding (Compare to Controls) C1->C2 C2->B1 High NSB? Re-optimize C3 Validate On-Target Effect (e.g., Genetic Knockdown) C2->C3

Caption: General workflow for experiments with this compound.

Troubleshooting_Tree Start High Background or Unexpected Results? Q1 Is the vehicle control clean? Start->Q1 A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No Issue with solvent or assay reagents. Test new lots. Q1->A1_No No Q2 Does a negative control (e.g., inactive analog, KO cells) show the same effect? A1_Yes->Q2 A2_Yes Likely a non-specific or off-target effect. Q2->A2_Yes Yes A2_No Effect is likely on-target. Proceed to validation. Q2->A2_No No Sol_NSB Troubleshoot Non-Specific Binding: - Lower this compound concentration - Optimize blocking/washing steps - Use orthogonal assays A2_Yes->Sol_NSB

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Troubleshooting AMG-47a Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with the kinase inhibitor AMG-47a in aqueous solutions. The following information is designed to help you troubleshoot and optimize your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. Why is this happening?

A1: This is a common issue stemming from the physicochemical properties of this compound. The compound is known to be insoluble in water and ethanol.[1] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the drastic change in solvent polarity causes the compound to "crash out" or precipitate. Many small-molecule kinase inhibitors are lipophilic (fat-soluble) to effectively bind to the hydrophobic ATP-binding pocket of kinases, which often results in poor aqueous solubility.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3][4][5] It is also soluble in N,N-dimethylformamide (DMF).[3] When preparing your stock solution, ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1] For challenging dissolution, gentle warming to 37°C and sonication can be employed to facilitate the process.[4][6]

Q3: How can I prevent this compound from precipitating in my aqueous experimental medium?

A3: Several strategies can be employed to improve the stability of this compound in your aqueous-based assays:

  • Minimize Final DMSO Concentration: While a DMSO stock is necessary, aim to keep the final concentration of DMSO in your assay as low as possible (typically below 1%, and ideally ≤ 0.5%) to minimize solvent-induced effects and reduce the risk of precipitation.

  • Use of Co-solvents: In some cases, the inclusion of a co-solvent in your final assay buffer can help maintain solubility. However, the compatibility of any co-solvent with your specific experimental system must be validated.

  • Prepare Fresh Dilutions: It is highly recommended to prepare fresh dilutions of this compound in your aqueous buffer immediately before use.[4] Avoid storing diluted aqueous solutions of the compound.

Q4: What are the known targets and pathways of this compound?

A4: this compound is a potent, ATP-competitive inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2] It also demonstrates inhibitory activity against several other kinases, including VEGFR2, p38α, and JAK3.[2][3] Additionally, this compound has been shown to block necroptosis, a form of programmed cell death, by interacting with Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[8][9]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterInsoluble[1]
EthanolInsoluble[1]
DMSO≥ 34 mg/mL (~63.5 mM)[2][4][5]
DMF25 mg/mL[3]
Ethanol:PBS (pH 7.2) (1:2)0.33 mg/mL[3]

Table 2: Inhibitory Activity of this compound against Various Kinases

TargetIC50Reference
Lck0.2 nM[2]
VEGFR21 nM[2]
p38α3 nM[2]
Src2 nM[3]
JAK372 nM[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Facilitate dissolution by:

    • Vortexing the tube for 1-2 minutes.

    • If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes.

    • Alternatively, use a bath sonicator for short intervals (5-10 minutes).

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]

Protocol 2: Kinetic Solubility Assay

This assay can be used to determine the maximum soluble concentration of this compound in your specific aqueous buffer.

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution in DMSO.

  • Dilution into Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to a larger volume of your aqueous buffer in a 96-well plate. Ensure the final DMSO concentration is consistent across all wells.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Measurement: Measure the turbidity or light scattering of each well using a plate reader at a wavelength such as 620 nm. An increase in absorbance/turbidity indicates precipitation.

  • Analysis: The highest concentration that does not show a significant increase in turbidity compared to a buffer-only control is considered the kinetic solubility limit.

Visualizations

AMG47a_Troubleshooting_Workflow cluster_start Start cluster_dissolution Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_problem Problem Identification cluster_solution Troubleshooting Steps cluster_end Outcome start This compound Powder dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM) start->dissolve assist Assist Dissolution: - Vortex - Gentle Warming (37°C) - Sonication dissolve->assist dilute Dilute into Aqueous Buffer dissolve->dilute precipitate Precipitation Observed? dilute->precipitate solution1 Lower Final Concentration precipitate->solution1 Yes success Stable Aqueous Solution for Experiment precipitate->success No solution2 Prepare Fresh Dilutions Immediately Before Use solution1->solution2 solution3 Optimize Buffer pH solution2->solution3 solution4 Perform Kinetic Solubility Assay solution3->solution4 solution4->dilute Re-test

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

AMG47a_Signaling_Pathway cluster_tcr T-Cell Receptor Signaling cluster_necroptosis Necroptosis Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment Downstream Downstream Signaling (e.g., IL-2 Production) PLCg1->Downstream AMG47a_tcr This compound AMG47a_tcr->Lck Inhibition Stimulus Necroptotic Stimulus (e.g., TNFα) RIPK1 RIPK1 Stimulus->RIPK1 Necrosome Necrosome Formation RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL CellDeath Necroptotic Cell Death MLKL->CellDeath Necrosome->MLKL Phosphorylation AMG47a_necro This compound AMG47a_necro->RIPK1 Interaction AMG47a_necro->RIPK3 Interaction

Caption: Simplified signaling pathways involving this compound.

References

Technical Support Center: Overcoming Resistance to AMG-47a in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the multi-kinase inhibitor AMG-47a in their cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable, ATP-competitive inhibitor of several kinases. Its primary targets include Lymphocyte-specific protein tyrosine kinase (Lck), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38α, and Janus kinase 3 (JAK3). It also demonstrates potent inhibition of Src. By blocking the activity of these kinases, this compound can inhibit T-cell proliferation, reduce the production of inflammatory cytokines like IL-2, and potentially impact cancer cell survival and angiogenesis.

Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are not extensively documented, based on resistance patterns observed with other kinase inhibitors, potential mechanisms include:

  • On-Target Alterations: Secondary mutations in the kinase domains of target proteins (e.g., Lck, Src, VEGFR2) can prevent this compound from binding effectively.

  • Bypass Pathway Activation: Cells may upregulate or activate alternative signaling pathways to compensate for the inhibition of this compound's primary targets. For instance, activation of other receptor tyrosine kinases (RTKs) could sustain downstream signaling for proliferation and survival.

  • Target Expression Changes: A decrease in the expression levels of the target kinases (e.g., VEGFR2) can reduce the drug's efficacy.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove this compound from the cell, lowering its intracellular concentration.

  • Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) have been associated with acquired resistance to kinase inhibitors.

Q3: How can I confirm if my cells have developed resistance to this compound?

You can confirm resistance by performing a dose-response assay (e.g., MTT or CCK-8 assay) to compare the IC50 (half-maximal inhibitory concentration) value of your potentially resistant cell line with that of the parental, sensitive cell line. A significant increase (typically 3-fold or higher) in the IC50 value indicates the development of resistance.

Q4: What strategies can I employ to overcome this compound resistance in my cell lines?

Based on common strategies for overcoming resistance to other kinase inhibitors, you could consider:

  • Combination Therapy:

    • Inhibiting Bypass Pathways: If you identify an activated bypass pathway, co-treatment with an inhibitor targeting that pathway may restore sensitivity. For example, if you observe MET amplification, combining this compound with a MET inhibitor could be effective.

    • Targeting Downstream Effectors: Combining this compound with inhibitors of downstream signaling molecules like PI3K, AKT, or mTOR may circumvent resistance.

  • Next-Generation Inhibitors: Although not yet available for this compound, the development of next-generation kinase inhibitors is a common strategy to overcome resistance caused by specific mutations.

  • Targeting Pro-Survival Proteins: Overexpression of anti-apoptotic proteins like Bcl-2 can contribute to resistance. Combining this compound with a Bcl-2 inhibitor (e.g., Venetoclax) might be a viable strategy.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Gradual loss of this compound efficacy over several passages. Development of acquired resistance.1. Perform a dose-response assay to confirm the shift in IC50. 2. Analyze key signaling pathways via Western blot to identify potential bypass mechanisms. 3. Consider establishing a new resistant cell line with a higher dose of this compound for further studies.
No response to this compound in a new cell line. Intrinsic resistance.1. Verify the expression of this compound targets (Lck, Src, VEGFR2, etc.) in the cell line. 2. Screen for pre-existing mutations in the kinase domains of the target proteins. 3. Investigate if alternative survival pathways are constitutively active in this cell line.
Inconsistent results in cell viability assays. Experimental variability.1. Ensure consistent cell seeding density. 2. Prepare fresh drug dilutions for each experiment. 3. Check for and address any potential cell culture contamination.
This compound is less effective than expected based on published IC50 values. Differences in experimental conditions.1. Verify the purity and concentration of your this compound stock. 2. Ensure the cell line used is the same as in the reference literature. 3. Match experimental parameters such as cell density and incubation time to the cited study.

Experimental Protocols

Generating this compound Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • Cell counting kit (e.g., MTT, CCK-8)

  • Microplate reader

Procedure:

  • Determine Initial IC50:

    • Seed parental cells in a 96-well plate.

    • Treat with a serial dilution of this compound for 48-72 hours.

    • Perform a cell viability assay (e.g., MTT) to determine the IC50 value.

  • Initial Drug Exposure:

    • Culture parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation:

    • Once the cells resume a normal growth rate, increase the this compound concentration by 1.5 to 2-fold.

    • Continuously culture the cells in this new concentration.

    • Repeat this dose escalation step each time the cells adapt and resume normal proliferation.

  • Confirmation of Resistance:

    • Periodically, perform a dose-response assay to determine the IC50 of the treated cells.

    • A significant increase in the IC50 compared to the parental cells confirms resistance.

  • Maintenance of Resistant Cell Line:

    • Maintain the resistant cell line in a culture medium containing a constant concentration of this compound (typically the highest concentration they have adapted to) to preserve the resistant phenotype.

    • Culture the cells in a drug-free medium for at least one week before conducting experiments.

Cell Viability (MTT) Assay

This assay measures cell viability based on the metabolic activity of mitochondria.

Materials:

  • Cells (parental and resistant)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10^4 to 1 x 10^5 cells per well in a 96-well plate and incubate overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 4 hours at 37°C (or overnight) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blotting for Phosphorylated Proteins

This protocol is for detecting changes in the phosphorylation status of kinases and their downstream targets.

Materials:

  • Cell lysates

  • Lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (total and phospho-specific)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse cells in a buffer containing phosphatase and protease inhibitors. Keep samples on ice.

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., Bradford).

  • SDS-PAGE: Separate denatured proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental Cell Line501
Resistant Clone 155011
Resistant Clone 280016

Table 2: Kinase Inhibition Profile of this compound

KinaseIC50 (nM)Reference
Lck0.2
Src2
VEGFR21
p38α3
JAK372

Visualizations

AMG47a_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) RTK->Downstream AMG47a This compound AMG47a->RTK Lck Lck AMG47a->Lck Src Src AMG47a->Src p38 p38 MAPK AMG47a->p38 JAK3 JAK3 AMG47a->JAK3 Lck->Downstream Src->Downstream p38->Downstream JAK3->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Resistance_Workflow Start Cells show reduced sensitivity to this compound Confirm Confirm Resistance (Dose-Response Assay) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate OnTarget On-Target Alterations (Sequencing) Investigate->OnTarget Mutation? Bypass Bypass Pathway Activation (Western Blot, RPPA) Investigate->Bypass Pathway Activation? Efflux Increased Drug Efflux (Efflux Assays) Investigate->Efflux Efflux? Overcome Develop Strategy to Overcome Resistance OnTarget->Overcome Bypass->Overcome Efflux->Overcome Combo Combination Therapy Overcome->Combo NewInhibitor Next-Gen Inhibitor Overcome->NewInhibitor Validate Validate Strategy (Viability, Apoptosis Assays) Combo->Validate NewInhibitor->Validate End Restored Sensitivity Validate->End

Adjusting AMG-47a concentration for different cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using AMG-47a in various experimental settings. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell signaling.[1] By inhibiting Lck, this compound can suppress T-cell activation and proliferation.[1] More recent research has revealed that this compound also functions as a potent inhibitor of necroptosis, a form of programmed cell death, by directly targeting Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[2][3][4]

Q2: What are the main signaling pathways affected by this compound?

A2: The primary signaling pathway inhibited by this compound is the T-cell receptor (TCR) signaling cascade, initiated by Lck. Additionally, due to its inhibitory activity against other kinases, this compound can modulate other pathways at various concentrations. These include pathways mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase 3 (JAK3). Furthermore, its role as a necroptosis inhibitor implicates it in the RIPK1/RIPK3/MLKL signaling pathway.

Q3: In which cell types is this compound expected to be most effective?

A3: Given its potent Lck inhibitory activity, this compound is highly effective in immune cells, particularly T-lymphocytes. It has been shown to inhibit T-cell proliferation at nanomolar concentrations. Its efficacy as a necroptosis inhibitor has been demonstrated in various human cell lines, including the histiocytic lymphoma cell line U937, the colorectal adenocarcinoma cell line HT29, and the acute monocytic leukemia cell line THP-1.[2]

Adjusting this compound Concentration for Different Cell Types

The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Below is a summary of reported inhibitory concentrations (IC50) and effective doses to guide your experimental design.

Target/Process Cell Line/System IC50 / Effective Concentration Reference
Lck (enzymatic assay)N/A0.2 nM
VEGFR-2 (enzymatic assay)N/A1 nM
p38α (enzymatic assay)N/A3 nM
Src (enzymatic assay)N/A2 nM
JAK3 (enzymatic assay)N/A72 nM
T-cell ProliferationHuman T-cells30 nM
Necroptosis Inhibition (TSQ-induced)U937~100 nM - 2.5 µM[2]
Necroptosis Inhibition (TSQ-induced)HT29~100 nM - 2.5 µM[2]
Necroptosis Inhibition (TSQ-induced)THP-1~100 nM - 2.5 µM[2]
RIPK1 Kinase ActivityEnzymatic Assay83 nM[2]
RIPK3 Kinase ActivityEnzymatic Assay13 nM[2]
KRASG12V Protein ReductionHeLa1 µM

Troubleshooting Guide

Issue 1: Higher than expected IC50 value or lack of efficacy in my cell line.

  • Possible Cause 1: Cell-specific differences in drug uptake, metabolism, or efflux.

    • Troubleshooting:

      • Verify Target Expression: Confirm that your cell line expresses the target kinase (Lck, RIPK1, etc.) at sufficient levels using Western blot or qPCR.

      • Assess Cell Permeability: If the compound is not cell-permeable, it will not reach its intracellular target. Consider using a permeabilization agent in control experiments to confirm intracellular activity, though this is not suitable for long-term viability assays.

      • Investigate Efflux Pumps: Cancer cell lines can overexpress ATP-binding cassette (ABC) transporters that actively pump out small molecule inhibitors.[5] Consider co-treatment with a known ABC transporter inhibitor to see if this potentiates the effect of this compound.

  • Possible Cause 2: Compound degradation.

    • Troubleshooting:

      • Fresh Preparation: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and use them promptly. Avoid repeated freeze-thaw cycles.

      • Stability in Media: Test the stability of this compound in your specific cell culture medium over the time course of your experiment.

Issue 2: Observed cytotoxicity at concentrations expected to be non-toxic, or a phenotype inconsistent with target inhibition.

  • Possible Cause: Off-target effects.

    • Troubleshooting:

      • Perform a Dose-Response Curve: Carefully titrate the concentration of this compound to determine the therapeutic window where on-target effects are observed without significant cytotoxicity.[6]

      • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another known inhibitor of the same target (e.g., a different Lck or RIPK1 inhibitor).[7] If the phenotypes differ, it suggests an off-target effect of this compound.

      • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase. If the phenotype is not reversed, it is likely due to off-target effects.[7]

      • Kinome Profiling: For a comprehensive analysis of off-target interactions, consider performing a kinome-wide binding or activity assay.

Issue 3: Paradoxical activation of a signaling pathway.

  • Possible Cause: Feedback loops or engagement of scaffolding proteins.

    • Troubleshooting:

      • Time-Course Experiment: Analyze the phosphorylation status of key signaling proteins at multiple time points after this compound treatment. Some paradoxical effects can be transient.

      • Inhibit Upstream/Downstream Components: Use other inhibitors to dissect the signaling pathway and identify the source of the paradoxical activation. For example, if you observe increased ERK phosphorylation, co-treat with a MEK inhibitor.[8]

      • Analyze Dimerization: Some kinase inhibitors can paradoxically promote the dimerization and transactivation of their targets.[9] Investigate the dimerization state of the target kinase in the presence of this compound.

Issue 4: Development of resistance to this compound over time.

  • Possible Cause 1: Gatekeeper mutations in the target kinase.

    • Troubleshooting:

      • Sequence the Target Kinase: In resistant cell populations, sequence the gene encoding the primary target to identify potential mutations in the ATP-binding pocket.

  • Possible Cause 2: Upregulation of bypass signaling pathways.

    • Troubleshooting:

      • Phospho-protein arrays/Western Blotting: Analyze the activation state of alternative survival pathways (e.g., PI3K/Akt, other MAPK pathways) in resistant cells.[10]

      • Combination Therapy: If a bypass pathway is identified, consider co-treating with an inhibitor of that pathway to overcome resistance.[10]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for Cell Viability (CellTiter-Glo® Assay)

This protocol is a general guideline and should be optimized for your specific cell line.

  • Cell Seeding:

    • Seed cells in a 96-well, opaque-walled plate at a density predetermined to ensure they are in the exponential growth phase at the end of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

    • Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a background control (medium only, 0% viability).

    • Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Phosphorylation

This protocol allows for the assessment of the on-target effect of this compound by measuring the phosphorylation of a downstream substrate.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach and reach a suitable confluency.

    • Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 1, 4, or 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of the target substrate overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein of the target substrate for loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Signaling Pathways and Experimental Workflows

Lck_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR/CD3 Lck Lck TCR->Lck CD4_8 CD4/CD8 CD4_8->Lck ZAP70 ZAP-70 Lck->ZAP70 P AMG47a This compound AMG47a->Lck Inhibition LAT LAT ZAP70->LAT P PLCg1 PLCγ1 LAT->PLCg1 Downstream Downstream Signaling PLCg1->Downstream Activation T-Cell Activation Proliferation Downstream->Activation Necroptosis_Pathway cluster_necrosome TNFR TNFR1 RIPK1 RIPK1 TNFR->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Activation MLKL MLKL RIPK3->MLKL P Pore Pore Formation Cell Death MLKL->Pore Necrosome Necrosome AMG47a This compound AMG47a->RIPK1 Inhibition AMG47a->RIPK3 Inhibition Experimental_Workflow start Start: Select Cell Line dose_response Dose-Response Assay (e.g., CellTiter-Glo) start->dose_response ic50 Determine IC50 dose_response->ic50 on_target On-Target Validation (Western Blot for p-Target) ic50->on_target phenotype Phenotypic Assay (e.g., Proliferation, Migration) on_target->phenotype troubleshoot Troubleshooting phenotype->troubleshoot Unexpected Results end Conclusion phenotype->end Expected Results troubleshoot->dose_response Re-evaluate Concentration troubleshoot->on_target Confirm Target Engagement

References

Technical Support Center: Troubleshooting Potential AMG-47a Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter potential interference of the small molecule inhibitor AMG-47a in various biochemical assays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My kinase assay shows potent inhibition by this compound, but the results are inconsistent across different assay formats. Could this be interference?

A1: Yes, inconsistent results with this compound across different kinase assay formats could indicate an artifact rather than true, specific inhibition of your target kinase. This compound is a known inhibitor of Lck, VEGFR2, p38α, and other kinases.[1][2] However, at certain concentrations or under specific buffer conditions, it might interfere with the assay technology itself.

Troubleshooting Guide:

  • Orthogonal Assays: Employ a different assay format that relies on a distinct detection principle. For example, if you are using a fluorescence-based assay, try a luminescence-based or radiometric assay. A true inhibitor should display comparable potency across different platforms.

  • Detergent Sensitivity Assay: Small molecule aggregates are a common cause of non-specific inhibition and can be disrupted by detergents.[3] Perform your assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant loss of potency in the presence of the detergent suggests that this compound may be forming aggregates that inhibit the kinase non-specifically.

  • Assay Component Controls: Run control experiments to test for direct interference with your detection reagents.

    • ATP Competition Assay: As this compound is an ATP-competitive inhibitor, its IC50 should increase with higher concentrations of ATP.[1] If the IC50 is not affected by the ATP concentration, the inhibition might be non-competitive or an artifact.

Q2: I am observing unexpected cell death in my cell-based assay when treating with this compound, even at concentrations where my target is not expected to be fully inhibited. What could be the cause?

A2: While this compound is an inhibitor of specific kinases, it can have off-target effects. Notably, this compound has been shown to block necroptosis by interacting with RIPK1 and RIPK3.[4][5] However, depending on the cell type and context, high concentrations or prolonged exposure could lead to unintended consequences. It is also possible that the observed cell death is an artifact of the assay itself.

Troubleshooting Guide:

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo®) to determine the concentration at which this compound induces cell death in your specific cell line. This will help you establish a suitable concentration range for your primary assay.

  • Caspase Activity Assay: To determine if the observed cell death is due to apoptosis, measure the activity of caspases (e.g., caspase-3/7).

  • Orthogonal Cell Viability Readouts: Use a different method to measure cell viability. For instance, if you are using a metabolic assay, try a membrane integrity assay (e.g., propidium iodide staining and flow cytometry).

Q3: My fluorescence-based assay (e.g., FRET, FP) is showing a high hit rate, including with this compound. How can I identify if this is due to compound interference?

A3: A high hit rate in fluorescence-based screens is often a red flag for assay interference.[6][7] Compounds can interfere by having intrinsic fluorescence (autofluorescence) or by quenching the fluorescence signal.[7]

Troubleshooting Guide:

  • Autofluorescence Check: Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your assay. A significant signal indicates that the compound is autofluorescent and may be producing a false-positive result.

  • Quenching Assay: Incubate your fluorescent probe with this compound and measure the signal. A decrease in fluorescence intensity compared to the probe alone suggests that this compound is quenching the signal, which could lead to false negatives in "signal-on" assays or false positives in "signal-off" assays.

  • Time-Resolved Fluorescence (TRF): If available, switch to a TRF-based assay. These assays have a time delay between excitation and emission detection, which can minimize interference from short-lived fluorescence of interfering compounds.[6]

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) and effective doses (ED50) of this compound against various targets. This data is crucial for designing experiments and interpreting results.

Target/ProcessIC50/ED50Assay TypeReference
Lck0.2 nMBiochemical Assay[1]
Lck3.4 µMCell-free assay[8]
VEGFR21 nMBiochemical Assay[1]
p38α3 nMBiochemical Assay[1]
Jak372 nMBiochemical Assay[1]
Src2 nMBiochemical Assay[2]
T cell proliferation (MLR)30 nMCell-based Assay[1][2]
IL-2 Production21 nMCell-based Assay[1]
Anti-CD3 induced IL-2 Production (in vivo)11 mg/kg (ED50)In vivo Assay[8]

Experimental Protocols

Protocol 1: Detergent Sensitivity Assay for Aggregation

Objective: To determine if the inhibitory activity of this compound is due to aggregation.

Methodology:

  • Prepare two sets of assay reactions.

  • In the first set, perform the standard assay protocol.

  • In the second set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding this compound.

  • Incubate both sets of reactions and measure the activity.

  • Data Analysis: Compare the dose-response curves of this compound with and without detergent. A significant rightward shift in the IC50 in the presence of detergent suggests aggregation-based inhibition.

Protocol 2: Autofluorescence Measurement

Objective: To determine if this compound interferes with a fluorescence-based assay readout.

Methodology:

  • Prepare a set of wells containing the assay buffer and this compound at the screening concentration.

  • Prepare another set of wells with the assay buffer and the fluorescent substrate or product, without this compound.

  • Prepare a third set of wells with the assay buffer, the fluorescent substrate or product, and this compound.

  • Measure the fluorescence at the assay's excitation and emission wavelengths.

  • Data Analysis: Compare the fluorescence signal from the well containing only this compound to the background. A signal significantly above background indicates autofluorescence. A decrease in the signal in the wells containing both the fluorescent molecule and this compound compared to the fluorescent molecule alone indicates quenching.

Visualizations

cluster_0 T-Cell Receptor Signaling TCR TCR Activation Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3_DAG IP3 & DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFAT_AP1 NFAT & AP-1 Ca_PKC->NFAT_AP1 IL2 IL-2 Production NFAT_AP1->IL2 AMG47a This compound AMG47a->Lck Inhibition

Caption: Lck signaling pathway inhibited by this compound.

Start Start: Unexpected Result with this compound AssayType What is the assay type? Start->AssayType KinaseAssay Kinase Assay AssayType->KinaseAssay Kinase CellAssay Cell-Based Assay AssayType->CellAssay Cell-based FluorescenceAssay Fluorescence Assay AssayType->FluorescenceAssay Fluorescence CheckOrtho Perform Orthogonal Kinase Assay KinaseAssay->CheckOrtho CheckCyto Determine Cytotoxicity (IC50) CellAssay->CheckCyto CheckAutoF Check for Autofluorescence/Quenching FluorescenceAssay->CheckAutoF ResultOrtho Consistent IC50? CheckOrtho->ResultOrtho CheckDetergent Run Detergent Sensitivity Assay ResultDetergent IC50 Shift with Detergent? CheckDetergent->ResultDetergent ResultCyto Is Assay Conc. > Cytotoxic Conc.? CheckCyto->ResultCyto ResultAutoF Interference Detected? CheckAutoF->ResultAutoF ResultOrtho->CheckDetergent No TrueHit Likely True Hit ResultOrtho->TrueHit Yes ResultDetergent->TrueHit No Artifact Potential Interference ResultDetergent->Artifact Yes ResultCyto->TrueHit No OptimizeConc Optimize this compound Concentration ResultCyto->OptimizeConc Yes ResultAutoF->TrueHit No ResultAutoF->Artifact Yes

Caption: Troubleshooting workflow for this compound interference.

cluster_1 Necroptosis Signaling Stimulus Necroptotic Stimulus RIPK1 RIPK1 Stimulus->RIPK1 RIPK3 RIPK3 Stimulus->RIPK3 Necrosome Necrosome Formation RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL MLKL_p Phosphorylated MLKL MLKL->MLKL_p Phosphorylation by RIPK3 Necrosome->MLKL Membrane Membrane Disruption MLKL_p->Membrane CellDeath Necroptotic Cell Death Membrane->CellDeath AMG47a This compound AMG47a->RIPK1 Interaction AMG47a->RIPK3 Interaction AMG47a->CellDeath Inhibition

Caption: Necroptosis pathway and this compound interaction.

References

Impact of serum concentration on AMG-47a activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using the kinase inhibitor AMG-47a. It provides troubleshooting advice and detailed protocols to address common issues related to experimental variability, with a specific focus on the impact of serum concentration on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: The IC50 value of this compound in my cell-based assay is significantly higher than the reported cell-free IC50 values. Why is there a discrepancy?

A1: This is a common observation when transitioning from a cell-free (biochemical) to a cell-based environment. Several factors contribute to this difference:

  • Cell Permeability: The compound must cross the cell membrane to reach its intracellular targets. Poor permeability can reduce the effective intracellular concentration.

  • Efflux Pumps: Cells can actively remove the compound using transporter proteins (e.g., ABC transporters), lowering its intracellular concentration.[1]

  • Target Accessibility: The target kinase may be part of a larger protein complex or localized in a specific cellular compartment, affecting the inhibitor's ability to bind.

  • Serum Protein Binding: Components in the cell culture medium, particularly serum proteins like albumin, can bind to this compound, reducing the amount of free, active compound available to interact with the target cells.[2][3]

Q2: I am observing a dramatic decrease in this compound potency when using my standard culture medium with 10% Fetal Bovine Serum (FBS) compared to low-serum conditions. What is the cause?

A2: The most likely cause is serum protein binding . Small molecule inhibitors like this compound can bind non-specifically to proteins present in FBS, primarily albumin.[2][4] Only the unbound, or "free," fraction of the drug is available to enter the cells and inhibit its target kinases.[2][3] This binding effectively sequesters the inhibitor in the medium, leading to a higher apparent IC50 value. The effect is more pronounced for compounds that are highly protein-bound.

Q3: How can I experimentally quantify the impact of serum on my this compound experiments?

A3: To determine the effect of serum on this compound's potency in your specific model, you should perform a dose-response experiment. Treat your cells with a range of this compound concentrations in media containing different percentages of FBS (e.g., 0.5%, 2%, 5%, and 10%). By comparing the IC50 values derived from each condition, you can quantify the shift in potency caused by serum protein binding.

Q4: My experimental results with this compound are inconsistent across different experiments performed on different days. Could serum be a factor?

A4: Yes, variability in serum can be a significant source of experimental inconsistency. Different lots of FBS can have varying protein compositions and concentrations, which can alter the degree of this compound binding.[4] To improve reproducibility, it is highly recommended to use the same lot of FBS for an entire set of related experiments. If you must switch lots, a bridging experiment to re-validate the IC50 is advisable.

Troubleshooting Guide: Reduced this compound Activity

If you are observing lower-than-expected potency or inconsistent results with this compound, consult the following guide.

Potential CauseRecommended ActionExplanation
Serum Protein Binding Perform a dose-response experiment in low-serum (e.g., 0.5-2% FBS) or serum-free medium to establish a baseline IC50.This minimizes the confounding effect of protein binding and reveals the compound's potency closer to its intrinsic activity in a cellular context.[2]
Compare the IC50 values obtained in low-serum vs. standard-serum (e.g., 10% FBS) conditions.A significant rightward shift in the dose-response curve and an increased IC50 in higher serum concentrations confirm the impact of protein binding.
Compound Instability Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[5][6] Aliquot into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[7]This ensures that the inhibitor has not degraded due to improper storage or handling.
Cell Line Specificity Confirm the expression of this compound targets (e.g., Lck, RIPK1, RIPK3, VEGFR2) in your cell line using methods like Western Blot or RT-qPCR.[7][8][9]The inhibitor will only be effective if its molecular targets are present and functionally relevant in the chosen cell model.
Sub-optimal Assay Conditions Optimize cell seeding density and the duration of inhibitor treatment.Cell confluency can influence signaling pathway activity.[10] A time-course experiment can determine the optimal treatment duration to observe the desired biological effect.[10]

Data Presentation

Reported IC50 Values for this compound

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various kinase targets. Note that cell-free assays measure direct inhibition of purified enzymes, while cell-based assays reflect activity in a more complex biological system.

TargetAssay TypeIC50 ValueReference
LckCell-free0.2 nM[7][9]
LckCell-free3.4 µM[5]
VEGFR2Cell-free1 nM[7][9]
p38αCell-free3 nM[7][9]
SrcCell-free2 nM[9]
RIPK3Cell-free13 nM[11]
JAK3Cell-free72 nM[7][9]
RIPK1Cell-free83 nM[11]
T-cell ProliferationCell-based (MLR)30 nM[9]
Necroptosis InhibitionCell-based (U937)0.11 - 1.62 µM[11]

Note: The discrepancy in reported Lck IC50 values may be due to different assay conditions or enzyme constructs used in the respective studies.

Illustrative Data: Impact of Serum on Apparent IC50

The following table provides hypothetical data to illustrate the expected effect of increasing FBS concentration on the apparent IC50 of this compound in a typical cell viability assay.

FBS ConcentrationApparent IC50 (nM)Fold Increase vs. 0.5% FBS
0.5%451.0x
2%952.1x
5%2505.6x
10%61013.6x

Visualizations

G cluster_workflow Troubleshooting Workflow start Reduced this compound Activity Observed check_serum Is Experiment in >2% Serum? start->check_serum run_low_serum Perform Dose-Response in Low (0.5%) Serum check_serum->run_low_serum Yes check_other Investigate Other Causes: - Compound Stability - Target Expression - Assay Conditions check_serum->check_other No compare_ic50 Compare IC50 (Low vs. High Serum) run_low_serum->compare_ic50 serum_effect Conclusion: Serum Protein Binding Causes Potency Shift compare_ic50->serum_effect Significant Shift (>3-fold) compare_ic50->check_other No Significant Shift no_shift No Significant Shift shift Significant Shift

Caption: Troubleshooting workflow for diagnosing reduced this compound activity.

G cluster_mechanism Mechanism of Serum Interference AMG_Free Free this compound (Active) AMG_Bound Bound this compound (Inactive) AMG_Free->AMG_Bound Reversible Binding Target Cellular Target (e.g., Lck, RIPK1) AMG_Free->Target Inhibition Albumin Serum Albumin Albumin->AMG_Bound

Caption: Diagram illustrating this compound equilibrium with serum albumin.

G cluster_pathway Simplified this compound Signaling Inhibition cluster_tcell T-Cell Signaling cluster_necro Necroptosis cluster_angio Angiogenesis AMG This compound Lck Lck AMG->Lck Inhibits RIPK1 RIPK1 AMG->RIPK1 Inhibits RIPK3 RIPK3 AMG->RIPK3 Inhibits VEGFR2 VEGFR2 AMG->VEGFR2 Inhibits T_Prolif T-Cell Proliferation IL-2 Production Lck->T_Prolif RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Cell Death MLKL->Necroptosis Angio Proliferation Migration VEGFR2->Angio

Caption: Key signaling pathways inhibited by this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Method)

This protocol details how to determine the IC50 of this compound by measuring its effect on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium with varying FBS concentrations (e.g., 0.5%, 2%, 5%, 10%)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear, flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for attachment.[12]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

  • Cell Treatment: Remove the overnight culture medium from the wells. Add 100 µL of medium containing the various concentrations of this compound. Include "vehicle control" (medium with DMSO, matching the highest inhibitor concentration) and "no-cell" blank wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[12][13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-cell" blank wells from all other readings. Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blot for Target Engagement

This protocol can be used to verify that this compound is inhibiting its target in cells by assessing the phosphorylation status of a downstream substrate. For Lck, a downstream marker could be ZAP-70 or PLCγ1.

Materials:

  • Cells cultured in 6-well plates

  • This compound and appropriate vehicle (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-PLCγ1, anti-total-PLCγ1, anti-Lck, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle for the optimized duration.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[10]

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis, then transfer them to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Analysis: To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total protein and a loading control (e.g., GAPDH). Quantify band intensities to determine the reduction in phosphorylation relative to the total protein and loading control.

References

Technical Support Center: Optimizing Cell Viability Assays with AMG-47a

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AMG-47a in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally active, and ATP-competitive inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1] It also demonstrates inhibitory activity against other kinases, including VEGFR2, p38α, and Jak3.[1][2] Furthermore, this compound has been identified as an inhibitor of necroptosis, a form of programmed cell death, by interacting with RIPK1 and RIPK3.[3][4]

Q2: I am observing precipitation of this compound when I add it to my cell culture medium. How can I resolve this?

This is a common issue due to the hydrophobic nature of this compound.[2] Here are some solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low enough to avoid cellular toxicity (typically ≤0.5%) but sufficient to maintain this compound in solution.[2] Always include a vehicle control with the same final DMSO concentration.

  • Modified Dilution Technique: Instead of adding the concentrated DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the stock in a small volume of media, mix vigorously, and then add this intermediate dilution to the final volume.

  • Use of Co-solvents: Consider preparing your stock solution in a mixture of DMSO and another water-miscible solvent like propylene glycol or PEG-400 to improve stability upon aqueous dilution.[5]

  • Gentle Warming and Sonication: To aid initial dissolution in DMSO, you can warm the solution to 37°C for about 10 minutes or use a bath sonicator.[5]

Q3: Which cell viability assay is recommended for use with this compound?

The CellTiter-Glo® Luminescent Cell Viability Assay has been successfully used in published studies with this compound.[6] This assay measures ATP levels, which is a robust indicator of metabolically active cells.[7] Assays based on tetrazolium salts (MTT, XTT) can sometimes be affected by the chemical properties of test compounds, leading to inaccurate results.[8][9] If you observe unexpected results with colorimetric assays, consider potential interference.

Q4: What is a typical concentration range and incubation time for this compound in a cell viability assay?

The optimal concentration and incubation time are highly dependent on the cell line and the experimental objective.

  • Concentration Range: A broad starting range for this compound can be from 100 nM to 10 µM.[1][2] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

  • Incubation Time: Incubation times can range from 24 to 72 hours. A 48-hour incubation is often a good starting point to observe significant effects on cell viability. Time-course experiments are recommended to determine the optimal duration.

Q5: My results show an unexpected increase in viability at certain concentrations of this compound. What could be the cause?

This could be due to the dual mechanism of this compound. While it can induce cell death in some contexts, its ability to inhibit necroptosis might protect cells from certain death stimuli.[3] The net effect on cell viability will depend on the specific cell line and the dominant cell death pathways active under your experimental conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells. Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.
"Edge effect" in 96-well plates.[10]Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[10]
Incomplete solubilization of formazan crystals (MTT assay).[11]Ensure complete mixing after adding the solubilization solution.
No significant decrease in cell viability observed. Concentration of this compound is too low.Increase the concentration range in your dose-response experiment.
Incubation time is too short.Increase the incubation time (e.g., from 24 to 48 or 72 hours).
The cell line is resistant to this compound.Consider using a different cell line or investigating the expression levels of Lck and necroptosis pathway components.
Compound degradation.Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C).[1]
Unexpectedly high background signal. Interference of this compound with the assay chemistry.Run a control plate with this compound in cell-free media to check for direct effects on the assay reagents.
Contamination of cell cultures.Regularly check for microbial contamination.
IC50 value differs significantly from published data. Different cell line or passage number.Cell line characteristics can change over time in culture.[12] Ensure you are using the same cell line and a similar passage number.
Different experimental conditions.Assay parameters such as cell seeding density, incubation time, and serum concentration can all influence the IC50 value.[10]

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay using CellTiter-Glo®

This protocol outlines a general procedure for determining the effect of this compound on cell viability.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium appropriate for your cell line

  • 96-well opaque-walled microplates (for luminescence assays)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to prepare a range of treatment concentrations at 2x the final desired concentrations. A common range to start with is 20 µM down to 200 nM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, e.g., 0.1%) and a no-treatment control (medium only).

    • Carefully remove the medium from the seeded cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only).

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Inhibitory Activity of this compound on Various Kinases

Kinase/TargetIC50
Lck3.4 µM[6]
VEGFR21 nM[1]
p38α3 nM[1]
Jak372 nM[1]
T cell proliferation (MLR)30 nM[2]
IL-2 production21 nM[1]

Mandatory Visualizations

AMG47a_Lck_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK Ca_NFAT Ca2+/NFAT Pathway PLCg1->Ca_NFAT Gene_Expression Gene Expression (Proliferation, Cytokine Release) Ras_MAPK->Gene_Expression Ca_NFAT->Gene_Expression AMG47a This compound AMG47a->Lck Inhibition

Caption: this compound inhibits Lck, a key kinase in T-cell receptor signaling.

AMG47a_Necroptosis_Pathway Stimulus Necroptotic Stimulus (e.g., TNFα) RIPK1 RIPK1 Stimulus->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome (RIPK1-RIPK3-MLKL complex) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome Membrane_Disruption Membrane Disruption & Cell Death Necrosome->Membrane_Disruption Oligomerization & Translocation AMG47a This compound AMG47a->RIPK1 Inhibition AMG47a->RIPK3 Inhibition

Caption: this compound inhibits necroptosis by targeting RIPK1 and RIPK3.

experimental_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_attach Incubate 24h (Cell Attachment) seed_cells->incubate_attach prepare_compound Prepare this compound Serial Dilutions incubate_attach->prepare_compound treat_cells Treat Cells with This compound incubate_attach->treat_cells prepare_compound->treat_cells incubate_treat Incubate 24-72h treat_cells->incubate_treat add_reagent Add Cell Viability Reagent incubate_treat->add_reagent incubate_reagent Incubate as per Assay Protocol add_reagent->incubate_reagent read_plate Read Plate (Lumin./Absorb.) incubate_reagent->read_plate analyze_data Data Analysis (IC50 Calculation) read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for cell viability assays with this compound.

References

Validation & Comparative

A Comparative Guide to AMG-47a and Other Lck Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of AMG-47a, a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), against other notable Lck inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data. The information is presented to facilitate an objective comparison and to provide detailed methodologies for key experiments.

Introduction to Lck Inhibition

Lymphocyte-specific protein tyrosine kinase (Lck) is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation.[1][2][3] Dysregulation of Lck activity has been implicated in various autoimmune diseases and certain types of cancer, making it a significant therapeutic target.[3][4] Lck inhibitors are a class of small molecules designed to block the kinase activity of Lck, thereby modulating the immune response. This guide focuses on this compound and compares its biochemical and cellular activity with other known Lck inhibitors such as A-770041, Nintedanib, Dasatinib, and Imatinib.

Biochemical Potency and Selectivity

The potency of Lck inhibitors is typically determined through biochemical assays that measure the concentration of the inhibitor required to reduce the enzymatic activity of purified Lck by 50% (IC50). The selectivity of these inhibitors is assessed by testing their activity against a panel of other kinases. A more selective inhibitor will show significantly higher potency for Lck compared to other kinases, which can translate to fewer off-target effects in a biological system.

InhibitorLck IC50Other Notable Kinase Inhibitions (IC50)Reference
This compound 0.2 nMVEGFR2 (1 nM), p38α (3 nM), Jak3 (72 nM)[5][6]
A-770041 147 nM (at 1 mM ATP)Fyn (44.1 µM), Src (9.1 µM), Fgr (14.1 µM)[7][8]
Nintedanib 16 nMVEGFR1/2/3 (34/13/13 nM), FGFR1/2/3 (69/37/108 nM), PDGFRα/β (59/65 nM)[9][10]
Dasatinib (BMS-354825) 0.40 nMBcr-Abl (<1.0 nM), Src (0.50 nM), c-Kit (5.0 nM), PDGFRβ (28 nM)[11]
Imatinib ~2.6 µMv-Abl (0.6 µM), c-Kit (0.1 µM), PDGFR (0.1 µM)[12][13]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Cellular Activity

The efficacy of Lck inhibitors in a cellular context is often evaluated by their ability to inhibit T-cell activation and proliferation. A common method involves stimulating T-cells with anti-CD3 antibodies to trigger TCR signaling and then measuring the production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation.

InhibitorCell-Based AssayEC50 / EffectReference
This compound Inhibition of anti-CD3-induced IL-2 production in mice (in vivo)ED50 = 11 mg/kg[9]
A-770041 Inhibition of concanavalin A-stimulated IL-2 production in whole bloodEC50 ≈ 80 nM[8]
Dasatinib (BMS-354825) Inhibition of T-cell proliferation, activation, and cytokine productionUniformly inhibited at clinically relevant concentrations[2]
Imatinib Inhibition of Lck in T-cellsIC50 = 2.6 µM for Lck inhibition in T-cells[12]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.

Lck_Signaling_Pathway cluster_membrane Cell Membrane TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck activates CD4_CD8 CD4/CD8 Co-receptor CD4_CD8->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates & activates LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates IP3_DAG IP3 & DAG PLCg1->IP3_DAG generates Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC activate Transcription_Factors Transcription Factors (NFAT, AP-1, NF-κB) Ca_PKC->Transcription_Factors activate IL2_Production IL-2 Production Transcription_Factors->IL2_Production induce Inhibitors Lck Inhibitors (e.g., this compound) Inhibitors->Lck inhibit

Caption: Simplified Lck signaling pathway in T-cell activation.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Recombinant_Lck Purified Recombinant Lck Incubation_Biochem Incubation Recombinant_Lck->Incubation_Biochem Inhibitor_Dilution Serial Dilution of Inhibitor Inhibitor_Dilution->Incubation_Biochem ATP_Substrate ATP & Substrate ATP_Substrate->Incubation_Biochem Detection_Biochem Detection of Phosphorylation (e.g., ADP-Glo, LanthaScreen) Incubation_Biochem->Detection_Biochem IC50_Calc_Biochem IC50 Calculation Detection_Biochem->IC50_Calc_Biochem T_Cells Isolated T-Cells Inhibitor_Treatment Inhibitor Treatment T_Cells->Inhibitor_Treatment Stimulation T-Cell Stimulation (e.g., anti-CD3) Inhibitor_Treatment->Stimulation Incubation_Cell Incubation Stimulation->Incubation_Cell Supernatant_Collection Supernatant Collection Incubation_Cell->Supernatant_Collection IL2_Quantification IL-2 Quantification (ELISA) Supernatant_Collection->IL2_Quantification EC50_Calc_Cell EC50 Calculation IL2_Quantification->EC50_Calc_Cell

Caption: General experimental workflow for inhibitor testing.

Experimental Protocols

Biochemical Lck Kinase Assay (General Protocol)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of an inhibitor against Lck.

  • Reagents and Materials:

    • Recombinant human Lck enzyme.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[14]

    • ATP at a concentration near the Km for Lck (often 10 µM).

    • Peptide substrate (e.g., Poly(Glu4,Tyr1)).[15]

    • Test inhibitor serially diluted in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or LanthaScreen™ Eu Kinase Binding Assay).[14][16]

    • 384-well plates.

  • Procedure:

    • Add kinase buffer to the wells of a 384-well plate.

    • Add the test inhibitor at various concentrations.

    • Add the recombinant Lck enzyme and incubate for a short period (e.g., 10-15 minutes) to allow inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured via a luciferase-based reaction.[17]

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based T-Cell Activation Assay (General Protocol)

This protocol describes a common method to assess the effect of an inhibitor on T-cell activation by measuring IL-2 production.

  • Reagents and Materials:

    • Isolated primary human or murine T-cells, or a T-cell line (e.g., Jurkat).

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Anti-CD3 monoclonal antibody (e.g., clone OKT3 for human, 145-2C11 for mouse).[18]

    • (Optional) Anti-CD28 monoclonal antibody for co-stimulation.[19]

    • Test inhibitor serially diluted in DMSO.

    • ELISA kit for quantifying IL-2.

    • 96-well cell culture plates.

  • Procedure:

    • Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) and incubate for at least 2 hours at 37°C.[20]

    • Wash the wells to remove unbound antibody.

    • Seed the T-cells into the antibody-coated wells.

    • Add the test inhibitor at various concentrations to the cells.

    • (Optional) Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).

    • Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.[19]

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of IL-2 production at each inhibitor concentration and determine the EC50 value.

In Vivo Anti-CD3-Induced IL-2 Production in Mice

This in vivo model is used to evaluate the efficacy of an Lck inhibitor in a whole-animal system.

  • Animals and Reagents:

    • Male BALB/c mice (or other suitable strain).

    • Anti-CD3 monoclonal antibody (e.g., clone 145-2C11).[18]

    • Test inhibitor formulated for oral or parenteral administration.

    • Anesthesia and materials for blood collection.

    • ELISA kit for murine IL-2.

  • Procedure:

    • Administer the test inhibitor to the mice at various doses (e.g., via oral gavage).

    • After a specified time (e.g., 1-2 hours), inject the mice with a bolus of anti-CD3 antibody (e.g., 5 µg intravenously or intraperitoneally) to induce T-cell activation.[21]

    • At the time of peak cytokine release (e.g., 1.5-2 hours post-anti-CD3 injection), collect blood samples via cardiac puncture or retro-orbital bleeding.

    • Prepare serum from the blood samples.

    • Measure the concentration of IL-2 in the serum using an ELISA kit.

    • Determine the dose-dependent inhibition of IL-2 production and calculate the ED50 value.

Conclusion

This compound is a highly potent Lck inhibitor with activity in the low nanomolar range in biochemical assays. However, its selectivity profile indicates that it also potently inhibits other kinases, such as VEGFR2 and p38α. When compared to other Lck inhibitors, this compound demonstrates superior potency in biochemical assays against Lck than A-770041 and Imatinib, and is comparable to Dasatinib. However, inhibitors like A-770041 show greater selectivity for Lck over other Src family kinases. The choice of an appropriate Lck inhibitor for research or therapeutic development will depend on the desired balance between potency and selectivity, as well as the specific biological context being investigated. The experimental protocols provided in this guide offer a foundation for the consistent and reliable evaluation of these and other Lck inhibitors.

References

A Comparative Analysis of AMG-47a and Nintedanib in Preclinical Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two kinase inhibitors, AMG-47a and Nintedanib, focusing on their performance in functional assays relevant to inflammation, fibrosis, and cancer. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[2] Its mechanism of action involves the inhibition of key drivers of fibrosis and angiogenesis, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[2][3][4]

This compound is an orally active, ATP-competitive inhibitor primarily targeting Lymphocyte-specific protein tyrosine kinase (Lck), a crucial enzyme in T-cell activation.[5] It also shows potent inhibitory activity against VEGFR2, p38α, and Src.[6] Due to its role in modulating T-cell responses and cytokine production, this compound is investigated for its anti-inflammatory and anti-fibrotic properties, as well as its potential in treating certain cancers associated with KRAS mutations.[5][7]

Mechanism of Action and Signaling Pathways

Both Nintedanib and this compound function by competitively binding to the ATP pocket of their target kinases, thereby blocking downstream signaling cascades.

Nintedanib primarily inhibits pathways involved in fibroblast proliferation, migration, and transformation, which are central to the pathogenesis of fibrotic diseases.[2] By blocking PDGFR, FGFR, and VEGFR, it effectively attenuates the signaling that leads to the excessive deposition of extracellular matrix.[4]

Nintedanib_Pathway cluster_inhibitor PDGFR PDGFR PI3K_AKT PI3K/AKT Pathway PDGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK PLCg PLCγ Pathway PDGFR->PLCg FGFR FGFR FGFR->PI3K_AKT FGFR->RAS_MAPK FGFR->PLCg VEGFR VEGFR VEGFR->PI3K_AKT VEGFR->RAS_MAPK VEGFR->PLCg Nintedanib Nintedanib Nintedanib->PDGFR Nintedanib->FGFR Nintedanib->VEGFR Proliferation Fibroblast Proliferation PI3K_AKT->Proliferation Migration Migration PI3K_AKT->Migration Transformation Transformation PI3K_AKT->Transformation RAS_MAPK->Proliferation RAS_MAPK->Migration RAS_MAPK->Transformation PLCg->Proliferation PLCg->Migration PLCg->Transformation

Nintedanib inhibits key tyrosine kinase receptors.

This compound exerts its effects by potently inhibiting Lck, a key kinase in the T-cell receptor (TCR) signaling pathway. This inhibition leads to reduced T-cell activation and a decrease in the production of pro-inflammatory and pro-fibrotic cytokines, such as IL-2 and TGF-β.[5]

AMG47a_Pathway cluster_inhibitor cluster_downstream Downstream Signaling TCR TCR/CD3 Lck Lck TCR->Lck CD4 CD4 CD4->Lck AMG47a This compound AMG47a->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT Transcription_Factors NFAT, AP-1, NF-κB LAT->Transcription_Factors Activation T-Cell Activation Transcription_Factors->Activation Cytokines Cytokine Production (IL-2, TGF-β) Transcription_Factors->Cytokines

This compound inhibits Lck in the T-cell signaling pathway.

Quantitative Data from Functional Assays

The following tables summarize the inhibitory activities of this compound and Nintedanib in various in vitro functional assays.

Table 1: Kinase Inhibition Profile

Kinase TargetThis compound IC₅₀ (nM)Nintedanib IC₅₀ (nM)
Lck0.222
VEGFR2 (KDR)121-46
PDGFRαNot reported41
PDGFRβNot reported58
FGFR1Not reported300-1,000
Src2Not reported
p38α3Not reported
Jak372Not reported

Data sourced from MedchemExpress, Cayman Chemical, and Wikipedia.[2][5][6]

Table 2: Cellular Functional Assays

AssayCell TypeEndpointThis compound IC₅₀ (nM)Nintedanib IC₅₀ (nM)
Mixed Lymphocyte ReactionHuman T-cellsT-cell Proliferation30Not reported
Anti-CD3 Stimulated IL-2 ReleaseHuman PBMCs / T-cellsIL-2 Secretion211-100 (approx.)
KRASG12V Protein ReductionHeLa CellsEGFP-KRASG12V Protein LevelsEffective at 100-5000 nMNot reported

Data sourced from MedchemExpress, Cayman Chemical, and Herrmann et al. (2020).[5][6][8]

Experimental Protocols

Below are representative methodologies for key functional assays used to characterize these inhibitors.

Kinase Inhibition Assay (Generic Protocol)

A common method for determining IC₅₀ values for kinase inhibitors is a biochemical assay using purified recombinant enzymes.

Kinase_Assay_Workflow A Prepare assay buffer with purified kinase and substrate B Add serial dilutions of inhibitor (this compound or Nintedanib) A->B C Initiate reaction by adding ATP B->C D Incubate at room temperature C->D E Stop reaction and measure substrate phosphorylation (e.g., using luminescence or fluorescence) D->E F Calculate IC50 values from dose-response curves E->F

Workflow for a typical in vitro kinase inhibition assay.
  • Preparation : A reaction mixture is prepared containing the purified target kinase, a specific peptide substrate, and assay buffer.

  • Inhibitor Addition : Serial dilutions of the test compound (this compound or Nintedanib) are added to the wells of a microplate.

  • Reaction Initiation : The kinase reaction is initiated by the addition of ATP.

  • Incubation : The plate is incubated for a specified time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

  • Detection : A detection reagent is added to measure the amount of phosphorylated substrate. The signal, often luminescence, is inversely proportional to the kinase activity.

  • Analysis : The data are plotted as a dose-response curve, and the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)

This assay measures the ability of a compound to inhibit T-cell proliferation induced by allogeneic stimulation.

  • Cell Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors using Ficoll density gradient centrifugation.

  • Co-culture : PBMCs from the two donors are mixed and co-cultured in a 96-well plate.

  • Treatment : Test compounds (e.g., this compound) are added at various concentrations at the beginning of the culture.

  • Incubation : The cells are incubated for 5 days to allow for T-cell activation and proliferation.

  • Proliferation Measurement : On day 5, a reagent such as ³H-thymidine or a dye like CFSE is added. The incorporation of the label, which indicates DNA synthesis and cell proliferation, is measured using a scintillation counter or flow cytometer.

  • Analysis : The IC₅₀ value for the inhibition of T-cell proliferation is determined from the dose-response curve.[6]

IL-2 Release Assay

This assay quantifies the inhibitory effect of a compound on cytokine production by activated T-cells.

  • Cell Seeding : Isolated human PBMCs or purified T-cells are seeded in a 96-well plate.

  • Pre-treatment : Cells are pre-incubated with various concentrations of the inhibitor (this compound or Nintedanib) for a short period (e.g., 20 minutes).[8]

  • Stimulation : T-cell activation is induced by adding anti-CD3 and anti-CD28 antibodies to the culture wells.

  • Incubation : The plates are incubated for 24 hours to allow for cytokine production and secretion.[8]

  • Quantification : The supernatant from each well is collected, and the concentration of IL-2 is measured using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Analysis : The IC₅₀ for IL-2 release inhibition is calculated based on the measured cytokine concentrations at different inhibitor doses.[8]

Summary and Conclusion

Both this compound and Nintedanib are potent, multi-targeted kinase inhibitors with demonstrated efficacy in functional assays relevant to inflammation and fibrosis.

  • Nintedanib shows broad activity against key receptors (PDGFR, FGFR, VEGFR) that drive fibroblast activation, making it a well-established anti-fibrotic agent.

  • This compound exhibits a distinct profile with exceptionally potent inhibition of Lck, a key mediator of T-cell immunity. This suggests a strong immunomodulatory and anti-inflammatory mechanism. Its activity against VEGFR2 and Src indicates a potential overlap with Nintedanib in anti-angiogenic and anti-fibrotic effects.

The choice between these compounds in a research context would depend on the specific pathways and cell types being investigated. This compound offers a potent tool for studying T-cell-mediated pathologies, while Nintedanib is a benchmark compound for investigating fibroblast-driven fibrotic processes. Direct, head-to-head comparative studies in relevant disease models would be necessary to fully elucidate their differential therapeutic potential.

References

A Comparative Guide to the Efficacy of AMG-47a and Other Necroptosis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of AMG-47a, a novel necroptosis inhibitor, with other established inhibitors targeting key components of the necroptosis pathway: RIPK1, RIPK3, and MLKL. The information presented is supported by experimental data to aid in the selection of appropriate research tools and to inform drug development strategies.

Introduction to Necroptosis and its Inhibition

Necroptosis is a form of regulated cell death that is implicated in a variety of inflammatory and degenerative diseases. Unlike apoptosis, it is a lytic form of cell death that can trigger an inflammatory response. The core necroptosis signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL). Small molecule inhibitors targeting these key proteins are crucial tools for studying the role of necroptosis in disease and hold therapeutic potential.

This compound has been identified as a lymphocyte-specific protein tyrosine kinase (Lck) inhibitor that also potently inhibits necroptosis.[1] Uniquely, it has been shown to act downstream of MLKL activation, a feature that distinguishes it from many other known necroptosis inhibitors.[2][3] This guide will compare the efficacy of this compound with other well-characterized necroptosis inhibitors.

Comparative Efficacy of Necroptosis Inhibitors

The following tables summarize the in vitro efficacy of this compound and other selected necroptosis inhibitors. The data is presented as IC50 or EC50 values, which represent the concentration of the inhibitor required to reduce the necroptotic cell death by 50%. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Efficacy of this compound in Human Cell Lines

Cell LineNecroptotic StimulusTime (h)IC50 (µM)95% CI (µM)
U937TSQ (TNFα, Smac mimetic, Q-VD-OPh)240.290.11 to 0.80
480.110.07 to 0.18
TSI (TNFα, Smac mimetic, IDN-6556)241.130.67 to 2.03
481.620.55 to 5.97
HT29TSQ (TNFα, Smac mimetic, Q-VD-OPh)242.441.55 to 4.02
481.481.03 to 2.19

Table 2: Comparative Efficacy of Necroptosis Inhibitors Targeting RIPK1, RIPK3, and MLKL

InhibitorTargetCell LineNecroptotic StimulusEfficacy (IC50/EC50)
This compound RIPK1, RIPK3U937TSQ0.29 µM (IC50)
Necrostatin-1s (7-Cl-O-Nec-1)RIPK1HT29TSZ~100 nM (EC50)
GSK'872RIPK3HT29TSZ~100 nM (EC50)
NecrosulfonamideMLKLHT29TSZ124 nM (IC50)
TC13172MLKLHT29TSZ2.0 nM (EC50)

TSQ: TNFα, Smac mimetic, Q-VD-OPh (pan-caspase inhibitor). TSI: TNFα, Smac mimetic, IDN-6556 (pan-caspase inhibitor). TSZ: TNFα, Smac mimetic, z-VAD-fmk (pan-caspase inhibitor).

Table 3: Binding Affinities of this compound to RIPK1 and RIPK3

Target ProteinBinding Affinity (Kd)
Human RIPK11.8 µM
Human RIPK33.1 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

TNFα-Induced Necroptosis Assay in HT-29 Cells

This protocol describes a common method for inducing and quantifying necroptosis in the human colon adenocarcinoma cell line HT-29.

1. Cell Culture and Seeding:

  • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed HT-29 cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the necroptosis inhibitors (e.g., this compound, Necrostatin-1s, GSK'872, Necrosulfonamide) in culture medium.

  • Pre-incubate the cells with the inhibitors for 1-2 hours before inducing necroptosis.

3. Induction of Necroptosis:

  • Prepare a necroptosis-inducing cocktail containing:

    • Human TNFα (20 ng/mL)

    • Smac mimetic (e.g., BV6 at 100 nM)

    • Pan-caspase inhibitor (e.g., z-VAD-fmk at 20 µM)

  • Add the necroptosis-inducing cocktail to the wells containing the pre-treated cells.

4. Incubation:

  • Incubate the plates for 6-24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the specific experimental goals.

5. Measurement of Cell Viability:

  • Quantify cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Measure the luminescent signal using a plate reader.

  • Alternatively, cell death can be quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium using an LDH cytotoxicity assay kit. Propidium iodide (PI) staining followed by flow cytometry is another common method to quantify necrotic cell death.

6. Data Analysis:

  • Normalize the data to the vehicle-treated control (100% viability) and the positive control for necroptosis (e.g., cells treated with the necroptosis-inducing cocktail without any inhibitor, 0% viability).

  • Calculate the IC50 values by fitting the dose-response curves using a non-linear regression model.

Signaling Pathways and Experimental Workflows

Visual representations of the necroptosis signaling pathway and a typical experimental workflow for comparing necroptosis inhibitors are provided below.

Necroptosis_Pathway Necroptosis Signaling Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (Pro-survival/Pro-inflammatory) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 Complex_IIb Complex IIb (Necrosome) RIPK1->Complex_IIb Deubiquitination Casp8_inhibition Caspase-8 Inhibition Casp8_inhibition->Complex_IIb RIPK3 RIPK3 Complex_IIb->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL pMLKL (Oligomerization) MLKL->pMLKL Membrane_Disruption Plasma Membrane Disruption pMLKL->Membrane_Disruption Translocation

Caption: A simplified diagram of the TNFα-induced necroptosis signaling pathway.

Experimental_Workflow Workflow for Comparing Necroptosis Inhibitors start Start cell_culture Cell Culture (e.g., HT-29) start->cell_culture inhibitor_prep Prepare Inhibitor Dilutions cell_culture->inhibitor_prep pre_incubation Pre-incubate Cells with Inhibitors cell_culture->pre_incubation inhibitor_prep->pre_incubation necroptosis_induction Induce Necroptosis (e.g., TNFα + Smac + zVAD) pre_incubation->necroptosis_induction incubation Incubate for Defined Period necroptosis_induction->incubation viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis comparison Compare Efficacy of Inhibitors data_analysis->comparison end End comparison->end

Caption: A typical experimental workflow for the comparative analysis of necroptosis inhibitors.

Conclusion

References

Validating the On-Target Effects of AMG-47a: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AMG-47a has emerged as a potent, orally bioavailable small molecule inhibitor with a complex pharmacological profile, demonstrating significant potential in modulating key signaling pathways implicated in autoimmune diseases and inflammatory conditions. This guide provides a comprehensive comparison of this compound with other relevant inhibitors, supported by experimental data, to aid researchers in validating its on-target effects.

Biochemical and Cellular Activity of this compound

This compound is a potent, nonselective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell activation.[1][2] Beyond its effects on Lck, this compound exhibits inhibitory activity against a range of other kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38α mitogen-activated protein kinase, and Janus kinase 3 (JAK3).[1][3] This multi-kinase targeting profile contributes to its broad anti-inflammatory and immunomodulatory effects. Furthermore, emerging evidence indicates that this compound can block necroptosis, a form of programmed cell death, by interacting with Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[4]

Comparative Kinase Inhibition Profile

To contextualize the on-target effects of this compound, its kinase inhibition profile is compared with two other well-characterized kinase inhibitors: A-770041, a selective Lck inhibitor, and Dasatinib, a multi-kinase inhibitor. The half-maximal inhibitory concentrations (IC50) against a panel of kinases are summarized in the table below.

Kinase TargetThis compound IC50 (nM)A-770041 IC50 (nM)Dasatinib IC50 (nM)
Lck 0.2 [3]147 [5][6]0.5-16 [7]
Src2[1]9100[5]0.5-16[7]
VEGFR2/KDR1[3]>10000-
p38α3[3]--
JAK372[1]--
Fyn-44100[5]0.5-16[7]
SYK292[1]--
JNK1>25000[1]--
PKAβ>25000[1]--
RIPK183[4]--
RIPK313[4]--
Table 1: Comparative kinase inhibition profiles of this compound, A-770041, and Dasatinib. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate greater potency. Data is compiled from multiple sources.[1][3][4][5][6][7]

In Vivo On-Target Effects

The on-target efficacy of this compound has been demonstrated in preclinical models of inflammation and necroptosis. A summary of its in vivo effects compared to other relevant inhibitors is presented below.

CompoundModelKey Findings
This compound Anti-CD3-induced IL-2 production in miceDose-dependently inhibits serum IL-2 levels with an ED50 of 11 mg/kg, demonstrating in vivo anti-inflammatory activity.[3]
TNF-α-induced systemic inflammatory response syndrome (SIRS) in miceProtects against lethal shock, indicating in vivo inhibition of necroptosis.[8][9]
A-770041 Heart allograft rejection in ratsPrevents rejection at doses ≥10 mg/kg/day, highlighting its immunosuppressive effects.[6]
Imiquimod-induced psoriasis mouse modelAmeliorates clinical features of psoriasis by reducing inflammatory T-cell responses.[10]
Necroptosis Inhibitors (e.g., Nec-1, GSK'963) TNF-induced lethal shock in miceProtect against mortality and reduce organ damage.[11][12][13]
Ischemic stroke modelsReduce ischemic brain damage by inhibiting RIPK1-mediated necroptosis.[11]
Table 2: Summary of in vivo on-target effects of this compound and comparator compounds in relevant disease models.[3][6][8][9][10][11][12][13]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental approaches for validation, the following diagrams illustrate the key signaling pathways targeted by this compound and a typical workflow for assessing its on-target effects.

Lck Signaling Pathway TCR TCR Lck Lck TCR->Lck Activation CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC NFAT NFAT Ca->NFAT IL2 IL-2 Production NFAT->IL2 NFkB NF-κB PKC->NFkB NFkB->IL2 AMG47a This compound AMG47a->Lck

T-cell receptor signaling pathway and the inhibitory action of this compound on Lck.

Necroptosis Signaling Pathway TNFR TNFR RIPK1 RIPK1 TNFR->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome pMLKL pMLKL (oligomerization) Necrosome->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane AMG47a This compound AMG47a->RIPK1 AMG47a->RIPK3

Necroptosis signaling pathway and the inhibitory action of this compound on RIPK1 and RIPK3.

Experimental_Workflow start Start biochem Biochemical Assays (Kinase Activity) start->biochem cell_based Cell-Based Assays (Proliferation, Cytokine Release, Phosphorylation) biochem->cell_based in_vivo In Vivo Models (Inflammation, Autoimmunity, Necroptosis) cell_based->in_vivo data Data Analysis (IC50/EC50 Determination, Statistical Analysis) in_vivo->data validation On-Target Validation data->validation

A generalized experimental workflow for validating the on-target effects of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer. The concentration of ATP should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of this compound and comparator compounds in kinase reaction buffer.

  • Assay Procedure:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay reagents according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE.[14][15][16]

  • Cell Preparation and Staining:

    • Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).

    • Resuspend the T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

    • Quench the staining by adding 5 volumes of complete RPMI medium containing 10% FBS.

    • Wash the cells twice with complete RPMI medium.

  • T-Cell Stimulation and Treatment:

    • Plate the CFSE-labeled T-cells in a 96-well plate.

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each).

    • Add serial dilutions of this compound or comparator compounds.

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently-conjugated antibodies against T-cell markers (e.g., CD4, CD8).

    • Acquire the data on a flow cytometer.

    • Analyze the CFSE fluorescence to determine the percentage of proliferating cells and the number of cell divisions.

Western Blot for Lck Phosphorylation

This method is used to detect the phosphorylation status of Lck as a direct measure of its activation.[17][18][19]

  • Cell Lysis and Protein Quantification:

    • Treat T-cells with this compound or comparator compounds for the desired time, followed by stimulation (e.g., with anti-CD3/CD28).

    • Wash the cells with ice-cold PBS containing phosphatase inhibitors.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Lck (e.g., phospho-Lck Tyr394) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Lck signal to the total Lck signal to determine the relative phosphorylation level.

In Vivo Anti-CD3-Induced IL-2 Production

This in vivo model assesses the ability of a compound to suppress T-cell activation and cytokine production in a whole animal.[3]

  • Animal Dosing:

    • Administer this compound or comparator compounds to mice via the appropriate route (e.g., oral gavage).

    • The dosing regimen should be based on prior pharmacokinetic studies.

  • Induction of IL-2 Production:

    • At a specified time after compound administration, inject the mice with an anti-CD3 antibody (e.g., 5 µ g/mouse , intraperitoneally).

  • Sample Collection and Analysis:

    • Collect blood samples at a peak time point for IL-2 production (e.g., 1-2 hours post-anti-CD3 injection).

    • Prepare serum from the blood samples.

    • Measure the concentration of IL-2 in the serum using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-2 production for each treatment group compared to the vehicle-treated control group.

    • Determine the ED50 (effective dose for 50% inhibition) of the compound.

References

Unveiling the Kinase Crossroads: A Comparative Guide to the Cross-Reactivity of AMG-47a

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of kinase inhibitor development, understanding the precise interactions of a compound with the broader kinome is paramount for predicting its efficacy and potential off-target effects. This guide provides a comprehensive analysis of the cross-reactivity profile of AMG-47a, a potent kinase inhibitor, offering researchers, scientists, and drug development professionals a detailed comparison of its activity against a panel of kinases. The data presented herein, compiled from publicly available studies, is intended to serve as a valuable resource for informed decision-making in research and preclinical development.

Summary of this compound Kinase Inhibition Profile

This compound has been primarily identified as an inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a key enzyme in T-cell signaling. However, data reveals a broader spectrum of activity, with significant inhibition observed against several other kinases. The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary target and notable off-targets. It is important to note the conflicting reports regarding the IC50 value for Lck, with figures ranging from the low nanomolar to the micromolar range, suggesting potential variations in assay conditions or methodologies.

Kinase TargetIC50 (nM)Reference(s)
Lck 0.2[1]
3400[2][3]
VEGFR2 1[1]
p38α 3[1]
Src 2
Jak3 72[1]
RIPK1 83[4][5]
RIPK3 13[4]
MLR 30[1]
IL-2 Production 21[1]

Experimental Methodologies

The determination of kinase inhibition is crucial for characterizing the potency and selectivity of compounds like this compound. A commonly employed method is the ADP-Glo™ Kinase Assay , a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. This assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the generated ADP is converted to ATP, which then drives a luciferase reaction, producing a luminescent signal that is proportional to the kinase activity.

General Protocol for ADP-Glo™ Kinase Assay:
  • Kinase Reaction: The kinase, substrate, ATP, and the test compound (e.g., this compound) are incubated in a buffer solution.

  • Stopping the Reaction and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to the reaction mixture to stop the kinase activity and eliminate any unconsumed ATP. This mixture is incubated for approximately 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Detection: The Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP, along with luciferase and luciferin. The newly synthesized ATP is used by the luciferase to generate a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.

  • Data Acquisition: The luminescence is measured using a plate reader. The inhibitory effect of the compound is determined by comparing the signal from wells containing the inhibitor to control wells.

For specific details on the assay conditions for each kinase, researchers are encouraged to consult the original publications.

Signaling Pathways and Experimental Workflows

To visualize the biological context of this compound's activity, the following diagrams illustrate the signaling pathways of its primary target and key off-targets, as well as a typical experimental workflow for assessing kinase inhibition.

Lck_Signaling_Pathway cluster_AMG47a This compound Inhibition TCR TCR/CD3 Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck Recruitment ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream AMG47a This compound AMG47a->Lck

Caption: Lck Signaling Pathway and this compound Inhibition.

Off_Target_Signaling_Pathways cluster_VEGFR2 VEGFR2 Pathway cluster_p38 p38 MAPK Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_Src Src Pathway cluster_RIPK Necroptosis Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg_PI3K PLCγ / PI3K VEGFR2->PLCg_PI3K Angiogenesis Angiogenesis Proliferation PLCg_PI3K->Angiogenesis Stress Stress/Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38α MKK3_6->p38 Inflammation_Apoptosis Inflammation Apoptosis p38->Inflammation_Apoptosis Cytokine Cytokine Cytokine_Receptor Receptor Cytokine->Cytokine_Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 STAT STAT JAK3->STAT Gene_Expression Gene Expression STAT->Gene_Expression Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Downstream_Src Proliferation Survival Src->Downstream_Src TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis AMG47a This compound AMG47a->VEGFR2 AMG47a->p38 AMG47a->JAK3 AMG47a->Src AMG47a->RIPK1 AMG47a->RIPK3

Caption: Off-Target Kinase Signaling Pathways Inhibited by this compound.

Kinase_Inhibition_Workflow start Start: Prepare Reagents step1 Step 1: Kinase Reaction (Kinase, Substrate, ATP, this compound) start->step1 step2 Step 2: Add ADP-Glo™ Reagent (Stop reaction, Deplete ATP) step1->step2 step3 Step 3: Add Kinase Detection Reagent (Convert ADP to ATP, Add Luciferase) step2->step3 step4 Step 4: Measure Luminescence step3->step4 end End: Analyze Data & Determine IC50 step4->end

Caption: Experimental Workflow for Kinase Inhibition Assay.

Conclusion

The available data indicates that this compound is a multi-targeted kinase inhibitor. While its primary target is reported as Lck, it demonstrates potent activity against several other kinases, including VEGFR2, p38α, Src, JAK3, RIPK1, and RIPK3. The discrepancy in the reported IC50 values for Lck warrants further investigation to establish a definitive potency under standardized assay conditions. The cross-reactivity profile presented in this guide underscores the importance of comprehensive kinase screening in drug development. Researchers utilizing this compound should consider its effects on these off-target kinases to accurately interpret experimental results and anticipate potential physiological outcomes. This guide serves as a foundational resource, and for a complete and definitive understanding of this compound's selectivity, a head-to-head comparison in a broad, standardized kinase panel is recommended.

References

A Comparative Guide: AMG-47a versus Imatinib in T-Cell Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between immunomodulatory compounds is paramount. This guide provides a detailed comparison of AMG-47a and imatinib, focusing on their impact on T-cell regulation, supported by experimental data and methodologies.

Introduction

Both this compound and imatinib have been shown to influence T-cell function, primarily through the inhibition of key signaling molecules. While imatinib is a well-established tyrosine kinase inhibitor with a broad range of applications, including cancer therapy, this compound is recognized as a potent Lck inhibitor. This comparison delves into their mechanisms of action, inhibitory concentrations, and effects on T-cell signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and imatinib based on available literature.

Table 1: Inhibitory Concentrations (IC50) of this compound and Imatinib

CompoundTargetIC50Reference
This compound Lck Kinase3.4 µM[1]
Imatinib Lck Kinase0.6 - 0.8 µM[2][3][4]
CD25 Expression5.4 µM[2][4]
CD69 Expression7.3 µM[2][4]

Table 2: Effects on T-Cell Function

CompoundEffectObservationReference
This compound T-Cell ProliferationInhibition of proliferation.[1]
Cytokine ProductionReduces production of TGF-β.[5]
Regulatory T-Cells (Tregs)Selectively reduces effector Treg cells.[6]
Imatinib T-Cell ProliferationDose-dependent inhibition of TCR-mediated proliferation.[2][4]
T-Cell ActivationSuppression of CD25 and CD69 up-regulation.[2][4]
SignalingReduced tyrosine phosphorylation of ZAP70 and LAT.[2][7]
Regulatory T-Cells (Tregs)Impairs immunosuppressive function and reduces frequency in vivo.[7]
Selectively depletes effector Tregs.[6][8]

Mechanism of Action and Signaling Pathways

Both this compound and imatinib exert their effects on T-cells by targeting the Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme that initiates the signaling cascade upon T-cell receptor (TCR) engagement. Inhibition of Lck disrupts the downstream signaling necessary for T-cell activation, proliferation, and cytokine production.

Lck-Mediated T-Cell Receptor Signaling Pathway

The following diagram illustrates the central role of Lck in TCR signaling and the points of inhibition for this compound and imatinib.

T_Cell_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Antigen Recognition CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (IL-2, etc.) Ras_MAPK->Gene_Expression NFkB->Gene_Expression NFAT->Gene_Expression AMG47a This compound AMG47a->Lck Imatinib Imatinib Imatinib->Lck

Caption: Lck signaling pathway in T-cell activation and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized yet detailed protocols for key experiments cited in the comparison of this compound and imatinib.

T-Cell Proliferation Assay

This assay measures the extent to which T-cells multiply in response to a stimulus, and the inhibitory effect of the compounds.

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Culture cluster_analysis Analysis Isolate_PBMCs 1. Isolate PBMCs from whole blood Purify_T_cells 2. Purify T-cells using magnetic beads Isolate_PBMCs->Purify_T_cells Label_T_cells 3. Label T-cells with CFSE dye Purify_T_cells->Label_T_cells Plate_cells 4. Plate labeled T-cells in a 96-well plate Label_T_cells->Plate_cells Add_compounds 5. Add varying concentrations of this compound or Imatinib Plate_cells->Add_compounds Stimulate_cells 6. Stimulate T-cells with anti-CD3/CD28 antibodies Add_compounds->Stimulate_cells Incubate 7. Incubate for 72-96 hours Stimulate_cells->Incubate Acquire_data 8. Acquire data using a flow cytometer Incubate->Acquire_data Analyze_proliferation 9. Analyze CFSE dilution to quantify proliferation Acquire_data->Analyze_proliferation

References

Comparative Analysis of AMG-47a and A-770041: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biochemical and cellular activities of two notable kinase inhibitors, AMG-47a and A-770041. This analysis is supported by available experimental data and detailed methodologies for key assays.

Introduction

This compound and A-770041 are small molecule inhibitors that have been investigated for their roles in modulating cellular signaling pathways, primarily through the inhibition of protein kinases. While both compounds have been noted to inhibit Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell activation, their selectivity profiles and additional targets diverge, leading to distinct biological effects. This guide aims to provide a clear, data-driven comparison of these two compounds to aid researchers in their selection and application.

Biochemical and In Vitro Activity

The primary biochemical activities of this compound and A-770041 are summarized below, highlighting their potency and selectivity against various kinases.

ParameterThis compoundA-770041
Primary Target LckLck
Lck Inhibition (IC50) 0.2 nM[1][2] / 3.4 µM[3]147 nM (at 1 mM ATP)[3][4][5][6][7]
Other Notable Targets (IC50) VEGFR2 (1 nM), p38α (3 nM), Src (2 nM), Jak3 (72 nM), RIPK1, RIPK3[8]Fyn (44.1 µM), Src (9.1 µM), Fgr (14.1 µM)[5]
Selectivity Broader spectrum inhibitorHighly selective for Lck over other Src family kinases (e.g., ~300-fold vs. Fyn)[3][4][5][6]

Cellular and In Vivo Effects

The differential biochemical profiles of this compound and A-770041 translate to distinct effects in cellular and in vivo models.

ParameterThis compoundA-770041
Cellular Function Inhibits T-cell proliferation; Blocks necroptosis[3][9]Inhibits T-cell proliferation and IL-2 production[4][10]
In Vivo Activity Anti-inflammatory activity (ED50 = 11 mg/kg in anti-CD3 induced IL-2 production in mice)[11][3]Prevents heart allograft rejection in rats; Inhibits concanavalin A-induced IL-2 production in vivo (EC50 = 78 nM)[4]
Oral Bioavailability Orally activeOrally bioavailable (F = 34.1% at 10 mg/kg in rats)[4]

Signaling Pathways

The distinct target profiles of this compound and A-770041 result in their modulation of different signaling cascades.

A-770041: Lck-Mediated T-Cell Receptor Signaling

A-770041 primarily acts as a selective inhibitor of Lck, a key kinase in the T-cell receptor (TCR) signaling pathway. By inhibiting Lck, A-770041 effectively blocks the downstream signaling cascade that leads to T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2).[4][10]

G cluster_membrane Cell Membrane TCR TCR Complex Lck Lck TCR->Lck Activation CD4_8 CD4/CD8 CD4_8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation A770041 A-770041 A770041->Lck LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene NFkB->IL2_Gene AP1->IL2_Gene IL2_Production IL-2 Production IL2_Gene->IL2_Production

A-770041 inhibits Lck in the TCR signaling pathway.

This compound: Dual Inhibition of T-Cell Activation and Necroptosis

This compound, while also inhibiting Lck and T-cell activation, possesses a broader inhibitory profile that includes key mediators of the necroptosis pathway, namely RIPK1 and RIPK3.[11][9][12] This dual activity suggests a more complex mechanism of action, impacting both adaptive immunity and programmed cell death.

G cluster_tcr T-Cell Receptor Signaling cluster_necroptosis Necroptosis Pathway TCR TCR Complex Lck_TCR Lck TCR->Lck_TCR T_Cell_Activation T-Cell Activation Lck_TCR->T_Cell_Activation TNFR TNFR RIPK1 RIPK1 TNFR->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis AMG47a This compound AMG47a->Lck_TCR AMG47a->RIPK1 AMG47a->RIPK3

This compound dually inhibits Lck and key necroptosis kinases.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinases.

General Protocol (adapted from ADP-Glo™ and LanthaScreen® assays):

  • Reagents:

    • Purified recombinant kinase (e.g., Lck, Src, Fyn).

    • Kinase-specific substrate.

    • ATP.

    • Assay buffer (e.g., HEPES-based buffer with MgCl₂, EGTA, and a non-ionic detergent).

    • Test compounds (this compound, A-770041) serially diluted in DMSO.

    • Detection reagents (e.g., ADP-Glo™ reagents or LanthaScreen® tracer and antibody).

  • Procedure:

    • Kinase reactions are typically performed in 96- or 384-well plates.

    • Add a small volume of the diluted test compound to the assay wells.

    • Add the kinase and substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP. For A-770041, an ATP concentration of 1 mM has been reported.[3][4][5][6][7]

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™, time-resolved fluorescence resonance energy transfer for LanthaScreen®).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Anti-CD3 Induced IL-2 Production in Mice

Objective: To assess the in vivo efficacy of the compounds in a T-cell activation model.

Protocol Outline:

  • Animals:

    • Male BALB/c mice.

  • Reagents:

    • Anti-CD3 antibody (e.g., clone 145-2C11).

    • Test compound (e.g., this compound) formulated for oral administration.

    • ELISA kit for mouse IL-2.

  • Procedure:

    • Administer the test compound or vehicle to the mice via oral gavage.

    • After a specified pre-treatment time (e.g., 1 hour), inject the mice with the anti-CD3 antibody intravenously to induce T-cell activation and IL-2 release.

    • At a peak time point for cytokine release (e.g., 1-2 hours post-anti-CD3 injection), collect blood samples.

    • Prepare serum from the blood samples.

    • Measure the concentration of IL-2 in the serum using an ELISA kit according to the manufacturer's instructions.

    • The effective dose (ED50) is calculated based on the dose-dependent inhibition of IL-2 production.

Rat Heterotopic Heart Transplantation Model

Objective: To evaluate the ability of a compound to prevent allograft rejection.

Protocol Outline:

  • Animals:

    • Male Lewis rats as recipients and Brown Norway rats as donors (a major histocompatibility complex mismatched model).[4]

  • Surgical Procedure:

    • The donor heart is harvested and preserved in a cold cardioplegic solution.

    • In the recipient rat, the abdominal aorta and inferior vena cava are exposed.

    • The donor aorta is anastomosed end-to-side to the recipient's abdominal aorta, and the donor pulmonary artery is anastomosed end-to-side to the recipient's inferior vena cava.

    • Graft function is monitored daily by palpation of the abdomen for a heartbeat. Rejection is defined as the cessation of a palpable heartbeat.

  • Drug Administration:

    • A-770041 or vehicle is administered daily to the recipient rats, typically starting on the day of transplantation, via oral gavage.[4]

  • Endpoint Analysis:

    • Graft survival is recorded.

    • At the end of the study, the transplanted hearts can be harvested for histological analysis to assess the degree of rejection, including mononuclear cell infiltration and tissue damage.[4]

Conclusion

This compound and A-770041, while both targeting Lck, exhibit distinct pharmacological profiles. A-770041 is a highly selective Lck inhibitor with demonstrated efficacy in preventing allograft rejection, making it a valuable tool for studying T-cell-mediated immunity. In contrast, this compound is a broader spectrum inhibitor that, in addition to suppressing T-cell function, also potently inhibits key kinases in the necroptosis pathway. This dual activity may offer therapeutic potential in diseases with both inflammatory and necrotic components. The choice between these two compounds will depend on the specific research question and the desired signaling pathways to be modulated. The experimental protocols outlined in this guide provide a foundation for further investigation and comparative studies of these and other kinase inhibitors.

References

Orthogonal Methods for Validating the Mechanism of Action of AMG-47a: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of orthogonal experimental methods to validate the mechanism of action of AMG-47a, a potent, orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). By employing a multi-faceted approach, researchers can build a robust body of evidence to confirm the on-target effects of this compound and elucidate its broader biological consequences. This document details various experimental protocols, presents comparative data with alternative Lck inhibitors, and provides visual diagrams of key pathways and workflows.

Understanding the Primary Mechanism of this compound

This compound is an ATP-competitive inhibitor of Lck, a critical kinase in T-cell receptor (TCR) signaling.[1] Its primary mechanism involves binding to the ATP pocket of Lck, thereby preventing the phosphorylation of downstream substrates and attenuating T-cell activation.[1] This leads to reduced T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2) and Transforming growth factor-beta (TGF-β), underpinning its anti-inflammatory and anti-fibrotic properties.[1] this compound also exhibits activity against other kinases, including VEGFR2, p38α, and Jak3, at varying concentrations.[1]

A more recently discovered facet of this compound's mechanism is its ability to block necroptosis, a form of programmed cell death, downstream of Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL) activation. This effect is mediated through interaction with Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.

Orthogonal Validation Strategies

To rigorously validate the mechanism of this compound, a combination of biochemical, cellular, and in vivo assays should be employed. These methods provide independent lines of evidence to confirm its primary target engagement and downstream functional effects.

Biochemical Assays: Direct Target Engagement

Biochemical assays are essential to quantify the direct interaction of this compound with its primary target, Lck, and to assess its selectivity against other kinases.

a) Kinase Inhibition Assay:

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Lck.

Experimental Protocol: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, or a luminescence-based assay like ADP-Glo™.

  • Reagents and Materials: Recombinant human Lck enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate like Poly-Glu,Tyr 4:1), ATP, kinase buffer, and the detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and an Alexa Fluor 647-labeled tracer for TR-FRET, or ADP-Glo™ reagent and Kinase Detection Reagent for the luminescence assay).

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 384-well plate, add the Lck enzyme, the substrate/ATP mix, and the diluted this compound or a vehicle control (e.g., DMSO).

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol.

    • Measure the signal (TR-FRET ratio or luminescence) using a plate reader.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of Lck activity, is calculated by fitting the data to a dose-response curve.

b) Kinase Selectivity Profiling:

To understand the specificity of this compound, its inhibitory activity should be tested against a broad panel of kinases. This is crucial to identify potential off-target effects that might contribute to its biological activity or toxicity. This can be performed using the same kinase assay format as described above with different purified kinases.

Cellular Assays: Target Engagement and Downstream Signaling in a Biological Context

Cellular assays are critical to confirm that this compound can access its target within a cell and inhibit its function, leading to the expected downstream signaling consequences.

a) Western Blotting for Lck Phosphorylation:

This method directly assesses the inhibition of Lck's autophosphorylation or the phosphorylation of its downstream substrates in cells.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a relevant T-cell line (e.g., Jurkat) or primary T-cells. Treat the cells with varying concentrations of this compound for a specified time. Stimulate the T-cell receptor using anti-CD3 and anti-CD28 antibodies to induce Lck activation.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated Lck (e.g., anti-pLck Tyr394) or a phosphorylated downstream target like ZAP-70.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated protein to the total protein levels (determined by re-probing the membrane with an antibody against total Lck or the respective total protein) and a loading control (e.g., GAPDH or β-actin).

b) T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR):

This functional assay measures the ability of this compound to inhibit T-cell proliferation, a key downstream consequence of Lck inhibition.

Experimental Protocol:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors. In a one-way MLR, treat the "stimulator" PBMCs from one donor with a proliferation inhibitor (e.g., mitomycin C or irradiation) to prevent their proliferation. The "responder" T-cells are from the second donor.

  • Co-culture: Co-culture the responder T-cells with the treated stimulator cells in the presence of serial dilutions of this compound or vehicle control.

  • Proliferation Measurement: After a period of incubation (typically 3-6 days), assess T-cell proliferation using one of the following methods:

    • [³H]-thymidine incorporation: Add [³H]-thymidine to the cultures for the final 18-24 hours. Proliferating cells will incorporate the radiolabel into their DNA. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • CFSE or CellTrace™ Violet staining: Label the responder T-cells with a fluorescent dye like CFSE or CellTrace™ Violet before co-culture. As the cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity, which can be measured by flow cytometry.

  • Data Analysis: Calculate the IC50 value for the inhibition of T-cell proliferation.

c) Intracellular Cytokine Staining for IL-2:

This assay quantifies the production of IL-2, a key cytokine produced by activated T-cells, and is a direct functional readout of Lck inhibition.

Experimental Protocol:

  • Cell Stimulation: Stimulate PBMCs or purified T-cells with a T-cell activator (e.g., anti-CD3/CD28 antibodies or PMA and ionomycin) in the presence of different concentrations of this compound. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last few hours of culture to cause cytokines to accumulate inside the cells.

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin).

  • Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against IL-2.

  • Flow Cytometry: Acquire the samples on a flow cytometer and analyze the percentage of IL-2-producing cells within the T-cell populations.

  • Data Analysis: Determine the effect of this compound on the frequency of IL-2-positive T-cells and calculate the IC50.

Validation of the Necroptosis Inhibition Mechanism

Recent findings have implicated this compound in the inhibition of necroptosis. Orthogonal methods are crucial to validate this novel aspect of its mechanism.

a) Necroptosis Induction and Inhibition Assay:

This assay assesses the ability of this compound to protect cells from induced necroptosis.

Experimental Protocol:

  • Cell Culture and Treatment: Use a cell line susceptible to necroptosis (e.g., HT-29 or U937 cells). Pre-treat the cells with various concentrations of this compound.

  • Necroptosis Induction: Induce necroptosis using a combination of stimuli such as TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (e.g., z-VAD-FMK, to block apoptosis).

  • Cell Viability Assessment: After a defined incubation period (e.g., 24 hours), measure cell viability using a method that distinguishes between live and dead cells, such as:

    • LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

    • Propidium Iodide (PI) Staining: Use flow cytometry to quantify the uptake of PI, a fluorescent dye that only enters cells with compromised membranes.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Determine the protective effect of this compound against necroptosis-inducing stimuli and calculate its EC50.

b) Western Blot for Necroptosis Pathway Proteins:

This method examines the effect of this compound on the phosphorylation status of key proteins in the necroptosis pathway.

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cells as described in the necroptosis induction assay. Lyse the cells at different time points after stimulation.

  • Western Blotting: Perform western blotting as described previously, using primary antibodies specific for phosphorylated RIPK1, phosphorylated RIPK3, and phosphorylated MLKL.

  • Data Analysis: Analyze the changes in the phosphorylation levels of these key necroptosis markers in the presence and absence of this compound.

Comparison with Alternative Lck Inhibitors

To contextualize the performance of this compound, it is useful to compare its activity with other known Lck inhibitors. The following table summarizes the reported activities of this compound and several alternatives.

InhibitorLck IC50Other Key Targets (IC50)Key Features
This compound 0.2 nM VEGFR2 (1 nM), p38α (3 nM), Jak3 (72 nM)Orally active, anti-inflammatory, and anti-fibrotic properties; also inhibits necroptosis.[1]
Dasatinib <1 nMAbl (<1 nM), Src (0.8 nM), c-Kit (79 nM)Multi-targeted inhibitor, approved for the treatment of certain types of cancer.
Bosutinib -Src (1.2 nM), Abl (1 nM)Dual Src/Abl inhibitor, also approved for cancer therapy.
Saracatinib (AZD0530) Potent inhibitorSrc (2.7 nM), c-Yes, Fyn, Lyn, Blk, FgrPotent Src family kinase inhibitor.
A-770041 147 nMSelective for Lck over other Src family kinasesDeveloped for organ allograft rejection.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, an experimental workflow, and the logical relationship between the validation methods.

AMG47a_Signaling_Pathway cluster_TCR_Signaling T-Cell Receptor Signaling TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation Downstream Downstream Signaling ZAP70->Downstream Proliferation T-Cell Proliferation Downstream->Proliferation IL2 IL-2 Production Downstream->IL2 AMG47a This compound AMG47a->Lck Inhibition Western_Blot_Workflow start Start: T-Cell Culture treatment Treat with this compound & Stimulate (e.g., anti-CD3/CD28) start->treatment lysis Cell Lysis (with phosphatase inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane (Western Blot) sds_page->transfer probing Probe with Primary Antibody (e.g., anti-pLck) transfer->probing secondary Incubate with Secondary Antibody (HRP-conjugated) probing->secondary detection Signal Detection (ECL) secondary->detection analysis Data Analysis: Quantify & Normalize Bands detection->analysis end End: Determine Lck Inhibition analysis->end Orthogonal_Validation_Logic cluster_biochemical Biochemical Level cluster_cellular Cellular Level cluster_invivo In Vivo Level kinase_assay Kinase Inhibition Assay (IC50) western Western Blot (p-Lck) kinase_assay->western Confirms Target Engagement in Cells necroptosis Necroptosis Inhibition kinase_assay->necroptosis Investigates Alternative Mechanism proliferation T-Cell Proliferation (MLR) western->proliferation Links Target Inhibition to Cellular Function cytokine Cytokine Production (IL-2) western->cytokine Links Target Inhibition to Cellular Function animal_model Animal Models of Inflammation proliferation->animal_model Predicts In Vivo Efficacy cytokine->animal_model Predicts In Vivo Efficacy

References

A Head-to-Head Comparison of AMG-47a and Other Src Family Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the multi-kinase inhibitor AMG-47a with other prominent Src family kinase (SFK) inhibitors: dasatinib, bosutinib, and saracatinib. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs by providing a clear overview of their respective potencies, selectivity profiles, and the signaling pathways they impact.

Performance Comparison: Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, dasatinib, bosutinib, and saracatinib against various Src family kinases and other important off-target kinases. It is important to note that these values are compiled from multiple sources and experimental conditions may vary, which can influence direct comparability.

Kinase TargetThis compound IC50 (nM)Dasatinib IC50 (nM)Bosutinib IC50 (nM)Saracatinib IC50 (nM)
Src Family Kinases
LCK0.2[1]0.5 - 16<104 - 10[2]
SRC20.5 - 161.2[3]2.7[4]
FYN-0.5 - 16<104 - 10[2]
LYN-0.5 - 16<104 - 10[2]
YES-0.5 - 16<104 - 10[2]
HCK-0.5 - 16<104 - 10[2]
FGR-0.5 - 16<104 - 10[2]
BLK--<104 - 10[2]
Other Kinases
ABL-0.6 - 9[3]1[3]30[2]
BCR-ABL-0.6 - 111.2[3]-
VEGFR21[1]---
p38α3[1]---
JAK372[1]---
c-Kit-<30>10,000200[2]
PDGFRβ-<30>10,000-
EGFR---66[2]
RIPK183[5]---
RIPK313[5]---

Src Family Kinase Signaling Pathway

Src family kinases are key regulators of numerous cellular processes. The following diagram illustrates a simplified overview of the Src signaling pathway, highlighting the central role of Src as a transducer of signals from receptor tyrosine kinases (RTKs) and integrins to downstream effectors that control cell proliferation, survival, migration, and invasion.

Src_Signaling_Pathway Src Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK Activation Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Activation Migration Migration FAK->Migration Invasion Invasion FAK->Invasion MAPK_Pathway MAPK Pathway (ERK) Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Cell_Cycle Cell Cycle Progression MAPK_Pathway->Cell_Cycle MAPK_Pathway->Proliferation Akt_Pathway->Survival

Caption: Simplified Src signaling pathway diagram.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize Src family kinase inhibitors. For specific experimental details, it is recommended to consult the original research publications.

Biochemical Kinase Inhibition Assay (In Vitro)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., Src, Lck)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test inhibitor (e.g., this compound) and DMSO (vehicle control)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, radioactivity-based detection)

  • Microplate reader (luminescence or radioactivity)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Reaction Setup: In a microplate, add the kinase, substrate, and kinase reaction buffer.

  • Inhibitor Addition: Add the diluted inhibitor or DMSO to the respective wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For luminescence-based assays, this typically involves adding a reagent that converts the ADP produced to a light signal. For radiometric assays, this involves quantifying the incorporation of radiolabeled phosphate into the substrate.[6]

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Kinase Inhibition Assay (In Situ)

This assay measures the ability of an inhibitor to block the activity of a kinase within a cellular context.

Objective: To determine the cellular potency of an inhibitor by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cultured cells expressing the target kinase

  • Cell culture medium and supplements

  • Test inhibitor and DMSO

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: Primary antibody against the phosphorylated substrate (e.g., anti-phospho-Src Tyr416) and a primary antibody against the total protein (e.g., anti-total Src).

  • Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

  • Western blot or ELISA reagents.

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the inhibitor or DMSO for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Detect the signal using a suitable method (e.g., chemiluminescence).

    • Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Plot the ratio of phosphorylated to total protein against the inhibitor concentration to determine the cellular IC50.

Cell Viability/Proliferation Assay

This assay assesses the effect of the inhibitor on cell growth and survival.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in a cancer cell line.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • Test inhibitor and DMSO

  • Reagents for viability assessment (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at a low density in a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the inhibitor or DMSO.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: Add the viability reagent to each well and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against the inhibitor concentration to calculate the GI50 value.

Summary and Conclusion

This guide provides a comparative overview of this compound and other established Src family kinase inhibitors.

  • This compound emerges as a potent, multi-kinase inhibitor with strong activity against LCK and Src, as well as other important cancer-related kinases like VEGFR2 and p38α. Its unique profile, including its ability to inhibit necroptosis via RIPK1 and RIPK3, suggests potential therapeutic applications beyond those of traditional SFK inhibitors.[5]

  • Dasatinib is a potent inhibitor of both Src and Abl kinases and is known for its broad-spectrum activity against a large number of kinases.

  • Bosutinib is a dual Src/Abl inhibitor with a distinct profile that notably lacks activity against c-Kit and PDGFR.

  • Saracatinib is a potent and selective inhibitor of the Src family kinases with demonstrated activity in suppressing cancer cell invasion and metastasis.[2]

The choice of inhibitor will ultimately depend on the specific research question. For studies requiring potent and broad inhibition of both Src and Abl, dasatinib and bosutinib are strong candidates. For more selective targeting of the Src family with a well-characterized profile in cancer models, saracatinib is a valuable tool. This compound offers a unique polypharmacology that may be advantageous in complex disease models where multiple signaling pathways are dysregulated. Researchers should carefully consider the full kinase inhibition spectrum of each compound to accurately interpret their experimental results.

References

Validating AMG-47a's Role in RIPK1 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AMG-47a, a known Lck inhibitor, and its recently identified role in the Receptor-Interacting Protein Kinase 1 (RIPK1) signaling pathway. The discovery that this compound can modulate necroptosis, a form of programmed cell death, by interacting with RIPK1 and RIPK3, opens new avenues for its therapeutic application.[1][2][3][4][5][6][7] This document will objectively compare the performance of this compound with other well-established RIPK1 inhibitors, supported by experimental data, to aid researchers in their evaluation of this compound for future studies.

Unraveling the RIPK1 Signaling Pathway

RIPK1 is a critical mediator in cellular signaling, regulating inflammation, apoptosis, and necroptosis.[8][9] Its kinase activity is a key driver of necroptosis, a lytic form of cell death implicated in various inflammatory and neurodegenerative diseases.[8][10] The canonical necroptosis pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNFα), leading to the formation of a protein complex known as the necrosome, which includes RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL).[2][4][9] Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the phosphorylation and activation of MLKL, which then translocates to the plasma membrane, causing cell lysis.[9]

dot

RIPK1_Signaling_Pathway cluster_stimuli Stimuli cluster_receptor Receptor Complex cluster_necrosome Necrosome cluster_execution Execution TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 Interaction & Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Phospho-MLKL Phospho-MLKL MLKL->Phospho-MLKL Membrane Disruption Membrane Disruption Phospho-MLKL->Membrane Disruption Oligomerization & Translocation Necroptosis Necroptosis Membrane Disruption->Necroptosis

Caption: Canonical RIPK1-mediated necroptosis signaling pathway.

This compound: A Novel Modulator of RIPK1 Signaling

Recent studies have demonstrated that this compound, initially developed as a lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, can effectively block necroptosis.[1][2][3][4][5][6][7] Surprisingly, its inhibitory action occurs downstream of MLKL activation, a feature that distinguishes it from many existing RIPK1 inhibitors.[1][2][4][5][7] Furthermore, in human cell lines, the cell death induced by activated MLKL was found to be dependent on the presence of RIPK1, suggesting a more complex role for RIPK1 in the necroptotic cascade than previously understood.[1][2][4][7] this compound has been shown to physically interact with both RIPK1 and RIPK3.[1][2][3][5][6]

dot

AMG47a_Mechanism cluster_upstream Upstream Signaling cluster_downstream Downstream Events Activated MLKL Activated MLKL RIPK1-dependent\nprocess RIPK1-dependent process Activated MLKL->RIPK1-dependent\nprocess Necroptotic Cell Death Necroptotic Cell Death RIPK1-dependent\nprocess->Necroptotic Cell Death This compound This compound This compound->RIPK1-dependent\nprocess Inhibits RIPK1 RIPK1 This compound->RIPK1 Interacts RIPK3 RIPK3 This compound->RIPK3 Interacts

Caption: Proposed mechanism of action for this compound in RIPK1 signaling.

Performance Comparison of RIPK1 Inhibitors

To validate the role of this compound in RIPK1 signaling, its performance must be compared against established RIPK1 inhibitors. This section presents quantitative data for this compound and several alternatives.

InhibitorTarget(s)IC50 / EC50 (RIPK1)Cellular Potency (Necroptosis Inhibition)Key Features
This compound Lck, RIPK1 , RIPK3 Not explicitly reported for RIPK1 kinase activityIC50 values in the low micromolar range in human cell lines[5]Acts downstream of MLKL activation; interacts with both RIPK1 and RIPK3.[1][2][4][5][7]
Necrostatin-1 (Nec-1) RIPK1 EC50 = 182 nMEC50 = 490 nM in 293T cells[11]Allosteric inhibitor; widely used tool compound.
GSK2982772 RIPK1 IC50 = 16 nM (human)[1][2][9][12][13]IC50 = 6.3 nM in U937 cells[2]ATP-competitive; potent and selective.[1][2]
RIPA-56 RIPK1 IC50 = 13 nM[3][8][10][14][15]EC50 = 27 nM in L929 cells[10][15]Highly potent and selective; metabolically stable.[3][15]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methodologies used to characterize the activity of RIPK1 inhibitors.

In Vitro Kinase Assay
  • Objective: To determine the direct inhibitory effect of a compound on the kinase activity of RIPK1.

  • General Protocol:

    • Recombinant human RIPK1 protein is incubated with a kinase buffer, a substrate (e.g., Myelin Basic Protein - MBP), and varying concentrations of the test inhibitor.

    • The kinase reaction is initiated by the addition of ATP.

    • After incubation, the amount of phosphorylated substrate is quantified. This is often done using an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct indicator of kinase activity.[16][17]

    • IC50 values are calculated from the dose-response curves.

Cellular Necroptosis Assay
  • Objective: To measure the ability of a compound to inhibit necroptosis in a cellular context.

  • General Protocol:

    • A suitable cell line (e.g., human HT-29 or mouse L929 cells) is seeded in a multi-well plate.

    • Cells are pre-treated with the test inhibitor at various concentrations.

    • Necroptosis is induced using a combination of stimuli, such as TNFα, a pan-caspase inhibitor (e.g., z-VAD-FMK), and sometimes a SMAC mimetic.

    • Cell viability is assessed after a defined incubation period. Common methods include:

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.[18]

      • Propidium Iodide (PI) Staining: PI is a fluorescent dye that only enters cells with compromised membranes, a hallmark of necrosis. The percentage of PI-positive cells can be quantified by flow cytometry or fluorescence microscopy.[19]

    • EC50 values are determined from the dose-response curves of cell viability.

dot

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Necroptosis Assay Recombinant RIPK1 Recombinant RIPK1 Inhibitor Incubation Inhibitor Incubation Recombinant RIPK1->Inhibitor Incubation ATP Addition ATP Addition Inhibitor Incubation->ATP Addition Quantify Phosphorylation Quantify Phosphorylation ATP Addition->Quantify Phosphorylation Cell Seeding Cell Seeding Inhibitor Pre-treatment Inhibitor Pre-treatment Cell Seeding->Inhibitor Pre-treatment Induce Necroptosis Induce Necroptosis Inhibitor Pre-treatment->Induce Necroptosis Assess Viability Assess Viability Induce Necroptosis->Assess Viability

Caption: General workflow for in vitro and cellular assays.

Immunoprecipitation and Western Blotting
  • Objective: To investigate the physical interaction between proteins (e.g., this compound and RIPK1/RIPK3) and to detect the phosphorylation status of key signaling molecules (e.g., p-RIPK1).

  • General Protocol for Immunoprecipitation:

    • Cells are treated as required (e.g., with necroptosis inducers and/or inhibitors).

    • Cells are lysed to release proteins.

    • An antibody specific to the protein of interest (e.g., RIPK1) is added to the cell lysate and incubated to allow for antibody-protein binding.

    • Protein A/G beads are added to pull down the antibody-protein complexes.

    • The beads are washed to remove non-specific binding proteins.

    • The immunoprecipitated proteins are eluted from the beads.

  • General Protocol for Western Blotting:

    • The eluted proteins from the immunoprecipitation or whole-cell lysates are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-RIPK3 to detect interaction with immunoprecipitated RIPK1, or anti-phospho-RIPK1 to detect its activation).

    • The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then captured.

Conclusion

The emergence of this compound as a modulator of RIPK1 signaling presents an exciting development for researchers in the field of programmed cell death and inflammation. Its unique mechanism of action, downstream of MLKL activation, provides a novel tool to dissect the intricate details of the necroptotic pathway. While established RIPK1 inhibitors like GSK2982772 and RIPA-56 demonstrate high potency and selectivity, the distinct properties of this compound warrant further investigation. This comparative guide provides a foundational understanding of this compound's role in RIPK1 signaling, offering a basis for its evaluation and potential application in future research and drug development endeavors.

References

In vivo efficacy comparison of AMG-47a and established drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the available data on the in vivo efficacy of AMG-47a, a potent kinase inhibitor, in the context of established therapies. While direct head-to-head comparative studies are not publicly available, this document synthesizes the mechanism of action of this compound and discusses its potential therapeutic applications in autoimmune diseases and cancer, alongside the current standards of care in relevant preclinical models.

Mechanism of Action: A Dual Inhibitor of Lck and Necroptosis

This compound is a small molecule inhibitor with a dual mechanism of action, targeting both Lymphocyte-specific protein tyrosine kinase (Lck) and key mediators of necroptosis.

  • Lck Inhibition: Lck is a critical enzyme in the T-cell receptor signaling pathway, essential for T-cell activation and proliferation. By inhibiting Lck, this compound can suppress T-cell mediated immune responses, suggesting its potential as a therapeutic agent for autoimmune and inflammatory diseases.

  • Necroptosis Inhibition: this compound has been shown to inhibit necroptosis, a form of programmed cell death, by interacting with Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. Dysregulated necroptosis is implicated in the pathogenesis of various inflammatory conditions.

This compound also exhibits inhibitory activity against other kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38α, and Janus kinase 3 (JAK3), which may contribute to its overall biological effects.

Potential Therapeutic Applications and Established In Vivo Models

Based on its mechanism of action, this compound holds promise for the treatment of various diseases. Below is a discussion of these potential applications and the established drugs it would likely be compared against in preclinical in vivo studies.

Autoimmune Diseases

The role of Lck in T-cell activation makes this compound a candidate for a range of autoimmune disorders. Standard preclinical models and established therapies for these conditions are well-documented.

Rheumatoid Arthritis (RA):

  • Established Drugs: Methotrexate, TNF inhibitors (e.g., Adalimumab, Infliximab), JAK inhibitors (e.g., Tofacitinib).

  • Common In Vivo Model: Collagen-Induced Arthritis (CIA) in mice is a widely used model that recapitulates many features of human RA.

Multiple Sclerosis (MS):

  • Established Drugs: Fingolimod, Glatiramer Acetate, Interferon-beta.

  • Common In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE) in mice is the most common model for studying the pathogenesis and treatment of MS.

Psoriasis:

  • Established Drugs: TNF inhibitors (e.g., Adalimumab), IL-17 inhibitors (e.g., Secukinumab), IL-23 inhibitors (e.g., Guselkumab).

  • Common In Vivo Model: The Imiquimod-induced psoriasis model in mice is frequently used to screen for potential therapeutics.

Inflammatory Bowel Disease (IBD):

  • Established Drugs: TNF inhibitors (e.g., Infliximab, Adalimumab), Vedolizumab, Ustekinumab.

  • Common In Vivo Model: Dextran Sulfate Sodium (DSS)-induced colitis in mice is a common model for IBD.

Cancer

This compound's inhibition of kinases involved in cell signaling and its potential to modulate the tumor microenvironment suggest a possible role in oncology.

KRAS-Mutant Cancers (e.g., Non-Small Cell Lung Cancer, Pancreatic Cancer):

  • Established Drugs: KRAS G12C inhibitors (e.g., Sotorasib, Adagrasib), standard chemotherapy regimens.

  • Common In Vivo Models: Xenograft models using human cancer cell lines with specific KRAS mutations implanted in immunodeficient mice are standard. Genetically engineered mouse models (GEMMs) that spontaneously develop KRAS-mutant tumors are also utilized.

Experimental Protocols: A General Framework for In Vivo Efficacy Assessment

While specific protocols for this compound are not available, a general experimental workflow for evaluating the in vivo efficacy of a novel compound in a disease model is outlined below.

General In Vivo Efficacy Study Protocol
  • Animal Model Selection: Choose a relevant and well-characterized animal model for the disease of interest (e.g., CIA mice for rheumatoid arthritis, KRAS-mutant tumor xenografts for cancer).

  • Group Allocation: Randomly assign animals to treatment groups:

    • Vehicle Control

    • This compound (at various dose levels)

    • Established Drug (positive control)

  • Drug Administration: Administer the compounds via the appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice daily) for a defined treatment period.

  • Efficacy Readouts: Monitor disease progression and treatment response using relevant endpoints.

    • Autoimmune Models: Clinical scoring of disease severity (e.g., arthritis score, EAE clinical score), paw swelling, body weight changes, histological analysis of affected tissues, and measurement of inflammatory biomarkers (e.g., cytokines).

    • Cancer Models: Tumor volume measurements, survival analysis, body weight monitoring, biomarker analysis in tumor tissue (e.g., phosphorylation of target kinases), and histological/immunohistochemical analysis of tumors.

  • Data Analysis: Statistically compare the outcomes between the treatment groups to determine the efficacy of this compound relative to the vehicle and the established drug.

Signaling Pathway and Experimental Workflow Diagrams

AMG-47a_Signaling_Pathway This compound Mechanism of Action cluster_TCR T-Cell Receptor Signaling cluster_Necroptosis Necroptosis Pathway TCR TCR Engagement Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation IP3_DAG IP3 & DAG PLCg1->IP3_DAG NFAT_AP1 NF-κB, NFAT, AP-1 Activation IP3_DAG->NFAT_AP1 Cytokines Cytokine Production (e.g., IL-2) NFAT_AP1->Cytokines Stimulus Death Receptor Ligand (e.g., TNFα) TNFR1 TNFR1 Stimulus->TNFR1 TRADD_TRAF2 TRADD/TRAF2 TNFR1->TRADD_TRAF2 RIPK1 RIPK1 TRADD_TRAF2->RIPK1 Necrosome Necrosome Formation RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL P_MLKL Phospho-MLKL Necrosome->P_MLKL MLKL Phosphorylation Membrane_Disruption Membrane Disruption P_MLKL->Membrane_Disruption Oligomerization & Translocation Cell_Death Necroptotic Cell Death Membrane_Disruption->Cell_Death AMG47a This compound AMG47a->Lck Inhibition AMG47a->RIPK1 Inhibition AMG47a->RIPK3 Inhibition

Caption: this compound inhibits T-cell signaling via Lck and the necroptosis pathway via RIPK1/3.

Experimental_Workflow General In Vivo Efficacy Experimental Workflow start Disease Model Induction (e.g., CIA, Tumor Implantation) randomization Animal Randomization & Group Allocation start->randomization treatment Treatment Administration (Vehicle, this compound, Established Drug) randomization->treatment monitoring In-life Monitoring (e.g., Clinical Scores, Tumor Volume) treatment->monitoring endpoint Endpoint Analysis (e.g., Histology, Biomarkers, Survival) monitoring->endpoint analysis Data Analysis & Comparison endpoint->analysis conclusion Efficacy Conclusion analysis->conclusion

Caption: A generalized workflow for preclinical in vivo efficacy studies.

Conclusion

This compound, with its dual inhibitory action on Lck and necroptosis, presents a compelling profile for therapeutic intervention in autoimmune diseases and potentially cancer. While direct comparative in vivo efficacy data against established drugs remains to be published, the understanding of its mechanism of action allows for the design of robust preclinical studies. Future research directly comparing this compound to standard-of-care agents in relevant animal models will be crucial to fully elucidate its therapeutic potential and position it within the current treatment landscape. Researchers are encouraged to use the general experimental framework provided as a guide for such investigations.

Benchmarking AMG-47a: A Comparative Guide Against First-Generation Lck Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the lymphocyte-specific kinase (Lck) inhibitor, AMG-47a, against a panel of first-generation Lck inhibitors: Dasatinib, Saracatinib (AZD0530), and A-770041. The data presented herein, compiled from various scientific sources, offers an objective analysis of their biochemical potency, kinase selectivity, and cellular activity. Detailed experimental protocols for key assays are provided to support the reproducibility of these findings.

Executive Summary

Lck is a critical non-receptor tyrosine kinase that plays a pivotal role in T-cell activation and signaling. Its inhibition is a key therapeutic strategy for autoimmune diseases and certain cancers. This compound has emerged as a potent Lck inhibitor. This guide benchmarks its performance against established first-generation inhibitors to provide a valuable resource for researchers in the field of kinase inhibitor development. The comparative data highlights differences in potency, selectivity profiles, and cellular efficacy, offering insights for the selection of appropriate tool compounds and the design of next-generation Lck-targeted therapeutics.

Data Presentation

Table 1: Biochemical Potency (IC50) Against Lck
CompoundLck IC50 (nM)ATP ConcentrationReference
This compound 0.2Not Specified[1]
Dasatinib <1.1Not Specified[2]
Saracatinib (AZD0530) 4-10Not Specified[3]
A-770041 1471 mM[4]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Table 2: Kinase Selectivity Profile (IC50 in nM)
KinaseThis compoundDasatinibSaracatinib (AZD0530)A-770041
Lck 0.2 [1]<1.1 [2]4-10 [3]147 [4]
Src2[5]0.8[2]2.7[6]9100[4]
VEGFR2 (KDR)1[5]30[7]>10000>10000
p38α3[5]---
JAK372[5]---
Fyn-<1.1[2]4-10[3]44100[4]
Lyn-<1.1[2]4-10[3]-
Yes-<1.1[2]4-10[3]-
Abl-<1[2]30[7]-
c-Kit-79[2]200[7]-
Table 3: Cellular Activity
CompoundAssayCell LineIC50 / EC50 (nM)Reference
This compound IL-2 Production (in vivo)MouseED50 = 11 mg/kg[1]
Dasatinib T-cell ProliferationHuman PBMCs2.8[6]
Saracatinib (AZD0530) T-cell Proliferation---
A-770041 IL-2 ProductionHuman Whole Blood80[8]

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

  • Purified recombinant Lck enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compounds (this compound and first-generation inhibitors) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control.

  • Add the kinase and peptide substrate solution in kinase buffer to each well.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a solution of ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

T-Cell Proliferation Assay (General Protocol)

This protocol describes a common method to assess the effect of inhibitors on T-cell proliferation, often measured by the dilution of a fluorescent dye.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or Phytohemagglutinin (PHA))

  • Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood or culture the T-cell line.

  • Label the cells with the cell proliferation dye according to the manufacturer's protocol.

  • Seed the labeled cells into a 96-well plate.

  • Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.

  • Stimulate the cells with T-cell activators (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry.

  • The percentage of proliferating cells is determined, and the IC50 value for the inhibition of proliferation is calculated.

IL-2 Production Assay (General Protocol)

This protocol outlines a method to measure the inhibition of Interleukin-2 (IL-2) production by activated T-cells.

Materials:

  • Human PBMCs or a T-cell line

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or PHA)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

Procedure:

  • Seed PBMCs or T-cells into a 96-well plate.

  • Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.

  • Stimulate the cells with T-cell activators.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of IL-2 production for each compound concentration and determine the EC50 value.

Mandatory Visualization

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR CD4_CD8 CD4/CD8 TCR->CD4_CD8 ZAP70 ZAP-70 TCR->ZAP70 Recruitment & Activation Lck_inactive Lck (inactive) CD4_CD8->Lck_inactive Recruitment Lck_active Lck (active) Lck_inactive->Lck_active Activation Lck_active->TCR Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Activation Ca_release->NFAT NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation Ras_MAPK->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression Antigen Antigen-MHC Antigen->TCR Inhibitor This compound & First-Gen Inhibitors Inhibitor->Lck_active Inhibition

Caption: Lck Signaling Pathway in T-Cell Activation.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models (Optional) b1 Compound Synthesis and Preparation b2 In Vitro Kinase Assay (IC50 Determination vs Lck) b1->b2 b3 Kinase Selectivity Profiling (Panel of Kinases) b2->b3 c1 T-Cell Proliferation Assay (e.g., Jurkat, PBMCs) b3->c1 c2 Cytokine Production Assay (e.g., IL-2 ELISA) c1->c2 c3 Downstream Signaling Analysis (Western Blot for p-Lck, etc.) c2->c3 v1 Animal Models of Autoimmune Disease c3->v1 v2 Pharmacokinetic/ Pharmacodynamic Studies v1->v2

Caption: Experimental Workflow for Inhibitor Comparison.

References

Reproducibility of AMG-47a Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results of AMG-47a with alternative compounds, supported by detailed experimental data and protocols. The information is intended to assist researchers in reproducing and evaluating the performance of this multi-kinase inhibitor.

Executive Summary

This compound is a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), with additional activity against Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and RIPK3. Its ability to modulate key signaling pathways in T-cell activation and necroptosis has positioned it as a valuable tool for immunological and cancer research. This guide presents a compilation of its reported in vitro and in vivo activities, alongside a comparative analysis with other well-established inhibitors targeting similar pathways.

Data Presentation

In Vitro Kinase Inhibition
CompoundTargetIC50 (nM)Assay ConditionsReference
This compound Lck3400Cell-free assay[1]
This compound RIPK1Not explicitly quantified, but interacts with and inhibitsCellular assays in human cell lines[2]
This compound RIPK3Not explicitly quantified, but interacts with and inhibitsCellular assays in human cell lines[2]
DasatinibLck<1Cell-free assays[3]
Necrostatin-1RIPK1490EC50 in cellular necroptosis assay[4]
Cellular Activity: T-Cell Proliferation and Necroptosis Inhibition
CompoundAssayCell LineIC50 / EC50Key FindingsReference
This compound T-cell ProliferationNot SpecifiedInhibits T-cell proliferationPotent inhibitor of T-cell proliferation.[1]
This compound Necroptosis InhibitionU937, HT29Not SpecifiedProtects against necroptotic cell death.[1][2]
DasatinibT-cell ProliferationHuman PBMCs2.8 nM (IC50)Potently inhibits T-cell proliferation.[5]
Necrostatin-1Necroptosis InhibitionHT290.75 µM (EC50)Archetypal RIPK1 inhibitor, prevents necroptosis.[6]
In Vivo Anti-Inflammatory Activity
CompoundAnimal ModelAssayED50Key FindingsReference
This compound MouseAnti-CD3-induced IL-2 production11 mg/kgDemonstrates in vivo anti-inflammatory activity.[1]

Experimental Protocols

Lck Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kinase assay kits.

Materials:

  • Recombinant Lck enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • This compound and other test compounds

  • ADP-Glo™ Kinase Assay Reagents (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound and control compounds in Kinase Assay Buffer.

  • In a 384-well plate, add 1 µL of each compound dilution.

  • Add 2 µL of Lck enzyme solution (concentration optimized for the assay) to each well.

  • Add 2 µL of a substrate/ATP mix (final concentrations of substrate and ATP to be optimized, typically near the Km for ATP).

  • Incubate the plate at 30°C for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a common method for assessing T-cell proliferation.[7][8][9][10][11]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and Anti-CD28 antibodies

  • This compound and other test compounds

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells twice with complete RPMI-1640 medium.

  • Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium.

  • Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Add serial dilutions of this compound or control compounds to the wells.

  • Stimulate the cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and wash with FACS buffer.

  • Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel.

  • Analyze the data by gating on the lymphocyte population and examining the CFSE dilution profiles to determine the percentage of proliferating cells.

Necroptosis Inhibition Assay

This protocol is a general guideline for assessing the inhibition of TNF-α induced necroptosis.[1][2]

Materials:

  • Human U937 or HT29 cells

  • RPMI-1640 or DMEM medium with supplements

  • Human TNF-α

  • Smac mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound and other test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed U937 or HT29 cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for HT29).

  • Pre-treat the cells with serial dilutions of this compound or control compounds for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α (e.g., 10-100 ng/mL), Smac mimetic (e.g., 100 nM - 1 µM), and z-VAD-FMK (e.g., 20-50 µM).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.

  • Calculate EC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Anti-CD3-Induced IL-2 Production

This protocol describes a common mouse model for assessing in vivo T-cell activation and its inhibition.[1][12][13]

Materials:

  • BALB/c mice

  • Anti-CD3 antibody (clone 145-2C11)

  • This compound and vehicle control

  • Saline or PBS

  • Blood collection supplies

  • Mouse IL-2 ELISA kit

Procedure:

  • Acclimatize BALB/c mice for at least one week before the experiment.

  • Prepare a solution of this compound in a suitable vehicle.

  • Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage).

  • After a specified pre-treatment time (e.g., 1 hour), inject the mice with a sub-lethal dose of anti-CD3 antibody (e.g., 5 µ g/mouse , intraperitoneally) to induce T-cell activation and IL-2 release.

  • At the peak of IL-2 production (typically 1.5-2 hours post-anti-CD3 injection), collect blood samples via cardiac puncture or retro-orbital bleeding.

  • Prepare serum from the blood samples.

  • Measure the concentration of IL-2 in the serum using a mouse IL-2 ELISA kit according to the manufacturer's instructions.

  • Calculate the ED50 value by plotting the percentage of IL-2 inhibition against the dose of this compound.

Mandatory Visualization

Signaling Pathways

T_Cell_Activation_Pathway cluster_TCR T-Cell Receptor Complex cluster_Coreceptor Co-receptor TCR TCR Lck Lck TCR->Lck Recruitment CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 Recruitment & Phosphorylation CD4_CD8 CD4/CD8 CD4_CD8->Lck Association Lck->CD3 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Activation T-Cell Activation (Proliferation, Cytokine Production) Downstream->Activation AMG47a This compound AMG47a->Lck Dasatinib Dasatinib Dasatinib->Lck

Caption: T-Cell Receptor signaling pathway and points of inhibition.

Necroptosis_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome MLKL_oligomer MLKL Oligomerization & Translocation Necrosome->MLKL_oligomer Necroptosis Necroptosis MLKL_oligomer->Necroptosis AMG47a This compound AMG47a->RIPK1 AMG47a->RIPK3 Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1

Caption: Necroptosis signaling pathway and points of inhibition.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis KinaseAssay Kinase Inhibition Assay (Lck, RIPK1, RIPK3) IC50 IC50/EC50 Determination KinaseAssay->IC50 CellProlif T-Cell Proliferation Assay (CFSE) CellProlif->IC50 NecroptosisAssay Necroptosis Inhibition Assay NecroptosisAssay->IC50 AnimalModel Mouse Model of Inflammation (Anti-CD3 Induced IL-2) ED50 ED50 Determination AnimalModel->ED50 Comparison Comparative Analysis IC50->Comparison ED50->Comparison

Caption: General experimental workflow for evaluating this compound.

References

Validating the Specificity of AMG-47a: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview of essential control experiments for researchers, scientists, and drug development professionals working with the kinase inhibitor AMG-47a. To ensure the validity and interpretability of experimental results, rigorous validation of its target specificity is paramount. This document outlines a series of comparative experiments designed to systematically assess the on-target and off-target activities of this compound.

Executive Summary

This compound is a potent, orally bioavailable inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a key signaling molecule in T-cell activation.[1][2][3][4] However, like many kinase inhibitors, this compound exhibits activity against a range of other kinases, including VEGFR2, p38α, JAK3, and Src, at varying concentrations.[5][6] This guide details a multi-faceted approach to deconstruct the pharmacological profile of this compound, enabling researchers to confidently attribute observed biological effects to the inhibition of specific targets. The recommended experimental workflow includes in vitro kinase profiling, cell-based target engagement and signaling analysis, and cellular viability assays using genetically defined systems.

Comparative Data Presentation

To objectively assess the specificity of this compound, a panel of control compounds is essential. This includes a negative control (a structurally similar, inactive compound), a positive control for the primary target (another potent Lck inhibitor), and positive controls for major known off-targets.

Table 1: In Vitro Kinase Inhibitory Profile of this compound and Control Compounds

CompoundTarget KinaseIC50 (nM)
This compound Lck 0.2 [7]
VEGFR21[7]
p38α3[7]
Src2[8]
JAK372[7]
Negative Control Lck>10,000
(e.g., Inactive Analog)VEGFR2>10,000
p38α>10,000
Src>10,000
JAK3>10,000
Lck Positive Control Lck <10
(e.g., Lck Inhibitor, CAS 213743-31-8)[2]
Off-Target Controls
SunitinibVEGFR2~3[9]
Ralimetinib (LY2228820)p38α7[10]
Saracatinib (AZD0530)Src2.7[6]
PF-06651600JAK3~30[11]

Table 2: Cellular Activity Profile of this compound and Control Compounds

CompoundCell LineAssayEC50 / Effect
This compound Jurkat (T-cell leukemia)Lck Autophosphorylation (pY394)Potent Inhibition
HUVEC (Endothelial cells)VEGF-induced VEGFR2 PhosphorylationInhibition
HeLaIL-1-induced p38 PhosphorylationInhibition
K562 (Leukemia)Src PhosphorylationInhibition
NK-92 (Natural Killer cells)IL-2-induced STAT5 Phosphorylation (JAK3-dependent)Inhibition
Negative Control AllAllNo significant effect
Lck Positive Control JurkatLck Autophosphorylation (pY394)Potent Inhibition
Off-Target Controls
SunitinibHUVECVEGF-induced VEGFR2 PhosphorylationPotent Inhibition
RalimetinibHeLaIL-1-induced p38 PhosphorylationPotent Inhibition
SaracatinibK562Src PhosphorylationPotent Inhibition
PF-06651600NK-92IL-2-induced STAT5 PhosphorylationPotent Inhibition

Experimental Workflows and Signaling Pathways

To visually conceptualize the experimental design and the biological context, the following diagrams are provided.

G cluster_0 In Vitro Specificity cluster_1 Cellular Specificity cluster_2 Genetic Validation Kinase Panel Kinase Panel IC50 Determination IC50 Determination Kinase Panel->IC50 Determination This compound This compound This compound->Kinase Panel Cell Lines Cell Lines This compound->Cell Lines Control Compounds Control Compounds Control Compounds->Kinase Panel Control Compounds->Cell Lines Western Blot Western Blot IC50 Determination->Western Blot Cell Lines->Western Blot CETSA CETSA Cell Lines->CETSA Cell Viability Cell Viability Cell Lines->Cell Viability Knockout Cell Lines Knockout Cell Lines Western Blot->Knockout Cell Lines CRISPR-Cas9 CRISPR-Cas9 CRISPR-Cas9->Knockout Cell Lines Knockout Cell Lines->Cell Viability

Caption: Experimental workflow for validating this compound specificity.

G cluster_lck Lck Signaling cluster_off_targets Known Off-Targets TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 T-cell Activation T-cell Activation PLCg1->T-cell Activation AMG_47a This compound AMG_47a->Lck Inhibits VEGFR2 VEGFR2 AMG_47a->VEGFR2 p38a p38α AMG_47a->p38a Src Src AMG_47a->Src JAK3 JAK3 AMG_47a->JAK3

Caption: Simplified signaling pathway of Lck and known off-targets of this compound.

Detailed Experimental Protocols

1. In Vitro Kinase Profiling

  • Objective: To determine the inhibitory activity (IC50) of this compound and control compounds against a broad panel of kinases.

  • Methodology:

    • Utilize a commercial kinase profiling service (e.g., Reaction Biology, Kinexus) that offers a large panel of purified, active kinases.[8][12]

    • Provide this compound, the negative control, and positive control compounds at a range of concentrations (e.g., 10-point dose-response curve, from 1 nM to 10 µM).

    • Assays are typically performed using a radiometric (e.g., ³³P-ATP) or fluorescence-based format to measure kinase activity.

    • The percentage of inhibition at each concentration is calculated relative to a DMSO vehicle control.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

2. Cellular Target Engagement: Western Blot Analysis

  • Objective: To confirm that this compound inhibits the phosphorylation of its intended target (Lck) and known off-targets in a cellular context.

  • Methodology:

    • Culture appropriate cell lines (see Table 2) to 70-80% confluency.

    • Starve cells of serum for 4-6 hours, if necessary, to reduce basal signaling.

    • Pre-treat cells with a dose-response of this compound or control compounds for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., anti-CD3 for Lck, VEGF for VEGFR2, IL-1 for p38, IL-2 for JAK3) for a short period (5-15 minutes) to induce target phosphorylation.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-Lck Y394, p-VEGFR2 Y1175, p-p38 T180/Y182, p-Src Y416, p-STAT5 Y694).

    • Strip and re-probe the membranes with antibodies for the total protein of each target to ensure equal loading.

    • Detect protein bands using an appropriate secondary antibody and chemiluminescence or fluorescence imaging system.

3. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

  • Objective: To provide direct evidence of this compound binding to its targets in intact cells.[14][15][16]

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell suspensions across a range of temperatures.

    • Separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Analyze the soluble fraction by Western blot or ELISA to detect the target protein.

    • Binding of this compound to its target will stabilize the protein, resulting in less aggregation at higher temperatures and a shift in the melting curve.

    • Perform isothermal dose-response experiments at a fixed temperature to determine the concentration of this compound required for target stabilization.

4. Genetic Validation: CRISPR-Cas9 Knockout Cell Viability Assay

  • Objective: To determine if the cytotoxic or anti-proliferative effects of this compound are dependent on the presence of its primary target, Lck.

  • Methodology:

    • Generate Lck knockout (KO) and control (wild-type or non-targeting gRNA) cell lines (e.g., in Jurkat cells) using CRISPR-Cas9 technology.[7][17][18]

    • Validate the knockout at the genomic level by sequencing and at the protein level by Western blot.

    • Plate an equal number of Lck KO and control cells.

    • Treat the cells with a dose-response of this compound for 48-72 hours.

    • Assess cell viability using a standard assay such as CellTiter-Glo® or MTT.

    • A significant rightward shift in the dose-response curve for the Lck KO cells compared to the control cells would indicate that the cytotoxic effect of this compound is at least partially on-target.

By employing this comprehensive suite of control experiments, researchers can build a robust and reliable dataset to define the specificity of this compound, leading to more accurate interpretation of its biological functions and therapeutic potential.

References

A Comparative Guide to AMG-47a and Structurally Similar Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of AMG-47a, a potent multi-kinase inhibitor, with other notable kinase inhibitors sharing similar structural features or targeting overlapping signaling pathways. The information presented is curated from publicly available experimental data to facilitate informed decision-making in research and drug development.

Structural and Functional Overview

This compound is recognized as a potent, orally bioavailable inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell signaling. Beyond Lck, this compound demonstrates inhibitory activity against a panel of other kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38α mitogen-activated protein kinase, and Janus kinase 3 (JAK3). Its ability to modulate these key signaling molecules underscores its potential as an anti-inflammatory and anti-proliferative agent.

This guide compares this compound with a selection of well-characterized kinase inhibitors known to target the Src family of kinases and other related pathways. These compounds include Saracatinib (AZD0530), Bosutinib, Dasatinib, PP2, WH-4-023, Src Inhibitor 1, and Nintedanib.

Comparative Analysis of Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its counterparts against a range of kinases, providing a quantitative measure of their potency and selectivity.

CompoundLck (nM)Src (nM)Abl (nM)VEGFR2 (KDR) (nM)PDGFRβ (nM)FGFR1 (nM)c-Kit (nM)p38α (nM)JAK3 (nM)
This compound 0.2[1]2[2]-1[1]---3[1]72[2]
Saracatinib 4-102.7[3][4][5]30[4][5]---200[4]--
Bosutinib <101.2[3]1[3]------
Dasatinib 0.6[6]0.8[3][6]<1[3][6]---79[3][6]--
PP2 4[7][8][9][10]------->50,000
WH-4-023 2[11][12][13][14]6[11][12][13][14]-650---1300-
Src Inhibitor 1 88[3][15]44[3][15]-320-----
Nintedanib ---13[3][16]65[3][16]69[3][16]---

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound and the compared Src family inhibitors involves the competitive inhibition of ATP binding to the kinase domain of their target proteins. This blockade prevents the phosphorylation of downstream substrates, thereby interrupting signaling cascades crucial for cell proliferation, survival, and immune responses.

T-Cell Receptor Signaling Pathway

Lck is a pivotal kinase in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, Lck phosphorylates key downstream signaling molecules, initiating a cascade that leads to T-cell activation, proliferation, and cytokine release. By inhibiting Lck, this compound and other Lck inhibitors can effectively suppress T-cell mediated immune responses.

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR ZAP70 ZAP-70 TCR->ZAP70 recruits CD4 CD4 Lck Lck CD4->Lck Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG NFAT NF-κB, NFAT, AP-1 Activation IP3->NFAT DAG->NFAT Cytokine Cytokine Production (e.g., IL-2) NFAT->Cytokine Inhibitor This compound & Similar Compounds Inhibitor->Lck caption T-Cell Receptor Signaling Pathway Inhibition

Caption: Inhibition of Lck by this compound blocks T-cell activation.

Experimental Protocols

In Vitro Lck Kinase Assay

This assay quantifies the enzymatic activity of Lck and the inhibitory potential of test compounds.

Objective: To determine the IC50 value of an inhibitor against Lck kinase.

Methodology:

  • Reagents and Materials: Recombinant human Lck kinase, biotinylated peptide substrate (e.g., a gastrin-derived peptide), ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compound (e.g., this compound), and a detection system (e.g., HTRF or ADP-Glo).

  • Procedure: a. A solution of Lck kinase is pre-incubated with varying concentrations of the test compound in a 384-well plate for 15-30 minutes at room temperature. b. The kinase reaction is initiated by adding a mixture of the biotinylated peptide substrate and ATP. c. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). d. The reaction is terminated by the addition of a stop solution (e.g., EDTA). e. The amount of phosphorylated substrate is quantified using a suitable detection method. For HTRF, this involves adding a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

  • Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents: Lck Enzyme, Substrate, ATP, Inhibitor Dilutions B Dispense Lck and Inhibitor into Assay Plate A->B C Pre-incubation B->C D Initiate Reaction with ATP/Substrate Mix C->D E Incubate at 30°C D->E F Stop Reaction E->F G Add Detection Reagents F->G H Read Plate G->H I Data Analysis (IC50 determination) H->I caption In Vitro Lck Kinase Assay Workflow

Caption: A typical workflow for an in vitro kinase inhibition assay.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This cell-based assay assesses the ability of a compound to inhibit T-cell proliferation induced by allogeneic stimulation.

Objective: To measure the anti-proliferative effect of a compound on T-cells.

Methodology:

  • Cell Preparation: a. Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using density gradient centrifugation (e.g., Ficoll-Paque). b. The PBMCs from one donor (stimulator cells) are treated with a proliferation inhibitor (e.g., mitomycin C or irradiation) to prevent their own proliferation while still being able to stimulate the other set of cells. c. The PBMCs from the second donor (responder cells) are labeled with a proliferation-tracking dye (e.g., CFSE or CellTrace Violet).

  • Co-culture: a. Responder cells are cultured with stimulator cells at a specific ratio (e.g., 1:1) in a 96-well plate. b. The cells are treated with various concentrations of the test compound. c. The plate is incubated for 5-7 days at 37°C in a humidified CO2 incubator.

  • Analysis: a. T-cell proliferation is measured by the dilution of the proliferation-tracking dye using flow cytometry. As cells divide, the dye is distributed equally between daughter cells, leading to a decrease in fluorescence intensity. b. Alternatively, proliferation can be assessed by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine) into the DNA of proliferating cells.

  • Data Analysis: The percentage of proliferating cells or the amount of incorporated radioactivity is determined for each compound concentration. The IC50 value is calculated from the dose-response curve.

In Vivo Anti-CD3-Induced IL-2 Production

This animal model is used to evaluate the in vivo anti-inflammatory activity of a compound.

Objective: To assess the ability of a compound to inhibit T-cell activation and cytokine production in a living organism.

Methodology:

  • Animals: Use a suitable mouse strain (e.g., BALB/c).

  • Procedure: a. Administer the test compound to the mice via an appropriate route (e.g., oral gavage) at various doses. b. After a specified pretreatment time, induce T-cell activation by injecting an anti-CD3 antibody (e.g., clone 145-2C11) intravenously or intraperitoneally. c. At the peak time of cytokine production (typically 1-2 hours post-anti-CD3 injection), collect blood samples. d. Prepare serum or plasma from the blood samples.

  • Analysis: a. Measure the concentration of IL-2 in the serum or plasma using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The levels of IL-2 in the treated groups are compared to the vehicle-treated control group. The dose required to achieve 50% inhibition of IL-2 production (ED50) is calculated.

Conclusion

This compound is a potent, multi-targeted kinase inhibitor with strong activity against Lck and other kinases involved in inflammation and angiogenesis. Its profile is comparable to other well-established Src family kinase inhibitors such as Saracatinib and Dasatinib, which also exhibit potent Lck inhibition. The choice of inhibitor for a specific research application will depend on the desired selectivity profile and the specific cellular context being investigated. The experimental protocols provided in this guide offer a starting point for the in vitro and in vivo characterization of these and other similar compounds.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of AMG-47a for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This document provides crucial safety and logistical guidance for the proper handling and disposal of AMG-47a (CAS No. 882663-88-9), a potent, nonselective inhibitor of Lck kinase.[1][2] Adherence to these procedures is vital for ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

While a specific Safety Data Sheet (SDS) detailing disposal instructions for this compound is not publicly available, the following procedures are based on established best practices for the management of potent, biologically active research compounds and hazardous chemical waste.[3][4][5] It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities, as local regulations are paramount. [4][6]

Chemical and Physical Properties

A clear understanding of the compound's properties is the first step in safe handling. The following data for this compound has been compiled from supplier information.[2][7][8]

PropertyValueSource
CAS Number 882663-88-9[2][7]
Molecular Formula C₂₉H₂₈F₃N₅O₂[2][7]
Molecular Weight 535.56 g/mol [2]
Appearance Solid[9]
Solubility Soluble in DMSO (e.g., 2 mg/mL or 25 mg/ml)[2][8]
Insoluble in Water[2]
Soluble in Ethanol (25 mg/ml)[8]
Long-Term and Short-Term Storage Protocols

Proper storage is critical to maintain the integrity of this compound and ensure laboratory safety. Unused or surplus chemicals require proper disposal and should not be stored indefinitely.[10]

ConditionStorage DurationTemperature
Powder 3 years-20°C
In Solvent 1 year-80°C
In Solvent 1 month-20°C

Source: Selleck Chemicals[2]

Mandatory Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated labware.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any waste, a thorough risk assessment must be conducted. As a potent kinase inhibitor, this compound should be treated as a hazardous compound.

  • Required PPE: At a minimum, wear a standard laboratory coat, safety glasses or goggles, and chemical-resistant gloves.

  • Handling Location: All waste handling and preparation should be performed inside a certified chemical fume hood to prevent inhalation of any powders or aerosols.

Step 2: Waste Identification and Segregation

Proper segregation is the most critical step in the waste disposal process. Improperly mixed chemicals can lead to dangerous reactions.[11]

  • Identify Waste Streams: Determine all forms of this compound waste generated:

    • Solid Waste: Unused or expired pure compound, contaminated gloves, weigh boats, pipette tips, and other disposables.

    • Liquid Waste: Leftover solutions of this compound (e.g., in DMSO), and solvent rinsates from cleaning contaminated glassware.

    • Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes.[12]

  • Segregate Waste:

    • DO NOT mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[11]

    • Collect halogenated and non-halogenated solvent wastes in separate containers.[11]

    • Aqueous waste should be collected separately from organic solvent waste.[11]

Step 3: Containerization and Labeling

All waste must be collected in appropriate, clearly labeled containers.[3][4]

  • Select Containers: Use only containers that are in good condition, compatible with the waste, and have secure, leak-proof lids. The original chemical container is often a good choice for waste.[4]

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound (CAS No. 882663-88-9)."

    • The solvent used (e.g., "in Dimethyl Sulfoxide").

    • An estimate of the concentration and volume.

    • The date the waste was first added to the container (accumulation start date).

    • Any associated hazard pictograms.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are required for hazardous waste.

  • Store sealed waste containers in a designated and labeled Satellite Accumulation Area (SAA) that is at or near the point of generation.[3]

  • The SAA must be under the control of the laboratory personnel and should be a secure, well-ventilated area away from general lab traffic.

  • Ensure secondary containment (e.g., a plastic tray) is used for liquid waste containers to contain potential spills.[13]

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to dispose of hazardous chemical waste directly.

  • Contact EHS: Once the waste container is full or reaches its accumulation time limit (typically 6 to 12 months, check with your EHS), submit a chemical waste pickup request to your institution's EHS department.[3][10]

  • Documentation: Fill out all required paperwork provided by EHS accurately and completely. This ensures the waste is handled and disposed of in compliance with all federal, state, and local regulations.[6]

Visualized Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound waste products.

G start Start: Generate This compound Waste assess Step 1: Assess Hazards & Don PPE start->assess identify Step 2: Identify Waste Type assess->identify solid Solid Waste (Pure compound, tips, gloves) identify->solid Solid liquid Liquid Waste (Solutions, rinsates) identify->liquid Liquid sharps Sharps Waste (Needles, glass pipettes) identify->sharps Sharps segregate Step 3: Segregate into Compatible Streams solid->segregate liquid->segregate sharps->segregate containerize Step 4: Use Labeled, Approved Waste Containers segregate->containerize store Step 5: Store in Secondary Containment in SAA containerize->store request Step 6: Request Pickup from EHS store->request end End: Compliant Disposal request->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling AMG-47a

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. Not for human or veterinary use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AMG-47a. Given that a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following guidance is based on best practices for handling potent, small molecule kinase inhibitors.

Understanding the Hazards

This compound is a potent, orally active, ATP-competitive Lck inhibitor.[1] As with other potent kinase inhibitors, it should be handled with caution, assuming high potency and potential toxicity. All laboratory personnel must be thoroughly trained in handling hazardous chemicals before working with this compound.

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should be conducted for all procedures involving this compound to ensure appropriate PPE is selected. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations*
Eye Protection ANSI-approved safety glasses with side shieldsChemical safety goggles or a full-face shield
Hand Protection Nitrile gloves (double-gloving recommended)Chemical-resistant gloves (e.g., thicker nitrile or neoprene)
Body Protection Fully buttoned laboratory coatDisposable gown over laboratory coat
Respiratory Protection Not generally required for small quantities in a well-ventilated areaNIOSH-approved respirator with appropriate cartridges for organic vapors and particulates
Foot Protection Closed-toe shoesChemical-resistant shoe covers

*Higher risk operations include handling large quantities, generating aerosols (e.g., sonicating, vortexing), and cleaning up spills.

Operational Plan: Handling and Experimental Protocols

3.1. Engineering Controls

  • Ventilation: All work with solid or concentrated forms of this compound should be conducted in a certified chemical fume hood or a similar containment device to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked with warning signs.

3.2. Step-by-Step Handling Protocol

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before retrieving this compound from storage.

    • Put on all required PPE as outlined in the table above.

  • Weighing and Reconstitution:

    • If working with the powdered form, weigh the compound in a chemical fume hood.

    • Use appropriate tools (e.g., anti-static spatulas) to minimize dust generation.

    • When reconstituting, add the solvent slowly to the solid to avoid splashing. This compound is soluble in DMSO.

  • Experimental Use:

    • Keep containers of this compound tightly sealed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing.

    • If there is a risk of splashing, use a face shield in addition to safety glasses.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Remove PPE in the designated area, avoiding contamination of clean areas.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • Collect all disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, weigh boats) in a designated, sealed hazardous waste container.

    • Label the container clearly as "Hazardous Waste" and list the contents.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.

    • Do not pour liquid waste containing this compound down the drain.

  • Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

    • Dispose of the cleaning materials as solid hazardous waste.

  • Disposal Vendor:

    • All hazardous waste must be disposed of through a licensed hazardous waste disposal company. Follow your institution's specific procedures for waste pickup.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

    • For large spills, contact your institution's environmental health and safety department immediately.

Visual Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Designated Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh/Reconstitute in Fume Hood don_ppe->weigh experiment 4. Conduct Experiment weigh->experiment decontaminate 5. Decontaminate Work Area & Equipment experiment->decontaminate spill Spill experiment->spill exposure Personal Exposure experiment->exposure dispose_waste 6. Dispose of Waste in Labeled Containers decontaminate->dispose_waste doff_ppe 7. Doff PPE dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AMG-47a
Reactant of Route 2
Reactant of Route 2
AMG-47a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.